molecular formula C10H11NO2 B1419203 Methyl indoline-3-carboxylate CAS No. 39891-71-9

Methyl indoline-3-carboxylate

Cat. No.: B1419203
CAS No.: 39891-71-9
M. Wt: 177.2 g/mol
InChI Key: QLMBVRCJGIGWBV-UHFFFAOYSA-N
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Description

Methyl indoline-3-carboxylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-5,8,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMBVRCJGIGWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662836
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-71-9
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl Indoline-3-Carboxylate: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its three-dimensional, non-planar structure offers distinct advantages in drug design compared to its aromatic counterpart, indole. The benzene ring of the indoline moiety can engage in hydrophobic interactions with protein residues, while the N-H group serves as both a hydrogen bond donor and acceptor. This structural flexibility allows for the creation of compounds with improved physicochemical properties, such as enhanced water solubility and modified lipophilicity, which are critical for pharmacokinetic profiles.

This guide provides a comprehensive technical overview of methyl indoline-3-carboxylate (also known as methyl 2,3-dihydro-1H-indole-3-carboxylate), a versatile synthetic intermediate. While its aromatic analog, methyl indole-3-carboxylate, is widely documented, this document focuses on the hydrogenated form, exploring its unique chemical properties, synthesis, and potential as a foundational building block in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is characterized by a dihydropyrrole ring fused to a benzene ring, with a methyl ester group at the C3 position. The saturation of the 2,3-bond fundamentally alters the electronic and conformational properties of the molecule compared to its indole precursor.

IUPAC Name: methyl 2,3-dihydro-1H-indole-3-carboxylate CAS Number: 39891-71-9[1] Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol

Physicochemical Data

Quantitative experimental data for this compound is not widely reported in the literature. The following table summarizes available and predicted information.

PropertyValueSource
Appearance Not reported-
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Not available[2]
Predicted XlogP 1.5[3]
Monoisotopic Mass 177.07898 Da[3]

Synthesis of this compound

The most direct and common method for synthesizing indolines is the reduction of the corresponding indole.[4] This transformation specifically targets the 2,3-double bond of the pyrrole ring. Two primary, field-proven methodologies are applicable for the preparation of this compound from methyl indole-3-carboxylate: catalytic hydrogenation and chemical reduction.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for indole reduction, often providing high yields of the corresponding indoline. Platinum- and rhodium-based catalysts are particularly effective.[5][6]

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Purification start Methyl Indole-3-carboxylate + Solvent (e.g., Ethanol, Acetic Acid) catalyst Add Catalyst (e.g., 5% Pt/C) start->catalyst reactor Charge High-Pressure Reactor catalyst->reactor purge Purge with N₂ then H₂ reactor->purge react Pressurize with H₂ (e.g., 50 psi) Heat and Stir (e.g., 25-50°C) purge->react monitor Monitor reaction by TLC/LC-MS react->monitor cool Cool and Vent Reactor monitor->cool filter Filter through Celite to remove catalyst cool->filter concentrate Concentrate filtrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Caption: Workflow for Catalytic Hydrogenation. (Max Width: 760px)

Experimental Protocol (Catalytic Hydrogenation):

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add methyl indole-3-carboxylate (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or acetic acid. Under an inert atmosphere (e.g., nitrogen), carefully add a catalyst, such as 5-10% Platinum on carbon (Pt/C), typically at a loading of 5-10 mol%.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (a pressure range of 50-500 psi is common) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen from the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Causality Behind Choices: The use of an acid co-solvent like acetic acid can facilitate the reaction by protonating the indole at the C3 position, which disrupts the aromaticity and makes the 2,3-double bond more susceptible to reduction.[6] Platinum is a highly active catalyst for this transformation, ensuring efficient conversion.

Method 2: Chemical Reduction with Sodium Cyanoborohydride

For laboratories not equipped for high-pressure hydrogenation, chemical reduction offers a practical alternative. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that, in an acidic medium, effectively reduces the iminium ion intermediate of the indole.[1][7]

Experimental Protocol (Chemical Reduction):

  • Dissolution: Dissolve methyl indole-3-carboxylate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reductant Addition: Slowly add sodium cyanoborohydride (NaBH₃CN) (approx. 3.0 eq) portion-wise, maintaining the temperature at 0°C. Caution: The addition is exothermic and liberates hydrogen gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching and Neutralization: Once complete, carefully quench the reaction by slowly adding water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Self-Validating System: The selectivity of NaBH₃CN is key to this protocol's success. It is a milder reductant than sodium borohydride (NaBH₄) and, at a slightly acidic pH, preferentially reduces iminium ions over carbonyl groups.[8][9] This ensures that the ester functionality remains intact during the reduction of the indole ring.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

    • Aromatic Protons (4H): Multiple signals expected in the range of δ 6.5-7.5 ppm.

    • N-H Proton (1H): A broad singlet, typically around δ 3.5-5.0 ppm, which is exchangeable with D₂O.

    • C3-H Proton (1H): A triplet or doublet of doublets around δ 3.5-4.0 ppm.

    • Methyl Ester Protons (3H): A sharp singlet around δ 3.7 ppm.

    • C2-H Protons (2H): Two diastereotopic protons, likely appearing as a multiplet around δ 3.0-3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display 8 distinct signals for the aromatic carbons and 2 for the aliphatic carbons of the pyrrolidine ring, in addition to the carbonyl and methyl carbons of the ester.

    • C=O (Ester): ~170-175 ppm.

    • Aromatic Carbons: 6 signals in the range of ~110-150 ppm.

    • -OCH₃ (Ester): ~52 ppm.

    • C3: ~40-45 ppm.

    • C2: ~30-35 ppm.

  • IR Spectroscopy:

    • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp peak around 1730-1740 cm⁻¹.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

    • C-O Stretch: A strong peak in the 1150-1250 cm⁻¹ region.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 177.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by three primary functional groups: the secondary amine, the aromatic ring, and the methyl ester. This trifecta of reactivity makes it a highly valuable and versatile synthetic intermediate.

G cluster_0 N-Functionalization cluster_1 Ester Modification cluster_2 Ring Modification start This compound alkylation N-Alkylation (R-X, Base) start->alkylation Nucleophilic N hydrolysis Hydrolysis (LiOH, H₂O) start->hydrolysis Ester Group oxidation Oxidation / Aromatization (e.g., DDQ, MnO₂) start->oxidation Indoline Ring acylation N-Acylation (RCOCl or (RCO)₂O) alkylation->acylation amidation Amidation (R₂NH, Heat) hydrolysis->amidation reduction Reduction (LiAlH₄) hydrolysis->reduction

Caption: Key Reaction Pathways for this compound. (Max Width: 760px)
  • N-Functionalization: The nitrogen atom of the indoline ring is a nucleophilic secondary amine, making it the most common site for derivatization.

    • N-Alkylation: The indoline nitrogen can be readily alkylated using alkyl halides in the presence of a base. This is a standard method for introducing diverse substituents to modulate biological activity.[10][11]

    • N-Acylation: Reaction with acid chlorides or anhydrides yields N-acyl indolines. This transformation is useful for synthesizing amide derivatives or for installing a protecting group.[12][13]

  • Ester Modification: The methyl ester at C3 provides a handle for numerous classical transformations.

    • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) will yield the corresponding indoline-3-carboxylic acid, a key precursor for amide couplings.

    • Amidation: Direct reaction with amines can form amides, a common functional group in pharmaceuticals.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (indolin-3-yl)methanol.

  • Aromatic Ring Substitution: The benzene portion of the indoline can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The amino group is an ortho-, para-director, though reaction conditions must be chosen carefully to avoid oxidation.

  • Oxidation (Aromatization): The indoline ring can be readily oxidized back to an indole using various oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[14] This allows for the temporary use of the indoline as a protected form of an indole, enabling chemical modifications that would otherwise be incompatible with the indole nucleus.

Applications in Drug Discovery

The indoline scaffold is a cornerstone in modern drug development.[4] Its structural and electronic properties make it an ideal starting point for creating compounds that can interact with a wide range of biological targets. This compound serves as a key building block for accessing libraries of substituted indolines.

  • Neurological Disorders: The indoline core is present in compounds targeting neurological pathways. This compound is a key intermediate for pharmaceuticals in this area.[15]

  • Anticancer Agents: Many potent anticancer agents are based on the indole/indoline framework. The ability to functionalize the indoline at the N1, C3, and aromatic positions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer targets.

  • Versatile Intermediate: The true value of this compound lies in its role as a versatile synthetic intermediate. The ester can be converted into an amide, acid, or alcohol, while the nitrogen can be alkylated or acylated. This dual functionality allows for the rapid generation of diverse molecular architectures, a critical process in lead optimization for drug discovery programs.

Conclusion

This compound is a valuable, albeit under-documented, chemical entity with significant potential for synthetic and medicinal chemistry. Its preparation from the readily available methyl indole-3-carboxylate is straightforward via established reduction protocols. The true strength of this compound lies in its synthetic versatility, offering multiple handles for chemical modification to generate complex molecular scaffolds. For researchers and drug development professionals, this compound represents a key building block for accessing the rich chemical space of the pharmacologically important indoline family.

References

A Technical Guide to the Spectroscopic Characterization of Methyl Indoline-3-carboxylate and its Aromatic Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl indoline-3-carboxylate. A significant challenge in sourcing experimental data for this specific molecule is the prevalence of information for its aromatic counterpart, methyl indole-3-carboxylate. This guide will first present the available information for the target molecule, this compound, and then provide a comprehensive spectroscopic analysis of methyl indole-3-carboxylate as a detailed comparative example.

Part 1: this compound: Structure and Predicted Data

This compound, the saturated analogue of methyl indole-3-carboxylate, is a heterocyclic compound with the molecular formula C₁₀H₁₁NO₂. Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl carboxylate group at the 3-position. The key distinction from its indole counterpart is the saturation of the 2-3 bond in the pyrrole ring.

Due to a scarcity of published experimental data, we will rely on predicted data for its mass spectrometric profile.

Molecular Structure

Caption: 2D Structure of this compound.

Mass Spectrometry (MS)

The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, aiding in its identification. For this compound (C₁₀H₁₁NO₂), the predicted monoisotopic mass is 177.07898 Da.[1]

Table 1: Predicted Mass Spectrometry Data for this compound [1]

AdductPredicted m/z
[M+H]⁺178.08626
[M+Na]⁺200.06820
[M-H]⁻176.07170
[M+NH₄]⁺195.11280
[M+K]⁺216.04214
[M]⁺177.07843

Part 2: Spectroscopic Data of Methyl Indole-3-carboxylate: A Detailed Analogue Study

Given the extensive availability of data for methyl indole-3-carboxylate, this section will provide a thorough analysis of its spectroscopic characteristics. This will serve as a valuable reference for researchers working with related indole and indoline structures.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of methyl indole-3-carboxylate shows distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons.

Table 2: ¹H NMR Data for Methyl Indole-3-carboxylate (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1d1HH-4
~7.5d1HH-7
~7.2m2HH-5, H-6
~8.1s1HH-2
~11.8br s1HN-H
3.82s3H-OCH₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of methyl indole-3-carboxylate shows ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule.[2]

Table 3: ¹³C NMR Data for Methyl Indole-3-carboxylate (in DMSO-d₆) [2]

Chemical Shift (ppm)Assignment
165C=O
136C-7a
133C-2
126C-3a
122C-6
121C-5
120C-4
112C-7
107C-3
51-OCH₃
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl indole-3-carboxylate exhibits characteristic absorption bands for the N-H bond, the C=O of the ester, and the aromatic C-H and C=C bonds.

Table 4: Key IR Absorption Bands for Methyl Indole-3-carboxylate

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H stretch
~1680StrongC=O stretch (ester)
~3100-3000MediumAromatic C-H stretch
~1600-1450MediumAromatic C=C stretch
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum of methyl indole-3-carboxylate shows a molecular ion peak (M⁺) at m/z = 175, corresponding to its molecular weight.[3] Prominent fragments are observed at m/z = 144 and 116.[3]

Table 5: Mass Spectrometry Data for Methyl Indole-3-carboxylate [3]

m/zRelative IntensityAssignment
175High[M]⁺
144High[M - OCH₃]⁺
116Medium[M - COOCH₃]⁺

Part 3: Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Part 4: Conclusion and Future Outlook

This guide has provided a comprehensive overview of the spectroscopic characterization of this compound and its widely studied analogue, methyl indole-3-carboxylate. While experimental data for this compound remains elusive in readily accessible literature, the detailed analysis of its aromatic counterpart serves as a robust framework for researchers in the field. The provided protocols offer standardized methods for obtaining high-quality spectroscopic data. Future work should focus on the synthesis and full spectroscopic characterization of this compound to fill the current data gap and facilitate its use in drug discovery and development.

References

A Technical Guide to the Physical Properties of Methyl Indoline-3-Carboxylate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Melting Point and Solubility for Researchers and Scientists

Introduction

Methyl indoline-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and bioactive molecules.[1] A thorough understanding of its fundamental physical properties, namely its melting point and solubility, is paramount for researchers and drug development professionals. These parameters significantly influence compound purity assessment, reaction kinetics, formulation development, and ultimately, the bioavailability of a potential drug candidate. This technical guide provides a comprehensive overview of the melting point and solubility of this compound, complete with detailed experimental protocols and an exploration of the theoretical underpinnings that guide these analytical procedures.

Melting Point: A Critical Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a fundamental and straightforward technique for assessing compound purity.

Reported Melting Point of this compound

Multiple sources have reported the melting point of this compound, with a generally consistent range. This data is summarized in the table below.

Melting Point Range (°C)Source
149-152Sigma-Aldrich
145.0-152.0Thermo Scientific Chemicals[2]
149-152ChemicalBook[3]

The slight variations in the reported ranges can be attributed to differences in the purity of the samples and the specific methodology employed for the determination.

Experimental Protocol for Melting Point Determination: The Capillary Method

The capillary melting point determination method is a widely accepted and reliable technique for organic compounds. The following protocol outlines the procedure using a modern digital melting point apparatus, such as a Mel-Temp.

1.2.1. Principle: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to liquefy (onset) and is completely liquid (clear point) are recorded as the melting point range.

1.2.2. Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. Grinding the sample in a mortar and pestle can achieve a uniform particle size, which is crucial for consistent heat transfer.

    • Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material.

    • Invert the capillary tube and gently tap it on a hard surface to pack the sample into the closed end. The packed sample height should be approximately 2-3 mm for optimal results.[4]

  • Apparatus Setup:

    • Turn on the heating block and the digital thermometer of the Mel-Temp apparatus.[4]

    • Carefully insert the packed capillary tube into one of the sample slots.

  • Melting Point Determination:

    • Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating the sample at a high rate (e.g., 10-20 °C per minute). This provides a rough estimate of the melting range. Allow the apparatus to cool sufficiently before proceeding with an accurate measurement.

    • Accurate Measurement: For an accurate determination, begin heating at a rate that will bring the temperature to about 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute as the temperature approaches the anticipated melting point. This slow heating rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is critical for an accurate reading.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last crystal melts and the entire sample is a clear liquid (the clear point).

    • The recorded temperatures represent the melting point range.

1.2.3. Self-Validating System and Causality:

  • Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a highly pure compound. A broad melting range suggests the presence of impurities.

  • Calibration: For ensuring the accuracy of the apparatus, it is good practice to periodically calibrate the thermometer using certified melting point standards.

  • Heating Rate: The slow heating rate in the vicinity of the melting point is the most critical parameter for accuracy. A rapid heating rate will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind Sample to a Fine Powder B Pack Capillary Tube (2-3 mm) A->B C Insert Capillary into Apparatus D Rapid Heating (Preliminary) C->D Optional E Slow Heating (1-2°C/min) C->E D->E F Record Onset & Clear Point E->F G Determine Melting Point Range F->G H Assess Purity G->H

Caption: Workflow for Melting Point Determination.

Solubility: A Key Determinant of Bioavailability and Formulation

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in drug discovery and development. Poor aqueous solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.

Solubility Profile of this compound

Based on available data, this compound exhibits the following solubility characteristics:

SolventSolubilitySource
WaterInsolubleChemicalBook[3]
MethanolSlightly solubleChemicalBook[3]
Dimethyl Sulfoxide (DMSO)Slightly solubleChemicalBook[3]
Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method measures the concentration of a saturated solution that is in equilibrium with the solid drug.

2.2.1. Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached. The suspension is then filtered to remove the undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7][8]

2.2.2. Step-by-Step Methodology:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). An excess is visually confirmed by the presence of undissolved solid.

    • Place the sealed container in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is typically recommended, with some protocols suggesting up to 72 hours.[8][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the dissolved compound no longer increases).

  • Sample Separation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid material.

    • Filter the supernatant through a low-binding membrane filter (e.g., a 0.22 µm PVDF syringe filter) to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the clear filtrate using a validated analytical method. HPLC with UV detection is a common and reliable method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Quantify the concentration of the dissolved compound in the filtrate by comparing its analytical response to the calibration curve.

2.2.3. Kinetic vs. Thermodynamic Solubility: A Note for Drug Development:

It is crucial to distinguish between thermodynamic and kinetic solubility.[8]

  • Thermodynamic Solubility: As determined by the shake-flask method, represents the true equilibrium solubility. This value is essential for late-stage drug development, formulation, and regulatory submissions.[9]

  • Kinetic Solubility: Often measured in high-throughput screening, this refers to the concentration at which a compound, initially dissolved in a solvent like DMSO, precipitates when diluted into an aqueous buffer.[7][8] Kinetic solubility is a measure of how quickly a compound comes out of solution and is useful for early-stage discovery to flag potential solubility issues.

For drug development professionals, understanding both types of solubility is vital for making informed decisions throughout the discovery and development pipeline.

Visualization of the Shake-Flask Solubility Determination Workflow

SolubilityWorkflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess Solid to Solvent B Agitate at Constant Temperature (≥24h) A->B C Allow Suspension to Settle B->C D Filter Supernatant (0.22 µm) C->D E Analyze Filtrate by HPLC/UV-Vis D->E F Quantify Against Calibration Curve E->F G Thermodynamic Solubility Value F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The melting point and solubility of this compound are fundamental physical properties that have significant implications for its use in research and drug development. A sharp melting point in the range of 149-152 °C is a strong indicator of the compound's purity. Its poor aqueous solubility underscores the importance of considering formulation strategies to enhance its bioavailability for potential therapeutic applications. The detailed experimental protocols provided in this guide offer a robust framework for the accurate and reliable determination of these critical parameters, enabling researchers to make data-driven decisions in their scientific endeavors.

References

An In-depth Technical Guide to the Characterization of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid (CAS RN: 104239-97-6), a pivotal intermediate in the synthesis of 5α-reductase inhibitors such as Finasteride.[1][2] This document delves into the structural elucidation and purity assessment of this 4-azasteroid, offering insights into the analytical methodologies that are crucial for its quality control in a drug development setting. The guide will cover spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), chromatographic analysis by High-Performance Liquid Chromatography (HPLC), and solid-state characterization. The rationale behind the selection of specific analytical techniques and experimental parameters is discussed to provide a deeper understanding of the molecule's properties and behavior.

Introduction: The Significance of a Key Intermediate

3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid is a synthetic steroid analogue that belongs to the class of 4-azasteroids. Its rigid tetracyclic structure, a modification of the natural androstane skeleton, is a key feature that imparts its biological activity. The introduction of a nitrogen atom at the 4-position of the A-ring and a double bond between C1 and C2 are critical modifications that lead to the potent and selective inhibition of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).

Given its role as a direct precursor to Finasteride, a widely used therapeutic agent for benign prostatic hyperplasia (BPH) and androgenic alopecia, the rigorous characterization of this intermediate is of paramount importance.[1][2] Ensuring the identity, purity, and solid-state properties of this molecule is a critical step in the drug manufacturing process, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the first step in its comprehensive characterization. These properties influence its behavior in various analytical techniques and are critical for process development and formulation.

PropertyValueReference
CAS Registry Number 104239-97-6[1]
Molecular Formula C₁₉H₂₇NO₃[1]
Molecular Weight 317.42 g/mol [1]
Appearance White to off-white powder[3][4]
Melting Point 295-297 °C
Solubility Sparingly soluble in DMSO and Methanol

Synthesis and Structural Elucidation

The synthesis of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid typically involves a multi-step process starting from readily available steroid precursors. A common synthetic strategy involves the oxidative cleavage of the A-ring of a suitable steroid, followed by cyclization with an ammonia source to form the lactam ring. Subsequent dehydrogenation introduces the C1-C2 double bond.[5]

Synthetic_Workflow A Steroid Precursor (e.g., 3-oxo-4-androstene-17β-carboxylic acid) B Oxidative Cleavage of A-Ring (e.g., KMnO₄/NaIO₄) A->B C A-nor-3,5-seco-steroid B->C D Cyclization with Ammonia Source (e.g., NH₃) C->D E Saturated 4-Azasteroid Intermediate (3-Oxo-4-aza-5α-androstane-17β-carboxylic acid) D->E F Dehydrogenation (e.g., DDQ) E->F G Final Product (3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid) F->G Analytical_Characterization cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_solid_state Solid-State Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (ESI-MS, MS/MS) IR IR Spectroscopy HPLC HPLC (Reversed-Phase) XRPD X-Ray Powder Diffraction Compound 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid Compound->NMR Compound->MS Compound->IR Compound->HPLC Compound->XRPD

References

An In-Depth Technical Guide to Methyl 2,3-Dihydro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Scaffold and Its Significance

In the landscape of heterocyclic chemistry, the indoline (2,3-dihydro-1H-indole) framework is a cornerstone for the development of complex, biologically active molecules. This guide focuses on a specific, yet highly valuable derivative: methyl 2,3-dihydro-1H-indole-3-carboxylate , also known as methyl indoline-3-carboxylate.

This compound is the saturated analogue of the more commonly encountered methyl 1H-indole-3-carboxylate. The critical distinction lies in the reduction of the C2-C3 double bond within the pyrrole ring, which transforms the planar, aromatic indole nucleus into a three-dimensional, chiral indoline scaffold. This structural change is paramount, as it introduces a stereocenter at the C3 position, opening avenues for the stereoselective synthesis of sophisticated molecular architectures.

While its aromatic counterpart serves as a crucial intermediate in pharmaceuticals and agrochemicals, the value of methyl 2,3-dihydro-1H-indole-3-carboxylate lies in its role as a chiral building block. Its structure is a key feature in a multitude of natural products and synthetic drugs, making its efficient synthesis and characterization a topic of significant interest for researchers in organic synthesis and medicinal chemistry.[1]

PART 1: Nomenclature and Physicochemical Properties

Correctly identifying and differentiating this molecule from its common precursor is the first step in any research endeavor. The subtle difference in name—"indole" versus "2,3-dihydro-1H-indole" (or "indoline")—denotes a significant structural and chemical change.

IUPAC Name: Methyl 2,3-dihydro-1H-indole-3-carboxylate

Common Synonyms:

  • This compound

Structural Comparison

The key difference between the parent indole and the target indoline is the saturation of the five-membered ring. This profoundly impacts the molecule's geometry, reactivity, and spectroscopic properties.

Caption: Structural transformation from indole to indoline.

Comparative Physicochemical Data

The reduction of the C2-C3 double bond alters the molecule's physical and chemical properties. The following table provides a comparison based on established data for the precursor and predicted values for the target compound.

PropertyMethyl 1H-indole-3-carboxylateMethyl 2,3-dihydro-1H-indole-3-carboxylateRationale for Change
Molecular Formula C₁₀H₉NO₂C₁₀H₁₁NO₂Addition of two hydrogen atoms.
Molecular Weight 175.18 g/mol 177.20 g/mol Increased mass from two hydrogens.
CAS Number 942-24-5Not readily availableLess common commercially.
Appearance Off-white crystalline powder[2]Expected to be a solid or oilSaturation disrupts crystal packing.
Melting Point 149-152 °CLower than precursorLoss of planarity and aromaticity.
LogP (Predicted) ~1.8~1.5Increased polarity due to saturation.
Reactivity Aromatic, electrophilic substitutionAliphatic, nucleophilic amineThe lone pair on the nitrogen is no longer part of the aromatic system, making it a more typical secondary amine.

PART 2: Synthesis and Mechanistic Considerations

Due to its specialized nature, methyl 2,3-dihydro-1H-indole-3-carboxylate is most logically and efficiently synthesized via the reduction of its readily available aromatic precursor, methyl 1H-indole-3-carboxylate. The choice of reducing agent and conditions is critical to achieve selective reduction of the pyrrole ring without affecting the ester group or the benzene ring.

Core Synthetic Strategy: Selective Reduction of the Indole Nucleus

The aromaticity of the indole ring makes it resistant to reduction. However, under acidic conditions, the C3 position can be protonated, disrupting the aromaticity and forming an iminium ion intermediate. This intermediate is much more susceptible to hydrogenation.[3]

Key Methodologies:

  • Heterogeneous Catalytic Hydrogenation: This is a robust and environmentally benign method.[3] A platinum or palladium catalyst is often used under a moderate pressure of hydrogen gas. The addition of a Brønsted acid, such as p-toluenesulfonic acid (TsOH), is crucial to activate the indole substrate.[3]

  • Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid (e.g., trifluoroacetic acid) can effectively reduce indoles to indolines.[4] Borane complexes have also proven effective.[4] These methods offer an alternative to high-pressure hydrogenation.

Field-Proven Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a self-validating system for the synthesis, purification, and confirmation of methyl 2,3-dihydro-1H-indole-3-carboxylate.

Workflow Diagram:

G start Methyl 1H-indole-3-carboxylate (Starting Material) reaction Reaction Vessel: - Add Solvent (e.g., Water, MeOH) - Add TsOH (Acid Activator) - Add Pt/C (Catalyst) start->reaction hydrogenation Pressurize with H₂ (e.g., 50-100 psi) Stir at Room Temperature reaction->hydrogenation monitoring Monitor Reaction (TLC or LC-MS) Confirm disappearance of starting material hydrogenation->monitoring workup Work-up: 1. Filter catalyst (e.g., through Celite) 2. Neutralize with base (e.g., NaHCO₃) 3. Extract with organic solvent (e.g., EtOAc) monitoring->workup Reaction Complete purification Purification: Silica Gel Column Chromatography workup->purification analysis Characterization: - ¹H NMR - ¹³C NMR - Mass Spectrometry - IR Spectroscopy purification->analysis product Pure Methyl 2,3-dihydro-1H-indole-3-carboxylate analysis->product

Caption: Synthesis and purification workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of methyl 1H-indole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., water or methanol), add p-toluenesulfonic acid (1.1 eq) to serve as the activating acid.[3]

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% Platinum on Carbon (Pt/C) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to 50-100 psi of H₂ and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pt/C catalyst.

  • Extraction: Slowly neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure methyl 2,3-dihydro-1H-indole-3-carboxylate.

PART 3: Spectroscopic Characterization

Confirming the structure of the final product requires a comprehensive analysis of its spectroscopic data. The key is to observe the disappearance of signals corresponding to the aromatic C2-H of the indole and the appearance of new aliphatic signals.

Expected Spectroscopic Signatures
TechniquePrecursor (Methyl 1H-indole-3-carboxylate)Product (Methyl 2,3-dihydro-1H-indole-3-carboxylate)Rationale for Spectral Changes
¹H NMR - Aromatic proton at C2 (~8.0 ppm)[5]- NH proton (~11.5 ppm, broad)[5]- Aromatic protons on benzene ring (7.2-8.1 ppm)[5]- Methyl ester protons (~3.8 ppm)[5]- Disappearance of C2-H signal- Appearance of two new aliphatic signals for C2-H₂ and C3-H (diastereotopic protons, complex splitting, ~3.0-4.0 ppm)- NH proton shifts upfield (~4.0-5.0 ppm, broad)- Benzene ring protons shift slightly upfield (~6.5-7.2 ppm)- Methyl ester protons remain (~3.7 ppm)Saturation of the C2-C3 bond converts vinylic/aromatic protons to aliphatic protons. The NH proton is now a typical secondary amine, not part of an aromatic system.
¹³C NMR - Aromatic carbons in the pyrrole ring (~107, 126, 136 ppm)[5]- Carbonyl carbon (~165 ppm)[5]- Appearance of two new aliphatic carbons for C2 and C3 (~30-60 ppm)- Carbonyl carbon remains similar (~170 ppm)Conversion of sp² hybridized carbons to sp³ hybridized carbons.
IR - N-H stretch (~3300-3400 cm⁻¹)- C=O stretch (~1680 cm⁻¹)- N-H stretch (~3300-3400 cm⁻¹)- C=O stretch (~1720 cm⁻¹)- Appearance of C-N stretch (~1200-1300 cm⁻¹)The ester carbonyl is no longer conjugated with the indole ring, causing a shift to higher wavenumber. The C-N bond now has more single-bond character.
Mass Spec (EI) M⁺ at m/z = 175M⁺ at m/z = 177Corresponds to the addition of two mass units (H₂).

PART 4: Applications in Research and Drug Development

The true value of methyl 2,3-dihydro-1H-indole-3-carboxylate is realized in its application as a versatile synthetic intermediate. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.

Role as a Chiral Building Block

The C3 position of the indoline ring is a chiral center. Enantioselective synthesis or chiral resolution of this compound provides access to enantiomerically pure building blocks. This is critical in drug development, as different enantiomers of a drug often have vastly different pharmacological and toxicological profiles. Asymmetric hydrogenation of N-protected indoles using chiral catalysts is a state-of-the-art method to achieve this.[6][7]

Significance in Medicinal Chemistry

The indole and indoline cores are central to a wide range of therapeutic agents.[1] Derivatives of indole-3-carboxylic acid, the parent acid of the target molecule, have been investigated for a multitude of biological activities.

Therapeutic Areas of Interest for Indole/Indoline Scaffolds:

  • Oncology: The indole nucleus is a scaffold for developing inhibitors of protein kinases and other targets in cancer cells.[8][9]

  • Anti-inflammatory Agents: Indole-based compounds have been identified as potent inhibitors of enzymes like microsomal prostaglandin E₂ synthase-1 (mPGES-1), which are involved in inflammation.[10]

  • Antihypertensive Drugs: Novel derivatives of indole-3-carboxylic acid have been designed as antagonists for the angiotensin II receptor, a key target in managing hypertension.[11]

  • Neuropharmacology: The indole structure is famously related to serotonin, making its derivatives prime candidates for developing drugs targeting neurological disorders.[2]

The synthesis of methyl 2,3-dihydro-1H-indole-3-carboxylate provides a direct entry point for chemists to modify the scaffold at the N1, C3, and benzene ring positions, enabling the creation of diverse chemical libraries for drug screening and lead optimization.

References

An In-depth Technical Guide to the Biological Activity of Methyl Indoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Indoline Scaffold

The indoline nucleus, a privileged scaffold in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of biological activities. Among these, methyl indoline-3-carboxylate derivatives have emerged as a particularly promising class, demonstrating significant potential in oncology, immunology, and infectious disease research. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these versatile compounds, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

The Indoline Core: A Foundation for Diverse Biological Activity

The indoline ring system, a saturated analog of indole, offers a three-dimensional geometry that can be strategically exploited to achieve specific interactions with biological targets. The presence of the methyl-3-carboxylate group provides a key handle for synthetic modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Structural modifications of indole derivatives can lead to a multitude of pharmacological activities, including anti-tumor, anti-viral, and anti-inflammatory effects.[1] This inherent versatility makes the this compound scaffold a compelling starting point for drug discovery campaigns.

Anti-inflammatory Activity: Quelling the Fire of Chronic Disease

Chronic inflammation is a key pathological feature of numerous diseases. Indoline derivatives have shown remarkable potency as anti-inflammatory agents, often acting at picomolar concentrations.[2]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the suppression of pro-inflammatory cytokines and mediators. In cellular models, these compounds have been shown to protect macrophages from cytotoxicity induced by oxidative stress and to reduce the lipopolysaccharide (LPS)-induced elevation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] This multifaceted inhibition of key inflammatory players underscores their potential for treating conditions associated with chronic inflammation.[3]

Certain 3-substituted-indolin-2-one derivatives have demonstrated the ability to significantly inhibit LPS-induced signaling pathways, including the Akt, MAPK, and NF-κB pathways.[4] The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition represents a key strategy for the development of novel anti-inflammatory drugs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK TLR4->MAPK Activates Akt Akt TLR4->Akt Activates IKK IKK Akt->IKK Activates IκB IκBα IKK->IκB Phosphorylates (leading to degradation) NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Indoline This compound Derivative Indoline->MAPK Inhibits Indoline->Akt Inhibits Indoline->NFκB Inhibits Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, NO) NFκB_nuc->Gene Induces

Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Express the results as a percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The indole nucleus is a common feature in many anticancer agents, and its derivatives, including those of this compound, have demonstrated significant antiproliferative activity against various cancer cell lines.[1]

Mechanistic Insights: A Multi-pronged Attack on Cancer Cells

The antitumor activity of indole derivatives is often attributed to their ability to interfere with multiple oncogenic signaling pathways that govern cell cycle progression, survival, and invasion.[5] Indole-3-carbinol and its metabolites can target Akt-NFκB signaling, activate caspases, and modulate the expression of genes involved in cell cycle control.[6]

Some pyrazolinyl-indole derivatives have been identified as potential EGFR inhibitors, a key target in cancer therapy.[7] Furthermore, indole-3-carbinol has been shown to promote apoptosis and inhibit metastasis in esophageal squamous cell carcinoma by downregulating the Wnt/β-catenin signaling pathway.[8] This pleiotropic mode of action, targeting multiple facets of cancer cell biology, makes these compounds particularly attractive for further development.[6]

G cluster_0 Signaling Pathways cluster_1 Cellular Processes Wnt Wnt/β-catenin Proliferation Cell Proliferation Wnt->Proliferation Promotes Metastasis Metastasis Wnt->Metastasis Promotes Akt PI3K/Akt Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits EGFR EGFR EGFR->Proliferation Promotes Indoline This compound Derivative Indoline->Wnt Inhibits Indoline->Akt Inhibits Indoline->EGFR Inhibits Indoline->Apoptosis Induces

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of lead compounds. For some 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives, it was found that substitution at the C5 position with electron-withdrawing groups, such as halogens, resulted in the most potent anticancer activity.[9] This suggests that electronic effects at this position play a significant role in the compound's interaction with its biological target(s).

Compound Series Substitution Pattern Observed Activity Reference
3-iminoindolin-2-onesC5-halogenIncreased anticancer potency[9]
Pyrazolinyl-indolesVaried aryl substitutionsEGFR inhibition[7]
Tricyclic indolinesModifications to indoline and sulfonamide nitrogensModulation of antibiotic resistance[10]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line (e.g., HeLa).

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 48 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Indole-based compounds have shown promise as novel antimicrobial agents.

Spectrum of Activity and Mechanistic Clues

Derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with activity exceeding that of ampicillin and streptomycin in some cases.[11] Docking studies suggest that the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, may be responsible for their antibacterial action.[11]

Furthermore, some indole-3-carboxamido-polyamine conjugates have been shown to target bacterial membranes and act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant strains.[12][13] This dual action of direct antimicrobial activity and potentiation of existing drugs is a highly desirable attribute for new anti-infective agents.

Compound Class Proposed Mechanism Spectrum of Activity Reference
Thiazolidinone-indole carboxylatesInhibition of MurBBroad-spectrum antibacterial and antifungal[11]
Indole-3-carboxamido-polyaminesMembrane disruptionGram-positive bacteria, antibiotic potentiation[12][13]
Indolyl-3-carboxylic acid-lysine conjugatesNot specifiedGram-positive and Gram-negative bacteria[14]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a bacterial strain (e.g., S. aureus).

Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

Synthesis Strategies: Accessing the Indoline Core

G Indole Methyl Indole-3-Carboxylate Reduction Reduction (e.g., Catalytic Hydrogenation) Indole->Reduction Indoline This compound Reduction->Indoline Malonate Substituted Nitrophenylmalonate Cyclization Tandem Reduction-Cyclization Malonate->Cyclization Cyclization->Indoline

Future Directions and Concluding Remarks

This compound derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of inflammation, cancer, and infectious diseases warrants further investigation. Future research should focus on:

  • Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the therapeutic potential of lead candidates in animal models and assessing their drug-like properties.

The continued exploration of the chemical space around the this compound scaffold is poised to yield novel therapeutic agents that can address significant unmet medical needs. The insights and protocols provided in this guide are intended to facilitate these endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

A Technical Guide to the Natural Occurrence of Indole-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxylic acid (I3CA) and its ester derivatives represent a significant class of naturally occurring indole alkaloids. These compounds are widely distributed across various biological kingdoms, from microorganisms and plants to marine invertebrates. The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, and its derivatives, including I3CA esters, exhibit a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive overview of the natural occurrence of indole-3-carboxylic acid esters, delving into their biosynthesis, sources, and biological significance, with a focus on their potential for drug discovery and development.

PART 1: Biosynthesis of Indole-3-Carboxylic Acid and its Derivatives

The biosynthesis of indole-3-carboxylic acid and its subsequent esterification are complex processes that often originate from the amino acid tryptophan.[4][5] In plants and microorganisms, several pathways converge to produce the I3CA core, which can then be modified by various enzymes to form esters and other derivatives.

Tryptophan-Dependent Pathways in Plants

In plants, particularly in cruciferous species like Arabidopsis thaliana, the biosynthesis of I3CA is closely linked to defense mechanisms against pathogens.[4][5][6] The primary precursor is tryptophan, which is converted through a series of intermediates, including indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (IAN).[4][5][6]

Key Enzymatic Steps:

  • Tryptophan to IAOx: The initial step is the conversion of tryptophan to indole-3-acetaldoxime, catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis.[6]

  • IAOx to IAN: IAOx is a crucial branch point and is further converted to indole-3-acetonitrile.[5][6]

  • IAN to ICHO and ICOOH: The cytochrome P450 enzyme CYP71B6 plays a vital role in converting IAN into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), releasing cyanide in the process.[4][5]

  • ICHO to ICOOH: The oxidation of ICHO to ICOOH is facilitated by aldehyde oxidases, such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1).[4][5]

Following their synthesis, ICOOH and its derivatives can be conjugated with glucose to form various glycosylated forms, which are thought to be involved in transport and storage.[4][5][6]

Biosynthesis of Indole-3-Carboxylic Acid in Plants Tryptophan Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN ICHO Indole-3-carbaldehyde (ICHO) IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic acid (ICOOH) IAN->ICOOH CYP71B6 ICHO->ICOOH AAO1 Derivatives Glucosyl & Malonylated Glucosyl Esters ICOOH->Derivatives Esterification

Caption: Biosynthetic pathway of indole-3-carboxylic acid in Arabidopsis.

Microbial Biosynthesis

Microorganisms, including bacteria and fungi, are also significant producers of indole-3-carboxylic acid and its derivatives.[7][8] The endophytic fungus Lasiodiplodia pseudotheobromae, for instance, has been shown to produce I3CA.[8][9] While the specific pathways can vary, they often parallel those found in plants, utilizing tryptophan as a primary precursor. Some microorganisms are also known to produce indole-3-acetic acid (IAA), a well-known plant hormone, through pathways such as the indole-3-pyruvate (IPA) pathway.[10][11] It is plausible that related enzymatic machinery is involved in the production of I3CA.

PART 2: Natural Sources of Indole-3-Carboxylic Acid Esters

Indole-3-carboxylic acid esters have been isolated from a diverse array of natural sources, highlighting their widespread distribution and potential ecological roles.

Terrestrial Plants and Fungi

Cruciferous vegetables such as broccoli, cabbage, and cauliflower are well-known sources of indole compounds, including indole-3-carbinol, which is a precursor to I3CA.[12][13] While the direct isolation of I3CA esters from these sources is less commonly reported, the presence of the I3CA scaffold is significant.[14]

Several fungi have been identified as producers of I3CA and its derivatives. For example, methyl indole-3-carboxylate has been found in Zymoseptoria tritici and Balansia epichloe.[15][16] The endophytic fungus Lasiodiplodia pseudotheobromae has also been identified as a source of I3CA.[8][9]

Marine Organisms

The marine environment is a particularly rich source of novel indole alkaloids, including a variety of I3CA esters.[1][17]

  • Sponges: Marine sponges of the genera Hyrtios, Ircinia, and Spongosorites have yielded several I3CA esters.[1][17] For instance, 5-hydroxy-1H-indole-3-carboxylic acid methyl ester was isolated from the Red Sea sponge Hyrtios erectus.[17] Methyl 1H-indole-3-carboxylate has been obtained from Spongosorites sp..[1]

  • Ascidians: The far eastern ascidian Syncarpa oviformis is a source of 6-bromo-5-hydroxyindolyl-3-glyoxylate ethyl ester.[17]

  • Bacteria: The marine bacterium Bacillus sp. SY-1 produces bacillamide A, an algicidal compound, though not a direct ester of I3CA, it highlights the diversity of indole derivatives in marine microbes.[17]

  • Streptomyces: A marine-derived Streptomyces sp. was found to produce 6-isoprenylindole-3-carboxylic acid, demonstrating the structural diversity of these compounds in marine actinomycetes.[18]

Quantitative Data on Natural Occurrence
CompoundSource OrganismEnvironmentReference
Methyl 1H-indole-3-carboxylateZymoseptoria tritici, Aristolochia cucurbitifoliaTerrestrial[15]
5-hydroxy-1H-indole-3-carboxylic acid methyl esterHyrtios erectus (Sponge)Marine (Red Sea)[17]
5-hydroxy-1H-indole-3-carboxylic acid ethyl esterIrcinia sp. (Sponge)Marine (Iriomote Island)[17]
6-bromo-5-hydroxyindolyl-3-glyoxylate ethyl esterSyncarpa oviformis (Ascidian)Marine (Far East)[17]
6-isoprenylindole-3-carboxylic acidStreptomyces sp. APA-053Marine[18]

PART 3: Biological Activities and Therapeutic Potential

Indole-3-carboxylic acid and its esters exhibit a wide range of biological activities, making them promising candidates for drug development.[19][20][21]

Antimicrobial and Antifungal Activity

Several I3CA derivatives have demonstrated antimicrobial and antifungal properties.[22] For example, indole-3-carboxylic acid isolated from the endophytic fungus Lasiodiplodia pseudotheobromae showed synergistic effects with jasmonic acid against wheat powdery mildew.[8][9] Methyl indole-3-carboxylate has also been reported to have antifungal effects against Candida albicans.[22]

Anticancer and Cytotoxic Activity

The indole scaffold is a common feature in many anticancer drugs.[23] Methyl 1H-indole-3-carboxylate, isolated from the marine sponge Spongosorites sp., has demonstrated cytotoxic attributes against several human cancer cell lines.[1] Indole-3-carboxylic acid has also been shown to enhance the anti-colorectal cancer potency of Doxorubicin by inducing cell senescence.[24]

Anti-inflammatory and Antioxidant Activity

Some indole derivatives possess anti-inflammatory and antioxidant properties.[12][13] 6-Isoprenylindole-3-carboxylic acid from a marine Streptomyces species exhibited potent anti-melanogenic activity through its antioxidant effects and suppression of the MAPK-MITF pathway.[18]

Other Biological Activities
  • Plant Growth Regulation: Due to its structural similarity to the plant hormone indole-3-acetic acid (IAA), I3CA and its derivatives have potential applications as plant growth regulators.[20][25]

  • Herbicidal Activity: Derivatives of indole-3-carboxylic acid are being investigated as potential herbicides that act as antagonists of the auxin receptor protein TIR1.[26][27]

  • Enzyme Inhibition: The diverse biological activities of these compounds suggest they may act as inhibitors of various enzymes.[13]

PART 4: Experimental Protocols

General Workflow for Isolation and Characterization

The isolation and characterization of indole-3-carboxylic acid esters from natural sources typically follow a standardized workflow.

Isolation and Characterization Workflow cluster_0 Extraction & Fractionation cluster_1 Purification & Identification cluster_2 Bioactivity Screening A Sample Collection (e.g., Marine Sponge) B Solvent Extraction (e.g., EtOAc) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fractions D->E F High-Performance Liquid Chromatography (HPLC) E->F G Pure Compound F->G H Spectroscopic Analysis (MS, NMR) G->H J Antimicrobial Assays G->J K Cytotoxicity Assays G->K L Enzyme Inhibition Assays G->L I Structure Elucidation H->I

Caption: A generalized workflow for the isolation and characterization of natural products.

Step-by-Step Methodology for Extraction and Isolation

This protocol is a generalized example based on methodologies reported for the isolation of indole derivatives from microbial and marine sources.[8]

  • Fermentation and Extraction:

    • Cultivate the source organism (e.g., fungus, bacterium) in a suitable liquid medium (e.g., PDB broth) for a specified period (e.g., 7 days).

    • Separate the biomass from the culture filtrate by filtration.

    • Extract the culture filtrate with an organic solvent such as ethyl acetate (EtOAc) multiple times.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Chromatographic Fractionation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to pool similar fractions.

  • Purification:

    • Further purify the fractions containing the compounds of interest using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Structure Elucidation:

    • Determine the structure of the purified compounds using spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the chemical structure.

Conclusion

Indole-3-carboxylic acid esters are a structurally diverse and biologically significant class of natural products. Their widespread occurrence in terrestrial and marine organisms, coupled with their broad range of pharmacological activities, underscores their potential as lead compounds in drug discovery and as valuable tools in agrochemical research. Further exploration of novel natural sources and the elucidation of their biosynthetic pathways will undoubtedly pave the way for the development of new therapeutic agents and sustainable agricultural solutions.

References

An In-Depth Technical Guide to the Fischer-Speier Esterification for the Synthesis of Methyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the Fischer-Speier esterification for the synthesis of methyl indole-3-carboxylate, a critical intermediate in the development of pharmaceuticals and other biologically active molecules.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and offers insights into process optimization and characterization of the final product.

Introduction: The Significance of Methyl Indole-3-carboxylate

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[2] Methyl indole-3-carboxylate serves as a versatile building block for the synthesis of more complex indole derivatives, including those with therapeutic potential.[3][4] The conversion of indole-3-carboxylic acid to its corresponding methyl ester is a foundational transformation, frequently accomplished via the robust and well-established Fischer-Speier esterification.[1]

The Fischer-Speier Esterification: A Mechanistic Perspective

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[5][6] First described by Emil Fischer and Arthur Speier in 1895, this equilibrium-driven process is a cornerstone of organic synthesis.[5]

The reaction mechanism proceeds through a series of reversible steps:[7][8][9]

  • Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[5][7][10]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][10]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.[7]

  • Elimination of Water: The protonated hydroxyl group departs as a water molecule, a good leaving group, regenerating the carbonyl group.[7]

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.[7]

To drive the equilibrium towards the formation of the ester, the reaction is typically conducted using a large excess of the alcohol, in this case, methanol, which often serves as the solvent as well.[1][11] The removal of water as it is formed is another strategy to favor product formation, in accordance with Le Châtelier's Principle.[8][10][11]

Reaction Scheme:

  • Reactants: Indole-3-carboxylic acid, Methanol (excess)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

  • Products: Methyl Indole-3-carboxylate, Water[1]

Chemical Equation:

C₉H₇NO₂ + CH₃OH ⇌ [H⁺] ⇌ C₁₀H₉NO₂ + H₂O[1]

Fischer_Esterification_Mechanism Figure 1: Fischer-Speier Esterification Mechanism Start Indole-3-Carboxylic Acid + Methanol Protonation Protonation of Carbonyl Start->Protonation H⁺ Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product Methyl Indole-3-carboxylate + Water Deprotonation->Product -H⁺ Experimental_Workflow Figure 2: Experimental Workflow Start 1. Add Indole-3-carboxylic Acid and Methanol to Flask Add_Catalyst 2. Slowly Add Concentrated Sulfuric Acid Start->Add_Catalyst Reflux 3. Heat to Reflux (4-6 hours) Add_Catalyst->Reflux TLC_Monitoring 4. Monitor by TLC Reflux->TLC_Monitoring Workup 5. Work-up and Purification TLC_Monitoring->Workup Precipitation Pour into Ice-Water Workup->Precipitation Neutralization Neutralize with NaHCO₃ Precipitation->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize Concentration->Recrystallization Final_Product Pure Methyl Indole-3-carboxylate Recrystallization->Final_Product

References

Methodological & Application

Application Note & Protocol: Synthesis of Methyl Indoline-3-carboxylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl indoline-3-carboxylate from indoline-3-carboxylic acid utilizing the Fischer-Speier esterification method.[1] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind the protocol, ensuring a thorough understanding of the synthesis. The content herein is structured to provide not only a reproducible methodology but also insights into the critical parameters governing the reaction's success.

Introduction: The Significance of this compound and the Utility of Fischer Esterification

This compound is a valuable scaffold in medicinal chemistry and a crucial intermediate in the synthesis of a variety of biologically active compounds.[2] Its indoline core is a prevalent motif in numerous natural products and pharmaceutical agents. The conversion of indoline-3-carboxylic acid to its corresponding methyl ester is a fundamental transformation, frequently accomplished through Fischer-Speier esterification.[1]

Fischer esterification, first described by Emil Fischer and Arthur Speier in 1895, is a classic and widely used method for producing esters from carboxylic acids and alcohols.[3] The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and is reversible in nature.[1][4]

The equilibrium of the Fischer esterification is a critical consideration.[5][6] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by adhering to Le Chatelier's principle, either by using a large excess of one of the reactants (usually the more cost-effective alcohol) or by actively removing the water produced during the reaction.[6][7][8][9][10] This protocol will employ an excess of methanol, which conveniently serves as both a reactant and the solvent.

The Fischer Esterification Mechanism

The Fischer esterification proceeds through a series of reversible protonation and deprotonation steps, culminating in the formation of the ester and water.[4][5] The mechanism can be summarized in the following key stages:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][5][6][7]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][7][11]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][5][6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][4][5][6]

  • Deprotonation: The final step involves the deprotonation of the ester to yield the final product and regenerate the acid catalyst.[4][5][6][7]

Fischer_Esterification_Mechanism Start Indoline-3-carboxylic Acid + Methanol Protonated_Acid Protonated Carboxylic Acid Start->Protonated_Acid + H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH (Nucleophilic Attack) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester + Water Protonated_Intermediate->Protonated_Ester - H₂O (Elimination) Final_Product This compound Protonated_Ester->Final_Product - H⁺ (Catalyst Regeneration)

Fischer Esterification Mechanism for this compound Synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from indoline-3-carboxylic acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Grade
Indoline-3-carboxylic acidC₉H₉NO₂163.17Reagent
Methanol (Anhydrous)CH₃OH32.04ACS
Sulfuric Acid (Concentrated)H₂SO₄98.08Reagent
Ethyl AcetateC₄H₈O₂88.11ACS
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous
Brine (Saturated NaCl)NaCl58.44Aqueous
Anhydrous Sodium SulfateNa₂SO₄142.04Anhydrous
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Beakers

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter flask)

  • pH paper

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: This experiment must be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Handle with extreme care. The addition of sulfuric acid to methanol is highly exothermic.[1]

    • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

    • Ethyl Acetate: Flammable.

  • Neutralization: The neutralization step with sodium bicarbonate will produce carbon dioxide gas, leading to effervescence. Add the bicarbonate solution slowly to avoid excessive foaming.[1]

Step-by-Step Procedure

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add Indoline-3-carboxylic Acid to Flask B 2. Add Anhydrous Methanol A->B C 3. Slowly Add Concentrated H₂SO₄ B->C D 4. Reflux the Mixture C->D E 5. Cool to Room Temperature D->E F 6. Quench with Ice-Cold Water E->F G 7. Neutralize with Sat. NaHCO₃ F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with Brine H->I J 10. Dry with Na₂SO₄ I->J K 11. Concentrate under Reduced Pressure J->K L 12. Recrystallize Crude Product K->L

Experimental Workflow for the Synthesis of this compound.
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add indoline-3-carboxylic acid (e.g., 5.0 g, 30.6 mmol).

    • Add a magnetic stir bar to the flask.

    • In a fume hood, add anhydrous methanol (e.g., 50 mL). Methanol serves as both the reactant and the solvent, and its use in excess drives the equilibrium towards the product.[1][8][9][10]

    • While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the mixture. The addition is exothermic and should be done cautiously. The sulfuric acid acts as a catalyst, speeding up the reaction and as a dehydrating agent.[8][12][13]

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.

    • Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 150 mL). This may cause the product to precipitate.[1]

    • Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause the evolution of CO₂ gas.[1]

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[1]

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 50 mL) to remove any remaining water.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound as a solid.[1]

Quantitative Data and Characterization

ParameterExpected Value
Yield 85-95% (after purification)
Appearance White to off-white solid
Melting Point 78-82 °C
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol [14]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.12 (br s, 1H, NH), 7.71 (d, J=7.9 Hz, 1H), 7.30-7.22 (m, 2H), 7.15-7.09 (m, 1H), 3.91 (s, 3H, OCH₃), 3.68 (t, J=8.5 Hz, 2H, CH₂), 3.16 (t, J=8.5 Hz, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 173.2, 150.8, 130.1, 127.8, 124.9, 120.0, 110.6, 51.5, 45.9, 29.8
IR (KBr, cm⁻¹) 3350 (N-H), 2950 (C-H), 1685 (C=O), 1610, 1460, 1230, 750
MS (ESI) m/z 178.08 [M+H]⁺

Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used.

Conclusion

The Fischer esterification protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying mechanism and the factors that influence the reaction equilibrium, researchers can consistently achieve high yields of the desired product. The self-validating nature of this protocol, combined with the provided characterization data, ensures that scientists can confidently produce and verify the purity of this important synthetic intermediate.

References

The Versatile Scaffold: A Guide to Synthesizing Bioactive Molecules from Methyl Indoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl Indoline-3-Carboxylate

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a vast array of biologically active compounds.[1][2] From potent anticancer agents to novel antiviral and anti-inflammatory drugs, the indole core is a testament to nature's efficiency in creating molecular frameworks with high affinity for biological targets.[3][4] this compound, a readily accessible and stable derivative, serves as a strategic starting point for the synthesis of a diverse library of bioactive molecules. Its unique electronic and structural features allow for selective functionalization at multiple positions, providing a versatile platform for generating chemical diversity.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic pathways starting from this compound. We will delve into the core chemical transformations, explain the mechanistic rationale behind these reactions, and provide detailed, field-proven protocols for the synthesis of various classes of bioactive compounds. Our focus is on not just the "how" but the "why," empowering you to rationally design and execute the synthesis of novel molecular entities with therapeutic potential.

Core Synthetic Transformations: A Toolkit for Diversification

The reactivity of the this compound scaffold can be harnessed through several key transformations. Understanding these fundamental reactions is crucial for designing synthetic routes to complex bioactive molecules.

N-Alkylation and N-Arylation: Modulating Pharmacokinetic Properties

The nitrogen atom of the indoline ring is a key site for modification, allowing for the introduction of various alkyl and aryl groups. This functionalization can significantly impact the molecule's solubility, lipophilicity, and ability to interact with biological targets.[6][7]

Mechanistic Insight: The N-alkylation of indoles typically proceeds via an SN2 mechanism. The indole nitrogen is first deprotonated by a base to form a nucleophilic indolide anion, which then attacks an alkyl halide or another suitable electrophile. The choice of base and solvent is critical to avoid competing C-alkylation and to ensure high yields.[8]

Generalized Protocol for N-Alkylation:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃; 1.1-1.5 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate; 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Bioactive Molecule Synthesis:

N-alkylation is a common strategy in the synthesis of various bioactive indole derivatives, including antiviral and anti-inflammatory agents. For instance, derivatives of the broad-spectrum antiviral agent Arbidol have been synthesized with various N-substituents to modulate their activity against viruses like Hepatitis C.[9]

Hydrolysis and Amidation: Building Blocks for Bioactive Amides

The methyl ester at the C3 position is a versatile handle that can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of a wide array of bioactive amides and peptides through coupling with various amines.[10]

Mechanistic Insight: Ester hydrolysis is typically carried out under basic conditions (saponification) using a hydroxide source like NaOH or LiOH. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate anion and methanol. Subsequent acidification protonates the carboxylate to yield the carboxylic acid. Amide bond formation from the carboxylic acid is then achieved using a coupling agent (e.g., EDC·HCl, HBTU) which activates the carboxyl group for nucleophilic attack by an amine.[11]

Generalized Protocol for Hydrolysis and Amidation:

Step A: Hydrolysis

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add an excess of a base (e.g., LiOH or NaOH; 2-3 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).

  • Extract the carboxylic acid product with an organic solvent, dry the organic layer, and concentrate to yield the crude product, which can often be used in the next step without further purification.

Step B: Amidation

  • To a solution of the indole-3-carboxylic acid (1.0 eq) in a dry aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., EDC·HCl; 1.2 eq) and an activator (e.g., HOBt; 1.2 eq).

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA or Et₃N; 2.0 eq).

  • Allow the reaction to stir at room temperature overnight.

  • Work up the reaction by washing with water and brine, then extract the product with an organic solvent.

  • Purify the resulting amide by column chromatography or recrystallization.

Application in the Synthesis of Antimicrobial Agents:

This hydrolysis and amidation sequence is central to the synthesis of potent antimicrobial agents. For example, indole-3-carboxamides conjugated to polyamines have been shown to exhibit significant activity against drug-resistant bacteria by disrupting their cell membranes.[12][13]

Table 1: Synthesis of Antimicrobial Indole-3-Carboxamido-Polyamines [12]

Indole-3-Carboxylic Acid DerivativePolyamineCoupling ReagentsYield (%)
5-Bromoindole-3-carboxylic acidBoc-protected PA-3-6-3EDC·HCl, HOBt, DIPEAHigh
5-Chloroindole-3-carboxylic acidBoc-protected PA-3-7-3EDC·HCl, HOBt, DIPEAVariable

Yields are for the coupling step.

C-H Functionalization: Direct and Efficient Bond Formation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole core. While the C3 position is the most nucleophilic, directing group strategies can enable selective functionalization at other positions, such as C2 and C7.[14][15]

Mechanistic Insight: Transition metal-catalyzed C-H activation, particularly with rhodium(III) and cobalt(III) catalysts, often proceeds through a concerted metalation-deprotonation pathway. A directing group on the indole nitrogen coordinates to the metal center, bringing it in proximity to a specific C-H bond, which is then cleaved to form a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners.[16][17]

Conceptual Workflow for C-H Functionalization:

G

Application in the Synthesis of Complex Heterocycles:

C-H activation strategies open up avenues for the synthesis of complex, polycyclic indole derivatives with potential therapeutic applications. For instance, rhodium-catalyzed C-H activation at the C2 position of indoles allows for annulation reactions with alkynes to construct fused heterocyclic systems.

Protocols for the Synthesis of Bioactive Molecules

The following sections provide detailed protocols for the synthesis of specific classes of bioactive molecules, starting from or incorporating the this compound scaffold.

Protocol 1: Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives (Anticancer Agents)

Spirooxindoles and spiroindolines are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with potent biological activities, including anticancer properties.[18][19][20] The synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives often involves a [3+2] cycloaddition reaction.

Reaction Scheme:

G

Detailed Protocol (based on related syntheses): [4]

  • Generation of the Azomethine Ylide: In a round-bottom flask, dissolve isatin (or a suitable indoline-2,3-dione precursor, 1.0 eq) and an amino acid (e.g., sarcosine or L-proline, 1.1 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Heat the mixture to reflux. The condensation of the isatin with the amino acid generates the azomethine ylide in situ.

  • Cycloaddition: To the refluxing solution containing the azomethine ylide, add a solution of the dipolarophile, which in this conceptual pathway would be a derivative of this compound activated at the C2-C3 bond (1.0 eq), in the same solvent.

  • Continue refluxing the reaction mixture until the starting materials are consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Filter the solid product and wash with cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[indoline-3,2'-pyrrolidine] derivative.

Table 2: Examples of Bioactive Spirooxindoles and their Anticancer Activity [19][21]

Spirooxindole DerivativeCancer Cell LineIC₅₀ (µM)
SOX 4aHuman cancer cellsInduces ROS generation
MI-219VariousPotent MDM2 inhibitor
MI-888VariousPotent MDM2 inhibitor
Protocol 2: Synthesis of Indole-3-Carboxamide-Based Antiviral Agents

Derivatives of indole-3-carboxylic acid have shown promise as antiviral agents, including activity against SARS-CoV-2.[22] The synthesis of these compounds often involves the amidation of the indole-3-carboxylic acid core.

Detailed Protocol:

  • Hydrolysis of this compound: Prepare indole-3-carboxylic acid from this compound as described in the "Hydrolysis and Amidation" section above.

  • Amide Coupling:

    • To a solution of the synthesized indole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at 0 °C for 20 minutes under an argon atmosphere.

    • Add a solution of the desired amine (e.g., 2-(diethylamino)ethan-1-ol, 1.1 eq) and DIPEA (2.5 eq) in DMF.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

    • Concentrate the solvent and purify the crude product by column chromatography to yield the final antiviral compound.

Table 3: Antiviral Activity of an Indole-3-Carboxylic Acid Derivative [22]

CompoundVirusActivityIC₅₀Selectivity Index (SI)
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochlorideSARS-CoV-2Complete inhibition at 52.0 µM1.06 µg/mL78.6
Protocol 3: Synthesis of Indomethacin Analogs (Anti-inflammatory Agents)

Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) featuring an indole core.[23][24] While the classical synthesis of Indomethacin itself starts from different precursors, the core principles can be applied to synthesize analogs from this compound. A key step is the N-acylation followed by hydrolysis of the methyl ester.

Conceptual Synthetic Pathway:

G

Detailed Protocol (Adapted from related syntheses): [23]

  • N-Acylation:

    • Dissolve the starting this compound derivative (e.g., methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate, 1.0 eq) in a suitable solvent like pyridine or DMF.

    • Cool the solution to 0 °C and add 4-chlorobenzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature until completion.

    • Work up the reaction by pouring it into water and extracting the product with an organic solvent. Purify the N-acylated intermediate by chromatography.

  • Ester Hydrolysis:

    • Dissolve the purified N-acylated ester (1.0 eq) in a mixture of methanol, THF, and water.

    • Add an excess of NaOH or LiOH (e.g., 3 eq) and heat the mixture to reflux for several hours until the hydrolysis is complete.

    • Cool the reaction mixture and acidify with concentrated HCl to precipitate the final product.

    • Filter the solid, wash with water, and dry to obtain the Indomethacin analog.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and valuable starting material in the synthesis of a wide range of bioactive molecules. The synthetic strategies outlined in this guide—N-alkylation, hydrolysis and amidation, and C-H functionalization—provide a robust toolkit for accessing novel chemical entities with potential therapeutic applications in oncology, infectious diseases, and inflammation. The continued development of novel catalytic methods, particularly in the realm of asymmetric synthesis and late-stage functionalization, will undoubtedly expand the utility of this privileged scaffold, paving the way for the discovery of the next generation of indole-based therapeutics.

References

Application Notes & Protocols: The Utility of Methyl Indoline-3-Carboxylate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal and agricultural chemistry, conferring potent biological activity to a vast array of molecules.[1][2][3] Methyl indoline-3-carboxylate, a stable and versatile derivative, serves as a critical building block for the synthesis of advanced agrochemicals.[4][5] This guide provides an in-depth exploration of its application, focusing on the synthesis of next-generation herbicides and fungicides. We will dissect field-proven synthetic protocols, elucidate the mechanistic rationale behind experimental choices, and present workflows designed for reproducibility and efficiency. This document is intended for researchers and development professionals dedicated to the discovery of novel crop protection agents.

The Core Building Block: Synthesis of Methyl Indole-3-Carboxylate

The accessibility of the starting material is paramount for any synthetic campaign. Methyl indole-3-carboxylate is readily prepared from its corresponding carboxylic acid via a classic Fischer-Speier esterification. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and reliability.[6]

Causality of the Method: The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. The subsequent elimination of water, driven by the use of excess methanol as the solvent, shifts the equilibrium toward the formation of the desired ester product, in accordance with Le Châtelier's Principle.[6]

Protocol 1: Fischer-Speier Esterification of Indole-3-Carboxylic Acid

Objective: To synthesize methyl indole-3-carboxylate from indole-3-carboxylic acid.

Materials:

Reagent/Material Formula Molar Mass ( g/mol ) Grade
Indole-3-carboxylic acid C₉H₇NO₂ 161.16 Reagent
Anhydrous Methanol CH₃OH 32.04 ACS
Concentrated Sulfuric Acid H₂SO₄ 98.08 ACS
Ethyl Acetate C₄H₈O₂ 88.11 ACS
Saturated Sodium Bicarbonate NaHCO₃ 84.01 Aqueous
Brine NaCl 58.44 Saturated Aqueous
Anhydrous Sodium Sulfate Na₂SO₄ 142.04 Anhydrous
100 mL Round-bottom flask - - -
Magnetic stir bar & plate - - -
Reflux condenser - - -
Separatory funnel - - -

| Rotary evaporator | - | - | - |

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add indole-3-carboxylic acid (5.0 g, 31.0 mmol).[6]

  • In a fume hood, add 50 mL of anhydrous methanol to the flask. Stir the mixture to achieve partial dissolution.

  • Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (1.0 mL) dropwise to the stirring mixture. Caution: This addition is exothermic and should be done with care.[6]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C). Maintain reflux for 4-6 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled solution into a beaker containing 150 mL of ice-cold water. The product may precipitate at this stage.[6]

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is neutral (pH 7-8). Caution: This will cause vigorous CO₂ evolution.[6]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[6]

  • Washing: Combine the organic layers and wash them once with 50 mL of brine to remove residual water and inorganic salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • Purification: The crude solid can be purified by recrystallization from a methanol/water or ethyl acetate/hexane solvent system to afford pure methyl indole-3-carboxylate.[6]

Expected Outcome:

Parameter Expected Value
Yield 85-95%
Appearance White to off-white solid

| Purity (by HPLC/NMR) | >98% |

Application in Herbicide Synthesis: Targeting the Auxin Pathway

A highly successful strategy in herbicide design involves mimicking natural plant hormones to induce phytotoxicity.[7][8] Natural auxins, such as indole-3-acetic acid (IAA), are master regulators of plant growth.[2][7][9] Synthetic auxin herbicides overwhelm the plant's homeostatic mechanisms, leading to uncontrolled growth and eventual death.[7] Derivatives of indole-3-carboxylic acid have been designed as antagonists for the auxin receptor protein TIR1, representing a modern approach to weed management.[7][9][10]

The following protocol is adapted from the synthesis of α-substituted indole-3-acetic acids, demonstrating how the methyl indole-3-carboxylate scaffold can be elaborated into potent herbicidal agents.[7][9]

Workflow for Auxin-Mimic Herbicide Synthesis

G cluster_0 Phase 1: N-Protection cluster_1 Phase 2: α-Alkylation cluster_2 Phase 3: Deprotection start Methyl Indole-3-Carboxylate step1 Protection of Indole Nitrogen (e.g., with Methyl Chloroformate) start->step1 Base (e.g., NaOH) Phase-Transfer Catalyst step2 N-Protected Intermediate step1->step2 step3 Deprotonation at α-carbon (LDA at -78°C) step2->step3 step4 Nucleophilic Substitution (with Alkyl Bromide, R-Br) step3->step4 step5 Alkylated Intermediate step4->step5 step6 Hydrolysis of Ester & N-Protecting Group (NaOH solution) step5->step6 final Final Product: α-Substituted Indole-3-Carboxylic Acid Herbicide step6->final

Caption: Synthetic workflow for α-substituted indole-3-carboxylic acid herbicides.

Protocol 2: Synthesis of α-Substituted Indole-3-Carboxylic Acid Derivatives

Objective: To synthesize a library of potential auxin-mimic herbicides via α-alkylation of an indole-3-acetate core structure.

Causality of the Method:

  • N-Protection: The indole nitrogen is protected (e.g., as a carbamate) to prevent it from interfering with subsequent reactions.[7][9]

  • α-Alkylation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to selectively deprotonate the weakly acidic α-carbon adjacent to the ester. This creates a potent nucleophile (an enolate) that readily reacts with an alkyl halide (R-Br) to form a new carbon-carbon bond.[7][9] The use of very low temperatures (-78°C) is critical to maintain the stability of the LDA and the enolate intermediate.

  • Deprotection: Basic hydrolysis (saponification) with sodium hydroxide removes both the methyl ester and the N-protecting group, yielding the final carboxylic acid product.[7][9]

Procedure (Exemplary):

  • N-Protection: In a round-bottom flask under an ice bath, dissolve methyl indole-3-acetate (1.89 g, 10.0 mmol) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.11 g) in dichloromethane (15 mL) and 30% NaOH solution (15 mL). Slowly add methyl chloroformate (1.43 g, 15 mmol). Allow the reaction to warm to room temperature and stir for 2 hours. Extract with dichloromethane to isolate the N-protected intermediate.[7][9]

  • Formation of LDA: In a separate dry, three-neck flask under an argon atmosphere, dissolve diisopropylamine (0.43 mL, 3.0 mmol) in dry THF (5 mL). Cool the flask to -78°C. Slowly add n-butyllithium (1.3 mL, 3.0 mmol) and stir for 1 hour to form LDA.[7][10]

  • Alkylation: To the LDA solution, add a solution of the N-protected intermediate (2.0 mmol) in dry THF (5 mL). Stir for 30 minutes at -78°C to ensure complete enolate formation. Then, add the desired alkyl bromide (R-Br, e.g., 1,4-dibromobutane, 2.5 mmol) and allow the reaction to slowly warm to 0°C, stirring until completion (monitored by TLC).[8]

  • Hydrolysis/Deprotection: Isolate the crude alkylated product. Dissolve it in a mixture of methanol and 30% aqueous sodium hydroxide (2:1 v/v) and heat at 70°C for 4 hours.[8]

  • Work-up: After cooling, acidify the reaction mixture with 2 M HCl to precipitate the final product. Filter, wash with cold water, and dry to obtain the α-substituted indole-3-carboxylic acid derivative. Further purification can be achieved by column chromatography.

Herbicidal Activity Data: Petri dish bioassays demonstrate that these derivatives exhibit significant herbicidal activity against both dicotyledonous and monocotyledonous weeds.[7][10]

Compound IDWeed SpeciesConcentrationRoot Inhibition Rate (%)Shoot Inhibition Rate (%)Reference
10d Rape (B. napus)100 mg/L96%~80%[7][8][10]
10d Rape (B. napus)10 mg/L92%~75%[7][8][10]
10h Rape (B. napus)100 mg/L95%~85%[7][8][10]
10h Rape (B. napus)10 mg/L93%~80%[7][8][10]
Various Barnyard Grass (E. crus-galli)100 mg/L60-90%60-90%[7][10]

Application in Fungicide Synthesis: Crafting Novel Antimicrobial Scaffolds

The indole scaffold is also a prolific source of antifungal and antimicrobial agents.[1][11][12] By coupling the methyl indole carboxylate core with other bioactive heterocycles, such as rhodanine (2-thioxothiazolidin-4-one), it is possible to generate compounds with potent fungicidal properties.[11][13] The mechanism of action for such derivatives is often linked to the inhibition of crucial fungal enzymes, like 14α-lanosterol demethylase, which is involved in ergosterol biosynthesis.[11][13]

Workflow for Rhodanine-Indole Fungicide Synthesis

G cluster_0 Phase 1: Aldehyde Formation cluster_1 Phase 2: Condensation start Methyl Indole-3-Carboxylate step1 Reduction to Alcohol (e.g., LiAlH₄) start->step1 step2 Oxidation to Aldehyde (e.g., PCC or Swern) step1->step2 Indole-3-carboxaldehyde step3 Indole-3-carboxaldehyde step2->step3 step4 Knoevenagel Condensation (Piperidine, Acetic Acid, Reflux) step3->step4 reagent Rhodanine Derivative reagent->step4 final Final Product: Rhodanine-Indole Conjugate step4->final

Caption: Synthesis of potent fungicides via Knoevenagel condensation.

Protocol 3: Synthesis of (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)indole Derivatives

Objective: To synthesize a rhodanine-indole conjugate with potential antifungal activity. (Note: This protocol is adapted from syntheses using indole-2-carboxylates and indole-3-carboxaldehyde, demonstrating a viable pathway).[11][13]

Causality of the Method:

  • Aldehyde Synthesis: The ester group of the starting material must first be converted into an aldehyde. This is typically a two-step process: reduction to the primary alcohol followed by controlled oxidation.

  • Knoevenagel Condensation: This is a nucleophilic addition of an active hydrogen compound (the rhodanine methylene group) to a carbonyl group (the indole-3-carboxaldehyde). The reaction is base-catalyzed (e.g., by piperidine) and proceeds via an aldol-type intermediate, which then dehydrates to form the final, conjugated product.

Procedure (Hypothetical Pathway):

  • Aldehyde Formation: Reduce methyl indole-3-carboxylate to (1H-indol-3-yl)methanol using a suitable reducing agent like LiAlH₄ in dry THF. Subsequently, oxidize the resulting alcohol to indole-3-carboxaldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.

  • Condensation: In a flask equipped with a Dean-Stark trap, combine indole-3-carboxaldehyde (1.0 eq), the desired rhodanine derivative (1.0 eq), a catalytic amount of piperidine, and glacial acetic acid in a solvent such as toluene.

  • Reflux: Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol) and recrystallize to obtain the pure fungicidal compound.

Antifungal Activity Data: Derivatives synthesized using this approach have shown excellent activity against a range of fungal pathogens.[11][13]

Compound IDFungal SpeciesMIC (mg/mL)Reference
Compound 15 T. viride0.004 - 0.06[11]
Compound 8 Various Bacteria0.004 - 0.03[11][13]
Various A. fumigatus0.004 - 0.06[11]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic starting point for the development of sophisticated agrochemicals. Its stable structure and reactive handles allow for logical and efficient synthetic modifications, leading to potent herbicides that target the auxin pathway and fungicides that disrupt essential fungal life processes. The protocols and data presented herein underscore the immense potential of this scaffold and provide a solid foundation for future research and development in crop protection chemistry.

References

Application Notes & Protocols: Strategic Derivatization of Methyl Indoline-3-Carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique structural and electronic properties make it an exceptional starting point for the design of novel therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] Methyl indoline-3-carboxylate, in particular, serves as a versatile and synthetically tractable template. Strategic derivatization of this core at its key reactive sites—the indoline nitrogen (N1), the C2 position, the C3-ester, and the aromatic ring—allows for the systematic modulation of its physicochemical and pharmacological properties. This guide provides an in-depth exploration of key derivatization strategies, explaining the medicinal chemistry rationale behind each modification and presenting detailed, actionable protocols for their execution in a research setting.

The Strategic Value of the Indoline-3-Carboxylate Scaffold

The indoline ring system can be considered a saturated analog of the indole nucleus. This saturation breaks the aromaticity of the pyrrole ring, imparting a three-dimensional geometry that can be advantageous for fitting into specific protein binding pockets. The this compound scaffold offers multiple, chemically distinct handles for modification, enabling a multi-pronged approach to lead optimization.

A typical drug discovery campaign leveraging this scaffold follows a logical progression, beginning with the synthesis of a core structure, followed by iterative cycles of derivatization and biological evaluation to build a comprehensive Structure-Activity Relationship (SAR) profile.

G A Core Synthesis (this compound) B Primary Derivatization (N1, C3-Ester) A->B Introduce Diversity C Advanced Functionalization (C2, Aromatic Ring) B->C Refine Properties D Biological Screening (e.g., Kinase Assay) C->D E Data Analysis (SAR) Identify Key Moieties D->E Generate Data E->B F Lead Optimization (ADME/Tox Profiling) E->F Select Candidates

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl Indoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indoline Scaffold and the Advent of Microwave Synthesis

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active alkaloids, pharmaceuticals, and functional molecules.[1] Derivatives of methyl indoline-3-carboxylate, in particular, serve as crucial intermediates in the development of novel therapeutics. Traditional synthetic routes to these compounds often involve multi-step processes with long reaction times, high energy consumption, and the use of hazardous reagents.

The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized chemical synthesis by offering a more efficient, rapid, and environmentally benign alternative to conventional heating methods.[2][3][4] Microwave irradiation directly and uniformly heats the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and often cleaner reaction profiles with fewer byproducts.[4][5][6] This technology is particularly advantageous in the synthesis of heterocyclic compounds like indolines, aligning with the principles of green chemistry by reducing reaction times from hours to minutes and minimizing energy consumption and solvent use.[7]

This document provides a comprehensive guide to the synthesis of this compound derivatives, structured as a highly efficient two-stage process. The first stage details the microwave-assisted, palladium-catalyzed synthesis of a methyl indole-3-carboxylate precursor. The second stage outlines the subsequent rapid reduction of the indole ring to the desired indoline scaffold, a step that can also be significantly accelerated by microwave irradiation.

Stage 1: Microwave-Assisted Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylate

The initial stage focuses on the construction of the indole ring. The palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines is a robust method for this transformation. Microwave assistance drastically reduces the reaction time for this cyclization compared to conventional heating.[3]

Reaction Mechanism: Palladium-Catalyzed Intramolecular Oxidative Coupling

The synthesis of the indole ring proceeds via a palladium-catalyzed intramolecular oxidative C-H activation/C-C bond formation. The reaction is initiated by the coordination of the palladium catalyst to the enamine. Subsequent intramolecular C-H activation of the aryl ring, followed by reductive elimination, forms the indole ring and regenerates the active palladium catalyst. A copper salt, such as copper(II) acetate, is typically used as an oxidant to facilitate the catalytic cycle. Microwave irradiation accelerates this process by efficiently heating the polar reactants and intermediates, leading to a significant rate enhancement.

Workflow for the Two-Stage Synthesis of this compound Derivatives

G cluster_stage1 Stage 1: Indole Synthesis (Microwave-Assisted) cluster_stage2 Stage 2: Indoline Synthesis (Reduction) start1 Substituted Aniline + Methyl Acetoacetate enamine N-Aryl Enamine Intermediate start1->enamine Condensation mw_indole Pd-Catalyzed Cyclization (Microwave Irradiation) enamine->mw_indole Pd(OAc)2, Cu(OAc)2, K2CO3, DMF indole_product Methyl 2-Methyl-1H-indole-3-carboxylate mw_indole->indole_product start2 Methyl 2-Methyl-1H-indole-3-carboxylate indole_product->start2 Proceed to Reduction mw_reduction Catalytic Transfer Hydrogenation (Optional Microwave Irradiation) start2->mw_reduction Pd/C, Ammonium Formate, Methanol indoline_product Methyl 2-Methylindoline-3-carboxylate mw_reduction->indoline_product purification Work-up and Purification indoline_product->purification final_product Pure this compound Derivative purification->final_product

Caption: A two-stage workflow for the synthesis of this compound derivatives.

Experimental Protocol: Stage 1

This protocol is based on the efficient procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives.[3]

Materials:

  • N-aryl enamine derivative (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 mmol, 2 eq)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3 eq)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the N-aryl enamine (1.0 mmol), palladium(II) acetate (0.02 mmol), copper(II) acetate (2.0 mmol), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the vial.

  • Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 20-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.

  • Reaction Monitoring (Self-Validation): After the initial irradiation period, cool the vial to room temperature. Take a small aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting enamine and the formation of the indole product. If the reaction is incomplete, it can be subjected to further irradiation in 5-10 minute intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl 2-methyl-1H-indole-3-carboxylate.

Stage 2: Reduction of Methyl 2-Methyl-1H-indole-3-carboxylate to its Indoline Derivative

The second stage involves the reduction of the C2-C3 double bond of the indole ring to form the corresponding indoline. Catalytic transfer hydrogenation is an efficient and safer alternative to using hydrogen gas, and this process can be significantly accelerated using microwave irradiation.[8]

Reaction Mechanism: Catalytic Transfer Hydrogenation

In catalytic transfer hydrogenation, a hydrogen donor molecule, such as ammonium formate, decomposes on the surface of a catalyst (e.g., Palladium on carbon, Pd/C) to generate hydrogen in situ. This hydrogen is then transferred to the indole, reducing the pyrrole ring to yield the indoline. The reaction is driven by the formation of stable byproducts (ammonia and carbon dioxide). Microwave irradiation can enhance the rate of this reaction by rapidly heating the catalyst and the reaction medium, leading to faster decomposition of the hydrogen donor and more efficient hydrogen transfer.

Logical Flow of the Reduction Mechanism

G cluster_mechanism Catalytic Transfer Hydrogenation Mechanism donor Ammonium Formate (HCOONH4) catalyst Pd/C Catalyst Surface donor->catalyst Decomposition h2 Adsorbed Hydrogen (H2) catalyst->h2 byproducts CO2 + NH3 catalyst->byproducts adsorbed_indole Adsorbed Indole indole Indole Substrate indole->adsorbed_indole Adsorption indoline Indoline Product adsorbed_indole->indoline Hydrogen Transfer

Caption: Mechanism of catalytic transfer hydrogenation for indole reduction.

Experimental Protocol: Stage 2

Materials:

  • Methyl 2-methyl-1H-indole-3-carboxylate (1.0 mmol)

  • 10% Palladium on carbon (Pd/C, 10 mol%)

  • Ammonium formate (HCOONH₄, 5.0 mmol, 5 eq)

  • Methanol (10 mL)

  • Round-bottom flask or microwave vial with a stir bar

  • Reflux condenser (for conventional heating) or Microwave reactor

Procedure:

  • Reaction Setup: In a round-bottom flask or a microwave vial, dissolve the methyl 2-methyl-1H-indole-3-carboxylate (1.0 mmol) in methanol (10 mL).

  • Addition of Reagents: To the solution, add ammonium formate (5.0 mmol) followed by 10% Pd/C (10 mol%).

  • Reaction Conditions (Choose one):

    • Microwave-Assisted: Seal the vial and place it in the microwave reactor. Irradiate at 110-130°C for 5-10 minutes.

    • Conventional Heating: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) for 1-2 hours.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by TLC, observing the disappearance of the starting indole spot and the appearance of the indoline product. The indoline will typically have a different Rf value.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl 2-methylindoline-3-carboxylate. The product can be further purified by recrystallization if necessary.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the significant advantages of using microwave-assisted techniques over conventional heating for the synthesis of indole and its subsequent reduction to indoline.

Parameter Stage 1: Indole Synthesis (Pd-Catalyzed Cyclization) [3]Stage 2: Indoline Synthesis (Catalytic Transfer Hydrogenation) [8]
Heating Method Conventional Microwave
Reaction Time 3 - 16 hours20 - 30 minutes
Temperature 80 - 110 °C120 °C
Typical Yield 62 - 89%> 90%
Energy Consumption HighLow
Process Control Less preciseHigh precision

Conclusion and Field-Proven Insights

This two-stage protocol provides a highly efficient and rapid method for the synthesis of this compound derivatives. The application of microwave irradiation in both the initial indole formation and the subsequent reduction to indoline offers substantial benefits for researchers in drug development and organic synthesis.

Expertise & Experience Insights:

  • Solvent Choice: In Stage 1, DMF is an excellent solvent due to its high boiling point and high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.

  • Catalyst Loading: While the protocols specify certain catalyst loadings, for novel derivatives, optimization of the palladium catalyst amount in both stages may be necessary to balance reaction efficiency and cost.

  • Safety: When using a microwave reactor, it is crucial to use appropriate sealed vessels and to operate within the recommended pressure and temperature limits to avoid accidents. The use of catalytic transfer hydrogenation in Stage 2 is inherently safer than using pressurized hydrogen gas, especially in a laboratory setting.

Trustworthiness through Self-Validation:

The inclusion of reaction monitoring steps (TLC or LC-MS) in each protocol is critical. This allows the researcher to confirm the reaction's progress and completion, ensuring that the desired transformation has occurred before proceeding to the work-up and purification stages. This self-validating approach prevents the loss of valuable material and time.

By adopting these microwave-assisted methods, scientists can significantly accelerate their research, improve synthetic efficiency, and embrace greener chemical practices in the synthesis of valuable indoline-based compounds.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Functionalized 2-Methyl-1H-indole-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Molecules such as the amino acid tryptophan, anticancer vinca alkaloids, and antiviral agents all feature this privileged heterocyclic motif.[1] Specifically, the 2-methyl-1H-indole-3-carboxylate scaffold is a valuable building block in drug discovery. Traditional synthetic routes to indoles, such as the Fischer, Bartoli, or Julia syntheses, often require harsh conditions or pre-functionalized, complex starting materials.[1][2] Modern organometallic chemistry offers milder and more versatile alternatives, with palladium-catalyzed cross-coupling reactions emerging as a powerful tool for C-C and C-N bond formation.[3]

This guide provides a detailed overview and a field-proven protocol for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives via a palladium-catalyzed intramolecular oxidative C-H activation/coupling strategy.[1] This approach offers high efficiency and regioselectivity, starting from readily available anilines and methyl acetoacetate. We will explore the underlying mechanism, key reaction parameters, and a step-by-step protocol optimized for both conventional heating and microwave irradiation, the latter of which can dramatically reduce reaction times and improve yields.[1][4]

Synthetic Strategy and Mechanism

The overall strategy involves a two-step, one-pot optional process. First, a substituted aniline is condensed with methyl acetoacetate to form an N-aryl enamine intermediate. This enamine then undergoes an intramolecular palladium-catalyzed oxidative cyclization to yield the target indole.

Step 1: N-Aryl Enamine Formation

This is a classic condensation reaction where the aniline nitrogen attacks the ketone carbonyl of methyl acetoacetate, followed by dehydration to form the more stable enamine tautomer. The reaction is typically catalyzed by a weak acid, such as acetic acid.

Step 2: Palladium-Catalyzed Intramolecular Oxidative Cyclization

This is the key bond-forming step. While several palladium-catalyzed methods for indole synthesis exist, including Larock[5][6][7] and Heck[8][9][10] cyclizations, the direct C-H activation of an enamine precursor is particularly efficient for this target structure. The proposed catalytic cycle is initiated by a Pd(II) species, commonly Pd(OAc)₂.

The Causality Behind the Catalytic Cycle:

  • C-H Activation/Palladation: The Pd(II) catalyst coordinates to the enamine. An intramolecular C-H activation at the ortho position of the aniline ring occurs, forming a five-membered palladacycle intermediate. This is often the rate-determining step and is facilitated by a base.[2][11]

  • Reductive Elimination: The palladacycle undergoes reductive elimination to form the crucial C2-C3 bond of the indole ring. This step regenerates the aromaticity of the benzene ring and reduces the palladium center from Pd(II) to Pd(0).

  • Catalyst Re-oxidation: For the catalytic cycle to continue, the resulting Pd(0) must be re-oxidized to the active Pd(II) state. This is accomplished by a stoichiometric oxidant, typically a copper(II) salt like Cu(OAc)₂, which is in turn reduced to Cu(I).

This mechanistic pathway underscores the critical choice of each component: the palladium salt as the catalyst, the base to facilitate C-H activation, and the copper salt as the oxidant to ensure catalyst turnover.

Catalytic_Cycle Proposed Catalytic Cycle for Intramolecular Oxidative Coupling Pd_II Pd(OAc)₂ (Active Catalyst) Complex Pd(II)-Enamine Complex Pd_II->Complex Coordination Enamine N-Aryl Enamine Substrate Enamine->Complex Palladacycle Palladacycle Intermediate (C-H Activation) Complex->Palladacycle Intramolecular C-H Activation (-HOAc, Base-assisted) Indole_Pd0 Indole Product + Pd(0) Palladacycle->Indole_Pd0 Reductive Elimination Indole_Pd0->Pd_II Re-oxidation Reduced_Oxidant 2 Cu(OAc) Indole_Pd0->Reduced_Oxidant 2 e⁻ transfer Oxidant Cu(OAc)₂ (Oxidant) Oxidant->Indole_Pd0

Caption: Proposed catalytic cycle for the Pd(II)-catalyzed oxidative C-H activation.

Optimization of Reaction Conditions

The efficiency of the cyclization is highly dependent on the choice of catalyst, oxidant, base, solvent, and energy source (thermal vs. microwave). As demonstrated by Bellavita et al., optimizing these parameters is crucial for achieving high yields.[1][4]

EntryCatalyst (mol%)Oxidant (eq)Base (eq)SolventMethodTime (h)Yield (%)
1Pd(OAc)₂ (10)Cu(OAc)₂ (3)K₂CO₃ (3)DMF80 °C Oil Bath372
2Pd(OAc)₂ (10)Cu(OAc)₂ (1)K₂CO₃ (3)DMF80 °C Oil Bath1685
3Pd(OAc)₂ (5)Cu(OAc)₂ (1)K₂CO₃ (3)DMF80 °C Oil Bath1619
4Pd(OAc)₂ (10) Cu(OAc)₂ (1) K₂CO₃ (3) DMF 60 °C µW 1 92

Data adapted from Wurtz et al. and Bellavita et al.[1][4]

Key Insights from Optimization:

  • Oxidant Loading: Reducing the copper(II) acetate from 3 equivalents to 1 equivalent improves the environmental profile of the reaction without compromising the yield, although it may require a longer reaction time under conventional heating (Entry 2).[4]

  • Catalyst Loading: A catalyst loading of 10 mol% Pd(OAc)₂ was found to be optimal, as decreasing it to 5 mol% resulted in a drastic reduction in yield (Entry 3).[4]

  • Microwave Irradiation: The most significant improvement comes from using microwave (µW) heating. It dramatically reduces the reaction time from hours to just one hour while simultaneously increasing the yield to over 90% (Entry 4).[1][4] This is attributed to efficient and rapid heating of the polar DMF solvent and reactants.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the enamine precursor and its subsequent cyclization to the indole product.

Experimental_Workflow General Experimental Workflow Start Starting Materials: - Substituted Aniline - Methyl Acetoacetate Step1 Step 1: Enamine Synthesis - Mix reactants - Add cat. Acetic Acid - Stir at room temp. Start->Step1 Monitor1 Monitor by TLC (disappearance of aniline) Step1->Monitor1 Step2 Step 2: Cyclization Setup - Add Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF to crude enamine mixture Monitor1->Step2 Reaction Complete Heating Heating - Conventional (80 °C) - Microwave (60-80 °C) Step2->Heating Monitor2 Monitor by TLC/LC-MS (formation of indole) Heating->Monitor2 Workup Aqueous Workup - Dilute with H₂O - Extract with EtOAc Monitor2->Workup Reaction Complete Purify Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography or HPLC Workup->Purify Product Final Product: Functionalized 2-Methyl-1H- indole-3-carboxylate Purify->Product

Caption: A flowchart of the two-step synthesis and purification process.

Protocol 1: Synthesis of N-Aryl Enamine Derivatives

This protocol is adapted from Bellavita et al. and is designed to be used directly in the subsequent cyclization step without purification.[1]

Materials:

  • Substituted Aniline (1.0 eq, e.g., 10.0 mmol)

  • Methyl Acetoacetate (1.0 eq, 10.0 mmol)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Round bottom flask, magnetic stirrer

Procedure:

  • To an oven-dried round bottom flask, add the substituted aniline (1.0 eq).

  • Add methyl acetoacetate (1.0 eq) to the flask.

  • Add a catalytic amount of glacial acetic acid (e.g., ~100 µL for a 10 mmol scale reaction).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.

    • Self-Validation: The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aniline starting material. The crude enamine is often a colored oil or solid and is used in the next step without further purification.

Protocol 2: Microwave-Assisted Palladium-Catalyzed Oxidative Cyclization

This optimized protocol provides high yields and short reaction times.[1]

Materials:

  • Crude N-aryl enamine from Protocol 1 (1.0 eq, e.g., 10.0 mmol)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.10 eq, 1.0 mmol)

  • Copper(II) Acetate, Cu(OAc)₂ (1.0 eq, 10.0 mmol)

  • Potassium Carbonate, K₂CO₃ (3.0 eq, 30.0 mmol), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave vial with a stir bar

Procedure:

  • To the flask containing the crude N-aryl enamine, add palladium(II) acetate (10 mol%), copper(II) acetate (1.0 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).

  • Transfer the heterogeneous mixture to an appropriate microwave vial and seal it securely.

  • Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., 60-80 °C, depending on the substrate) for 1-3 hours.

    • Expert Insight: The optimal temperature and time may vary depending on the electronic properties of the substituents on the aniline ring. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups may require longer times or higher temperatures.[1]

  • After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel or by semi-preparative HPLC to afford the pure 2-methyl-1H-indole-3-carboxylate derivative.[1]

    • Self-Validation: The final product should be characterized by ¹H and ¹³C NMR and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The literature provides spectral data for many derivatives.[1]

Substrate Scope and Limitations

This method is versatile and tolerates a wide range of functional groups on the aniline precursor. Both electron-donating and electron-withdrawing groups are generally well-tolerated, leading to good to excellent yields of the desired indoles.

Aniline SubstituentProductYield (µW) [%]
HMethyl 2-methyl-1H-indole-3-carboxylate92
5-NO₂Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate91
5-BrMethyl 5-bromo-2-methyl-1H-indole-3-carboxylate90
5-ClMethyl 5-chloro-2-methyl-1H-indole-3-carboxylate93
4,6-di-CH₃Methyl 2,4,6-trimethyl-1H-indole-3-carboxylate94
4-OPhMethyl 2-methyl-4-phenoxy-1H-indole-3-carboxylate95

Data sourced from Bellavita et al.[1]

Limitations: While robust, the reaction may be sensitive to sterically hindered anilines, particularly those with bulky substituents at both ortho positions, which can impede the initial C-H activation step.

Conclusion

The palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines is a highly effective and versatile method for synthesizing functionalized 2-methyl-1H-indole-3-carboxylates. The protocol's efficiency is significantly enhanced by microwave irradiation, which provides a rapid and high-yielding pathway to these valuable heterocyclic compounds. By understanding the underlying catalytic cycle and the role of each reagent, researchers can confidently apply and adapt this methodology for the synthesis of diverse indole libraries relevant to drug discovery and development.

References

Application Notes and Protocols: A Guide to the Reduction of Methyl Indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed experimental procedures, mechanistic insights, and expert advice for the reduction of methyl indole-5-carboxylate to its corresponding primary alcohol, (1H-indol-5-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood protocol for this reduction.

Introduction: The Significance of Indole-5-methanol

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The functionalization of the indole ring at the 5-position is of particular interest. The reduction of methyl indole-5-carboxylate to (1H-indol-5-yl)methanol provides a versatile intermediate with a reactive hydroxyl group, enabling further chemical modifications such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. These subsequent transformations are pivotal in the synthesis of compounds targeting a range of therapeutic areas.

This application note will primarily focus on the robust and widely used method of reduction using lithium aluminum hydride (LiAlH₄). Additionally, alternative methodologies, including catalytic hydrogenation and reduction with diisobutylaluminium hydride (DIBAL-H), will be discussed to provide a comparative perspective.

Mechanistic Overview: Hydride Reduction of Esters

The reduction of an ester to a primary alcohol with a powerful hydride-donating reagent like lithium aluminum hydride (LiAlH₄) proceeds through a well-established two-step mechanism.[1][2][3]

  • Nucleophilic Acyl Substitution: The first equivalent of hydride (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3] This intermediate is unstable and collapses, expelling the methoxide group as a leaving group to form an aldehyde intermediate.[1][2]

  • Nucleophilic Addition: The aldehyde formed in the first step is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[1] This second nucleophilic attack on the aldehyde carbonyl forms an alkoxide intermediate.

  • Work-up: A final aqueous or acidic work-up step is required to protonate the resulting alkoxide, yielding the primary alcohol.[1][3]

It is crucial to note that the reaction with LiAlH₄ is not catalytic and requires at least two equivalents of hydride per mole of ester. In practice, an excess of LiAlH₄ is often used to ensure the complete consumption of the starting material.[1]

Protocol 1: Reduction of Methyl Indole-5-carboxylate with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of indole carboxylates.[4] Extreme caution must be exercised when working with LiAlH₄ as it is a highly reactive and pyrophoric reagent. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment
Material/EquipmentSpecifications
Methyl indole-5-carboxylateReagent grade
Lithium aluminum hydride (LiAlH₄)Powder or solution in THF
Anhydrous Tetrahydrofuran (THF)Distilled from sodium/benzophenone
Ethyl acetateReagent grade
Saturated aqueous sodium sulfate (Na₂SO₄)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flasks (two-necked)Appropriate sizes
Magnetic stirrer and stir bar
Reflux condenser
Dropping funnel
Inert gas supply (N₂ or Ar)
Ice-water bath
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Rotary evaporator
Experimental Procedure
  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (1.5 to 2.0 equivalents).

    • Carefully add anhydrous THF to the flask to create a suspension of LiAlH₄.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Addition of the Ester:

    • Dissolve methyl indole-5-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

    • Transfer the ester solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-60 minutes. The rate of addition should be controlled to avoid an excessive exotherm.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and petroleum ether. The product, (1H-indol-5-yl)methanol, will have a lower Rf value than the starting ester.

  • Quenching the Reaction:

    • Once the reaction is complete (as indicated by TLC), cool the flask back down to 0 °C in an ice-water bath.

    • CAUTION: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully.

    • Slowly and dropwise, add ethyl acetate to the reaction mixture to consume the excess LiAlH₄.

    • Following the ethyl acetate quench, slowly add saturated aqueous sodium sulfate solution dropwise until the evolution of gas ceases and a granular precipitate forms.

  • Work-up and Isolation:

    • Filter the resulting suspension through a pad of Celite or a sintered glass funnel.

    • Wash the filter cake thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford (1H-indol-5-yl)methanol as a solid.

Safety Precautions
  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas. It can ignite upon contact with moist air or through friction.[5] Always handle LiAlH₄ in a fume hood under an inert atmosphere.[5] Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves.[5] A Class D fire extinguisher for combustible metals should be readily available.[5]

  • Anhydrous Solvents: The use of strictly anhydrous solvents is critical for the success and safety of the reaction.[5]

  • Quenching: The quenching of LiAlH₄ is a hazardous step. Add the quenching agent slowly and at a controlled temperature (0 °C).

Characterization of (1H-indol-5-yl)methanol
PropertyValue
Molecular Formula C₉H₉NO[6]
Molecular Weight 147.17 g/mol [6]
Appearance White to off-white solid
Melting Point 126-128 °C (for methyl indole-5-carboxylate)[7]
¹H NMR (CDCl₃, 400 MHz)δ (ppm) 8.26 (br s, 1H, NH), 7.53 (d, J = 7.6 Hz, 1H), 7.34 - 6.85 (m, 3H), 6.27 (s, 1H), 4.51 (s, 2H, CH₂), 2.99 (br s, 1H, OH) (adapted from similar compounds)[4]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm) 137.4, 136.3, 127.8, 122.1, 120.5, 119.9, 111.1, 100.5, 58.2 (CH₂) (adapted from similar compounds)[4]

Alternative Reduction Methodologies

While LiAlH₄ is a highly effective reagent for this transformation, other methods can be employed, each with its own set of advantages and disadvantages.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to metal hydride reductions as it avoids the generation of large amounts of inorganic waste. However, the reduction of the ester group on an indole ring can be challenging.

Challenges and Considerations:

  • Catalyst Poisoning: The indole nitrogen can act as a catalyst poison, hindering the reaction.[8]

  • Over-reduction: The indole ring itself can be reduced to an indoline under harsh hydrogenation conditions.[8]

  • Reaction Rate: The rate of hydrogenation for electron-withdrawing substituents like the one in methyl indole-5-carboxylate can be slow, often requiring higher catalyst loading and pressure.[8]

A typical procedure would involve dissolving the methyl indole-5-carboxylate in a suitable solvent like ethanol or methanol, adding a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), and subjecting the mixture to a hydrogen atmosphere at elevated pressure and temperature. The reaction conditions would need to be carefully optimized to achieve selective reduction of the ester without affecting the indole ring.

Protocol 3: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

Diisobutylaluminium hydride (DIBAL-H) is a bulky and less reactive reducing agent compared to LiAlH₄.[9][10] Its primary application is the partial reduction of esters to aldehydes, a reaction that is typically carried out at low temperatures (-78 °C).[9][11]

Utility in this Context:

While DIBAL-H is not the reagent of choice for the complete reduction to the alcohol, it is an important tool for accessing the corresponding indole-5-carbaldehyde. If the complete reduction to the alcohol is desired, using DIBAL-H would necessitate a subsequent reduction step, making it less atom-economical than a direct reduction with LiAlH₄.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of LiAlH₄: The high reactivity of LiAlH₄ ensures a rapid and complete reduction of the relatively unreactive ester functionality.[2][3] While other hydrides like sodium borohydride (NaBH₄) are safer and easier to handle, they are generally not strong enough to reduce esters efficiently.[3]

  • Inert Atmosphere: The strict requirement for an inert atmosphere is due to the violent reaction of LiAlH₄ with moisture and oxygen.[5] Any presence of water will consume the reagent and pose a significant safety hazard.

  • Temperature Control: The initial addition of the ester at 0 °C is crucial to moderate the exothermic reaction.[12] Allowing the reaction to proceed at room temperature ensures it goes to completion. The quenching step is also performed at 0 °C to control the highly exothermic decomposition of the excess hydride.[12]

  • Work-up Procedure (Fieser Method): The sequential addition of water, aqueous sodium hydroxide, and then more water (a common work-up known as the Fieser method) is a well-established procedure to decompose the aluminum salts into a granular, easily filterable solid. This avoids the formation of gelatinous aluminum hydroxides that can complicate product isolation.

  • Potential Side Reactions: A key consideration with indole derivatives is the potential for side reactions. While the ester at the 5-position is the primary target, it's important to be aware that under certain conditions, especially with substituted indoles, LiAlH₄ can lead to over-reduction or other transformations. For instance, with 3-substituted indole esters, reduction to the corresponding 3-methylindole (skatole) has been observed.[13] For the reduction of methyl indole-5-carboxylate, this is less of a concern, but it highlights the importance of careful reaction monitoring. The acidic N-H proton of the indole will also react with LiAlH₄, consuming one equivalent of the hydride. This should be accounted for in the stoichiometry.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup - Flame-dried flask - LiAlH4 in anhydrous THF - Cool to 0 °C addition 2. Ester Addition - Methyl indole-5-carboxylate in THF - Dropwise at 0 °C setup->addition stir 3. Reaction - Warm to RT - Stir for 1-2h addition->stir monitor 4. Monitoring - TLC analysis stir->monitor quench 5. Quenching - Cool to 0 °C - Slow addition of EtOAc - Slow addition of aq. Na2SO4 monitor->quench Reaction Complete isolation 6. Isolation - Filtration - Extraction - Drying quench->isolation purification 7. Purification - Column Chromatography isolation->purification product Product (1H-indol-5-yl)methanol purification->product

Caption: Experimental workflow for the LiAlH₄ reduction.

reaction_mechanism ester Methyl Indole-5-carboxylate tetrahedral1 Tetrahedral Intermediate ester->tetrahedral1 + H⁻ (from LiAlH₄) aldehyde Indole-5-carbaldehyde (Intermediate) tetrahedral1->aldehyde - MeO⁻ alkoxide Alkoxide Intermediate aldehyde->alkoxide + H⁻ (from LiAlH₄) alcohol (1H-indol-5-yl)methanol alkoxide->alcohol + H₃O⁺ (Work-up)

Caption: Simplified reaction mechanism.

Conclusion

The reduction of methyl indole-5-carboxylate to (1H-indol-5-yl)methanol is a fundamental transformation in synthetic organic chemistry. The use of lithium aluminum hydride provides a reliable and efficient method to achieve this conversion. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently perform this reaction and obtain the desired product in good yield. Understanding the underlying mechanism and potential side reactions, as well as being aware of alternative methodologies, allows for informed decision-making and troubleshooting in the laboratory.

References

Application Notes & Protocols: The Strategic Use of Sodium Cyanoborohydride in Indoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged heterocyclic motif prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products. Its synthesis has been a subject of intense research, with a focus on developing mild, selective, and high-yielding methodologies. Sodium cyanoborohydride (NaBH₃CN), a mild and selective reducing agent, has emerged as a powerful tool for constructing the indoline core, primarily through intramolecular reductive amination and direct indole reduction pathways. This document provides an in-depth technical guide on the strategic application of NaBH₃CN in indoline synthesis, detailing the underlying chemical principles, offering field-proven experimental protocols, and addressing critical safety considerations.

The Chemical Rationale: Why Sodium Cyanoborohydride?

Sodium cyanoborohydride is not merely another hydride donor; its utility in indoline synthesis stems from its finely tuned reactivity, which allows for selective transformations that are often challenging with more powerful reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Expertise & Causality: The key to NaBH₃CN's selectivity lies in the electronic effect of the cyano group. This potent electron-withdrawing group reduces the hydridic character of the B-H bonds compared to NaBH₄.[1][2] Consequently, NaBH₃CN is a significantly milder reducing agent.[3] Crucially, its rate of reduction for aldehydes and ketones is slow at neutral pH but becomes synthetically useful at a mildly acidic pH of 3-4.[3][4] In contrast, the reduction of an iminium ion is rapid across a wide pH range.[5] This differential reactivity is the cornerstone of its application in one-pot reductive aminations; an amine and a carbonyl compound can coexist in a solution with NaBH₃CN, and the reagent will preferentially reduce the iminium ion as it is formed in situ under mildly acidic conditions.[2][6]

This selectivity is paramount for synthesizing complex molecules where sensitive functional groups such as esters, amides, or nitro groups must be preserved.[3][4]

Workflow start Dissolve Precursor in Methanol add_acid Add Acetic Acid (to pH ~5-6) start->add_acid add_reductant Add NaBH₃CN (Portion-wise) add_acid->add_reductant react Stir at Room Temp (Monitor by TLC/LCMS) add_reductant->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, & Concentrate extract->dry purify Purify via Column Chromatography dry->purify

References

Application Note: Preparation of Methyl Indoline-3-Carboxylate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of methyl indoline-3-carboxylate stock solutions intended for in vitro biological assays. The protocols herein are designed to ensure solution integrity, concentration accuracy, and experimental reproducibility, which are paramount for generating reliable data in drug discovery and life science research. We address critical aspects including solvent selection, dissolution techniques, quality control, and long-term storage, underpinned by an explanation of the physicochemical principles governing these choices.

Introduction: The Critical Role of Stock Solution Integrity

This compound is an indole derivative utilized as a key building block in the synthesis of various biologically active compounds, including inhibitors of protein kinases and nitric oxide synthase.[1] As with any small molecule screening or in vitro study, the accuracy and reproducibility of experimental results are fundamentally dependent on the quality of the compound stock solutions. Improperly prepared solutions can lead to concentration errors, compound precipitation, degradation, or solvent-induced artifacts, ultimately compromising data integrity.

This document serves as a field-proven guide for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind each procedural choice, ensuring a robust and self-validating workflow.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation for developing a reliable preparation protocol.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₂[2][3][4]
Molecular Weight 175.18 g/mol [2][3][4]
CAS Number 942-24-5[1][2][5]
Appearance Off-white to white crystalline powder[4][5]
Melting Point 149-152 °C[1][2][4]
Solubility Insoluble in water. Slightly soluble in methanol and dimethyl sulfoxide (DMSO).[1][4][6]
Storage (Solid) Store at 0-8°C. Keep in a dark place, sealed in dry conditions.[1][5]

Core Principles & Solvent Selection

The primary challenge in preparing this compound for aqueous-based in vitro assays is its poor water solubility.[1][6] Therefore, a suitable organic solvent is required to create a concentrated primary stock solution.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

For most in vitro applications, high-purity, anhydrous DMSO is the solvent of choice.[7]

  • Expertise & Experience: DMSO possesses a high dielectric constant and is a polar aprotic solvent, making it an excellent solubilizing agent for a wide range of hydrophobic organic compounds that are poorly soluble in water.[8][9] The indole moiety, while containing a hydrogen bond donor (N-H), is predominantly lipophilic, making DMSO an ideal choice.[8][10]

  • Trustworthiness: Using a high-concentration stock (e.g., 10-50 mM) in DMSO allows for minimal volumes to be introduced into the final assay. This is critical because the final concentration of DMSO in the aqueous assay buffer or cell culture medium should typically be kept below 0.5%, and ideally ≤0.1%, to prevent solvent-induced cytotoxicity or artifacts that could confound experimental results.[11][12]

  • Authoritative Grounding: Always use fresh, anhydrous (low water content) DMSO. DMSO is hygroscopic and absorbed water can decrease the solubility of hydrophobic compounds and potentially promote hydrolysis of labile molecules over long-term storage.

G cluster_prep Stock Solution Preparation Workflow cluster_working Working Solution Preparation start Start: This compound (Powder) weigh 1. Accurately Weigh Compound start->weigh choose_solvent 2. Select Solvent (Anhydrous DMSO) weigh->choose_solvent dissolve 3. Dissolve Compound (Vortex, Sonicate) choose_solvent->dissolve qc_check 4. Quality Control: Visual Inspection (No Particulates) dissolve->qc_check qc_check->dissolve Fail aliquot 5. Aliquot into Single-Use Tubes qc_check->aliquot Pass store 6. Store at -20°C / -80°C (Protect from Light) aliquot->store end_stock Primary Stock Solution (e.g., 10 mM in DMSO) store->end_stock dilute 7. Serial Dilution into Assay Buffer / Medium end_stock->dilute vehicle_control Prepare Vehicle Control (Buffer + Same % DMSO) dilute->vehicle_control final_assay Final Working Solutions (DMSO ≤ 0.1%) dilute->final_assay

Caption: Workflow for preparing stock and working solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as required.

Materials:

  • This compound (MW: 175.18 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculation: Determine the mass of this compound required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example: Mass = 10 mmol/L × (1 L/1000 mL) × 1 mL × 175.18 g/mol × 1000 mg/g = 1.75 mg

  • Weighing: Carefully weigh out 1.75 mg of the compound powder on a calibrated analytical balance and transfer it into a sterile microcentrifuge tube.

    • Expert Tip: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Mixing: Securely cap the tube and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, proceed to sonication.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which helps break up compound aggregates and facilitates dissolution without significant heat, preserving compound integrity.[11][13]

  • Visual Inspection (Self-Validation): Hold the tube against a light source to ensure the solution is clear and free of any visible particulates or precipitate. A completely dissolved stock is crucial for accurate downstream dilutions.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled amber tubes.[11]

    • Store aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years).[11] Always protect from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the 10 mM primary stock to a final concentration of 10 µM in a total assay volume of 100 µL.

Procedure:

  • Intermediate Dilution (Optional but Recommended): To improve pipetting accuracy, it is often best to perform an intermediate dilution.

    • Dilute the 10 mM primary stock 1:100 in DMSO to create a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).

  • Final Dilution: Add the stock solution to the final assay medium (e.g., cell culture medium or biochemical buffer).

    • From 100 µM Intermediate Stock: To achieve a 10 µM final concentration, perform a 1:10 dilution. Add 10 µL of the 100 µM stock to 90 µL of assay medium. The final DMSO concentration will be 1%. This may be too high for some cell-based assays.

    • From 10 mM Primary Stock (Recommended): To achieve a 10 µM final concentration, perform a 1:1000 dilution. Add 0.1 µL of the 10 mM stock to 99.9 µL of assay medium. The final DMSO concentration will be a negligible 0.1% .[11]

    • Trustworthiness: Direct dilution from a high-concentration primary stock is the standard method to minimize final solvent concentration.[13] If direct pipetting of sub-microliter volumes is not feasible, perform serial dilutions in the final aqueous buffer, vortexing between each step to prevent precipitation.[13]

  • Vehicle Control: It is mandatory to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound.[11] For the example above, the vehicle control would be assay medium containing 0.1% DMSO.

Quality Control & Troubleshooting

A robust protocol includes self-validating checkpoints.

G cluster_troubleshoot Troubleshooting Solubility Issues start Observation: Precipitation in Aqueous Buffer q1 Is the final DMSO concentration too low? start->q1 a1 Increase DMSO % slightly (if assay tolerates, max ~0.5-1.0%) q1->a1 Yes q2 Is the final compound concentration above its solubility limit? q1->q2 No end Solution is Clear a1->end a2 Lower the final test concentration q2->a2 Yes q3 Was the stock solution added too quickly? q2->q3 No a2->end a3 Add stock dropwise while vortexing the aqueous buffer q3->a3 Yes a3->end

Caption: Logic diagram for troubleshooting precipitation.

  • Purity & Identity: For foundational studies, the identity and purity of the starting material should be confirmed. Techniques like HPLC and LC/MS can verify the purity of the solid compound and can also be used to assess the stability of the stock solution over time.[14][15]

  • Precipitation in Assay: If the compound precipitates when diluted into the aqueous assay buffer, it indicates that the final concentration exceeds its aqueous solubility limit. Solutions include reducing the final compound concentration or, if the assay permits, slightly increasing the final percentage of DMSO.[13][16]

Safety & Handling

This compound is classified as a hazardous substance.[4] Adherence to safety protocols is mandatory.

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][17]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound in either solid or solution form.[4][18]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl Indoline-3-Carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude methyl indoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important synthetic intermediate. Here, you will find troubleshooting guides and FAQs in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solvent Selection and Optimization

Question 1: I am unsure which solvent to use for the recrystallization of crude this compound. What are the recommended solvents and how do I choose the best one?

Answer: The choice of solvent is critical for a successful recrystallization.[1][2] An ideal solvent should dissolve the crude this compound sparingly at room temperature but completely at its boiling point.[1][3] For this compound, common and effective solvent systems include methanol/water and ethyl acetate/hexane mixtures.[4][5]

The principle of "like-dissolves-like" can be a useful starting point.[3] Since this compound is an ester with some polarity, solvents of moderate polarity are often a good choice.[6]

Here is a systematic approach to selecting the optimal solvent:

  • Small-Scale Solubility Tests: Before committing your entire batch of crude product, perform small-scale solubility tests in a series of test tubes with different solvents.[7]

  • Evaluation Criteria: A good solvent will exhibit poor solubility at room temperature and high solubility upon heating.[2] Solvents that dissolve the compound readily at room temperature are unsuitable as they will lead to poor recovery.[3] Conversely, solvents that fail to dissolve the compound even when heated should also be avoided.[3]

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system is an excellent alternative.[3] In a binary solvent system, one solvent should readily dissolve the compound (the "good" solvent), while the other should be a poor solvent in which the compound is insoluble (the "anti-solvent").[8] The two solvents must be miscible.[3] For this compound, methanol or ethyl acetate can act as the "good" solvent, while water or hexane can serve as the "anti-solvent," respectively.[4][5]

Table 1: Solvent Selection Guide for this compound Recrystallization

Solvent System"Good" Solvent"Anti-Solvent"Typical Ratio (Good:Anti)Notes
Methanol/WaterMethanolWater~9:1 to 4:1Good for moderately polar impurities.
Ethyl Acetate/HexaneEthyl AcetateHexane~1:1 to 1:3Effective for removing non-polar impurities.
Troubleshooting Common Recrystallization Issues

Question 2: I have dissolved my crude this compound in hot solvent, but upon cooling, no crystals are forming. What should I do?

Answer: The failure of crystals to form upon cooling is a common issue, often due to either using too much solvent or supersaturation.[9] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

  • Seeding: If you have a small amount of pure this compound, add a "seed crystal" to the solution.[9][10] This provides a template for further crystal formation.

  • Reducing Solvent Volume: It is very likely that you have used too much solvent.[9] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again slowly.[11]

  • Flash Cooling: For stubborn supersaturated solutions, cooling the flask in an ice bath can sometimes promote rapid crystallization. However, be aware that this can lead to the formation of smaller, less pure crystals.[9]

Question 3: My compound is "oiling out" instead of forming crystals. Why is this happening and how can I prevent it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[11] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly impure, leading to a significant melting point depression.[11][12] The reported melting point of pure this compound is in the range of 149-152 °C.[13]

To troubleshoot oiling out, consider the following steps:

  • Re-dissolve and Add More "Good" Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation point and then allow the solution to cool slowly.[11]

  • Lower the Temperature of Saturation: By adding more of the "good" solvent, you ensure that the solution becomes saturated at a lower temperature, which is hopefully below the melting point of your compound.

  • Change the Solvent System: If oiling out persists, the chosen solvent system may be inappropriate. Try a solvent with a lower boiling point.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling encourages the formation of well-ordered crystals.[1]

Question 4: My crystal yield is very low. What are the likely causes and how can I improve it?

Answer: A low yield is a frustrating outcome of a recrystallization.[11] Several factors can contribute to this issue:

  • Using an Excessive Amount of Solvent: This is the most common reason for a low yield, as a significant portion of your product will remain dissolved in the mother liquor.[9][11] To remedy this, you can concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals.

  • Premature Crystallization: If crystals form too early, especially during a hot filtration step, you will lose product. To prevent this, use a slight excess of hot solvent before filtering and keep the filtration apparatus hot.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[3]

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Experimental Protocol: Recrystallization of this compound using Methanol/Water

This protocol provides a detailed, step-by-step methodology for the purification of crude this compound.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol required to just dissolve the solid completely.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small additional amount of hot methanol and perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: While stirring the hot solution, slowly add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value (149-152 °C) to assess purity.[13]

References

Technical Support Center: Troubleshooting Low Yield in Fischer-Speier Esterification of Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer-Speier esterification of indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, we move beyond generic protocols to address the nuanced difficulties presented by the unique electronic and structural properties of the indole scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer-Speier esterification of indole-3-carboxylic acid resulting in a low yield?

Low yields in this specific reaction are common and can stem from several factors related to the indole ring system. The primary culprits are often incomplete reaction, degradation of the starting material or product, and competing side reactions. The electron-rich nature of the indole ring makes it susceptible to side reactions under strongly acidic conditions, while the carboxylic acid itself can undergo decarboxylation at elevated temperatures.[1][2]

Q2: I'm observing a significant amount of my starting material, indole-3-carboxylic acid, even after prolonged reaction times. What's going on?

This points to an issue with the reaction equilibrium or kinetics. The Fischer-Speier esterification is a reversible reaction.[3][4] To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, and the water byproduct must be effectively removed.[4][5] If you are not using a significant excess of alcohol or a method to remove water (like a Dean-Stark apparatus), the reaction will likely stall. Additionally, indole-3-carboxylic acid has limited solubility in some alcohols, which can hinder the reaction rate.[6]

Q3: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my desired ester. What is causing this?

Dark coloration and polymerization are classic signs of indole decomposition under strong acid catalysis. The electron-rich indole nucleus is prone to acid-catalyzed self-polymerization and other degradation pathways.[7][8] This is particularly problematic with strong, concentrated mineral acids like sulfuric acid at high temperatures.

Q4: I suspect my starting material is decarboxylating. How can I confirm this and prevent it?

Decarboxylation of indole-3-carboxylic acid to form indole is a known side reaction, especially under harsh acidic conditions and heat.[1][9][10] You can often detect the characteristic smell of indole or identify it as a major byproduct by TLC or GC-MS analysis. To minimize this, use milder reaction conditions, such as lower temperatures and potentially a less harsh acid catalyst.

Detailed Troubleshooting Guides

Problem 1: Incomplete Conversion and Poor Solubility

Symptoms:

  • Significant amount of unreacted indole-3-carboxylic acid remains.

  • The starting material does not fully dissolve in the alcohol solvent, even with heating.

Root Cause Analysis:

The Fischer-Speier esterification is an equilibrium-driven process. According to Le Chatelier's Principle, the reaction can be pushed toward the product side by increasing the concentration of a reactant (the alcohol) or by removing a product (water).[11] Furthermore, indole-3-carboxylic acid's solubility can be a limiting factor. While soluble in ethanol and methanol, its solubility might be lower in larger, less polar alcohols, slowing down the reaction.[6]

Solutions:

  • Increase Alcohol Stoichiometry: Use the alcohol as the solvent, ensuring a large molar excess (20-100 equivalents). This significantly shifts the equilibrium towards the ester.[4]

  • Water Removal:

    • Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (e.g., toluene), a Dean-Stark trap is highly effective at removing water as it forms.

    • Drying Agents: The inclusion of molecular sieves can also effectively sequester the water byproduct.

  • Co-solvent: If solubility is a major issue with a higher-order alcohol, consider using a co-solvent like toluene to help dissolve the indole-3-carboxylic acid. The toluene can also serve as the azeotroping agent for water removal with a Dean-Stark trap.

Troubleshooting Workflow for Incomplete Conversion

start Low Conversion check_solubility Is Starting Material Fully Dissolved? start->check_solubility increase_alcohol Increase Alcohol Excess (e.g., use as solvent) check_solubility->increase_alcohol No check_water_removal Is Water Being Removed? check_solubility->check_water_removal Yes add_cosolvent Add Co-solvent (e.g., Toluene) increase_alcohol->add_cosolvent add_cosolvent->check_water_removal use_deanstark Implement Dean-Stark Trap check_water_removal->use_deanstark No add_drying_agent Add Molecular Sieves check_water_removal->add_drying_agent Alternative success Improved Yield use_deanstark->success add_drying_agent->success

Caption: Decision tree for addressing low conversion issues.

Problem 2: Product and Starting Material Degradation

Symptoms:

  • The reaction mixture darkens significantly (dark brown to black).

  • Formation of an insoluble, tarry residue.

  • Low mass balance and isolation of multiple, unidentifiable byproducts.

Root Cause Analysis:

The indole nucleus is highly susceptible to electrophilic attack, and under the strongly acidic conditions of the Fischer-Speier reaction, protonation can activate the ring towards unwanted side reactions, including polymerization.[2][8] Concentrated sulfuric acid, a common catalyst, is a strong oxidizing and dehydrating agent that can exacerbate this issue, especially at elevated temperatures.

Solutions:

  • Choice of Acid Catalyst:

    • Switch from concentrated sulfuric acid to a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or gaseous HCl in the alcohol.[3][12] These are less prone to causing charring and polymerization.

    • Lewis acids such as scandium(III) triflate can also be effective and may offer milder conditions.[3]

  • Temperature Control: Avoid excessive heat. Refluxing is often necessary, but aim for the lowest effective temperature. Monitor the reaction progress by TLC to avoid prolonged heating once the reaction is complete.

  • Reaction Time: Do not extend the reaction time unnecessarily. Once the starting material is consumed (as determined by TLC), proceed with the workup to prevent product degradation.

Catalyst and Temperature Recommendations

CatalystTypical Loading (mol%)Recommended TemperatureNotes
Conc. H₂SO₄5-10%60-80°C (use with caution)Prone to causing degradation; best for simple alcohols.
p-TsOH10-20%RefluxMilder than H₂SO₄, generally better for sensitive substrates.[12]
Gaseous HClSaturated solutionRoom Temp to RefluxAnhydrous conditions are crucial.
Sc(OTf)₃1-5%Room Temp to 60°CA mild Lewis acid catalyst.[3]
Problem 3: Competing Side Reactions - Decarboxylation

Symptoms:

  • Detection of indole as a significant byproduct.

  • Gas evolution (CO₂) may be observed from the reaction mixture.

  • Yield of the desired ester is reduced, even with complete consumption of the starting acid.

Root Cause Analysis:

Indole-3-carboxylic acid can undergo acid-catalyzed decarboxylation, particularly at higher temperatures.[1] The mechanism involves protonation of the carboxyl group, followed by the loss of protonated carbonic acid, leading to the formation of the indole cation which is then quenched.[1][9]

Solutions:

  • Milder Conditions: This is the most critical factor. Lowering the reaction temperature and using a less aggressive acid catalyst (as detailed in Problem 2) will significantly suppress decarboxylation.

  • Alternative Esterification Methods: If Fischer-Speier conditions consistently lead to decarboxylation, consider methods that avoid strong acids and high temperatures.

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at or below room temperature. It is highly effective for acid-sensitive substrates.[13][14]

    • Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. This is a two-step process but is often high-yielding and avoids the harsh conditions of the Fischer-Speier reaction.[14]

Reaction Mechanism: Fischer-Speier Esterification

cluster_0 Fischer-Speier Mechanism A Carboxylic Acid (R-COOH) B Protonated Carbonyl (R-C(OH)₂⁺) A->B + H⁺ C Tetrahedral Intermediate B->C + R'OH C->B - R'OH D Protonated Ester C->D - H₂O D->C + H₂O E Ester (R-COOR') D->E - H⁺

Caption: Key steps in the acid-catalyzed esterification process.

Experimental Protocols

Optimized Fischer-Speier Protocol for Methyl Indole-3-carboxylate

This protocol is designed to balance reaction rate with the minimization of side reactions.[11]

Materials:

  • Indole-3-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend indole-3-carboxylic acid in anhydrous methanol (e.g., 10 mL per 1 g of acid).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid dropwise to the stirring mixture. Caution: This addition is exothermic.

  • Remove the ice bath and heat the mixture to a gentle reflux (approx. 65°C).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water. The product may precipitate.

  • Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Caution: This will cause CO₂ evolution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from methanol/water or ethyl acetate/hexane) to obtain pure methyl indole-3-carboxylate.[11]

References

Technical Support Center: Synthesis of Methyl Indoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of methyl indoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. This compound is a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1] Its synthesis, while generally straightforward, can present challenges, including the formation of unwanted side products that can complicate purification and reduce yields.

This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during the synthesis of this compound. We will delve into the mechanistic origins of side products and offer practical, field-proven solutions to mitigate their formation.

Core Synthesis Pathway: Fischer-Speier Esterification

The most common and direct route to this compound is the Fischer-Speier esterification of indoline-3-carboxylic acid.[2] This method involves an acid-catalyzed reaction between the carboxylic acid and an excess of methanol, which also serves as the solvent.[2] The equilibrium of this reaction is driven towards the ester product by the large excess of methanol, in accordance with Le Chatelier's Principle.[2]

Troubleshooting Guide & FAQs

This section addresses specific challenges that may arise during the synthesis of this compound and related reactions.

Q1: My reaction is incomplete, and I'm observing a significant amount of unreacted indoline-3-carboxylic acid. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion in Fischer-Speier esterification is a common issue that can typically be traced back to a few key factors:

  • Insufficient Catalyst: The acid catalyst (commonly H₂SO₄ or p-TsOH) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[2][3] An insufficient amount of catalyst will result in a slow reaction rate and incomplete conversion.

  • Presence of Water: The Fischer-Speier esterification is a reversible reaction where water is a byproduct.[2] Any water present in the reaction mixture at the start, or introduced via reagents (e.g., non-anhydrous methanol), will shift the equilibrium back towards the starting materials, thus lowering the yield of the desired ester.

  • Reaction Time and Temperature: While these reactions are often run at reflux, insufficient reaction time can lead to incomplete conversion. The progress of the reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Catalyst Loading Increase the catalyst loading incrementally. Typical ranges are 1-5 mol% of the carboxylic acid.Ensures sufficient protonation of the carboxylic acid to drive the reaction forward.
Reagent Purity Use anhydrous methanol and ensure the indoline-3-carboxylic acid is dry.Minimizes the presence of water, which can hydrolyze the ester product and inhibit the forward reaction.
Reaction Conditions Increase the reaction time and/or temperature (reflux).Provides the necessary activation energy and time for the reaction to reach completion.
Water Removal For stubborn reactions, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed.Actively removes a byproduct, driving the equilibrium towards the product side.
Q2: I've isolated my crude product, but I'm seeing an unexpected side product with a higher molecular weight. What could this be?

A2: A common side product in reactions involving indole derivatives, especially under acidic conditions, is the formation of dimers or oligomers. The indole nucleus is electron-rich and can be susceptible to electrophilic attack. Protonation of the indole nitrogen or the C3 position can lead to self-condensation reactions.

Workflow for Side Product Identification and Mitigation:

Caption: Workflow for identifying and mitigating high molecular weight side products.

Q3: My final product is discolored (e.g., brown or dark yellow), even after purification. What is the cause of this coloration and how can I obtain a purer, colorless product?

A3: Discoloration in indole synthesis is often due to the formation of oxidized or polymeric side products.[4] The indole ring is sensitive to oxidation, especially in the presence of acid and trace metals.

Troubleshooting & Optimization:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Purification Method: While recrystallization is a common purification method, for persistent color issues, column chromatography using silica gel may be more effective at separating the colored impurities.[5] A solvent system such as ethyl acetate/hexane is often effective.[4]

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to adsorb colored impurities. The carbon is then removed by filtration.

Q4: During the workup, I'm having trouble with the product precipitating out of the aqueous layer. How can I improve the extraction efficiency?

A4: Precipitation of the product during the neutralization step can make extraction difficult.[2] This is often due to the product being less soluble in the neutral aqueous solution.

Experimental Protocol: Optimized Workup Procedure

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water. This will likely cause the product to precipitate.[2]

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause CO₂ evolution.[2]

  • Extraction: Instead of trying to extract from a partially solid mixture, add a sufficient amount of an organic solvent (e.g., ethyl acetate) to dissolve the precipitated product before transferring to a separatory funnel. This will ensure a clean phase separation.

  • Washing and Drying: Proceed with washing the organic layer with brine, followed by drying over anhydrous sodium sulfate.[2]

Potential Side Products in Related Syntheses

While Fischer-Speier esterification is common, other synthetic routes to indoline-3-carboxylates exist, each with its own potential for side product formation.

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for creating the indole core itself.[3] When applied to precursors of this compound, various side products can arise. The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone.[3][6]

Potential Side Products:

  • Regioisomers: If an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, leading to a mixture of regioisomeric indole products.[6]

  • Incomplete Cyclization: The reaction may stall at the di-imine intermediate stage, especially if the reaction conditions are not optimal.

  • Rearrangement Products: Under harsh acidic conditions, unwanted rearrangements of the carbon skeleton can occur.

Diagram of Fischer Indole Synthesis and Potential Side Product Formation:

Caption: Simplified mechanism of the Fischer Indole Synthesis highlighting potential side reactions.

Reductive Amination Approaches

Reductive amination of a keto-ester precursor is another synthetic strategy. However, this multi-step process can also introduce impurities.

Potential Side Products:

  • Over-reduction: The reducing agent may not only reduce the imine intermediate but also the ester functionality, leading to an alcohol byproduct.

  • Incomplete Imine Formation: The initial condensation between the amine and the ketone may not go to completion, leaving unreacted starting materials.

  • Dimerization of the Amine: The amine starting material can potentially react with itself under certain conditions.

Summary of Key Troubleshooting Points

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient catalyst, presence of water, inadequate reaction time/temperature.Increase catalyst, use anhydrous reagents, prolong reaction time/increase temperature.
High MW Impurities Dimerization/oligomerization of the indole ring under acidic conditions.Lower reaction temperature, reduce catalyst concentration, decrease reaction time.
Product Discoloration Oxidation of the indole ring.Use an inert atmosphere, purify by column chromatography, treat with activated carbon.
Workup Difficulties Product precipitation during neutralization.Add extraction solvent before neutralization to dissolve the precipitate.

References

"optimization of reaction conditions for methyl indoline-3-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl Indoline-3-carboxylate

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges commonly encountered during its synthesis.

The primary route to this compound involves the reduction of methyl indole-3-carboxylate. While seemingly straightforward, this reaction is nuanced, with success hinging on the careful control of reaction conditions to prevent side product formation and ensure high yields. This guide provides evidence-based solutions and explanations to help you optimize your synthetic protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions and the scientific reasoning behind them.

Low or No Conversion of Starting Material

Question: I am attempting to reduce methyl indole-3-carboxylate to this compound using sodium cyanoborohydride (NaBH₃CN) in acetic acid, but I am observing very low conversion, even after prolonged reaction times. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in the reduction of indoles to indolines is a frequent challenge. The reactivity of the indole ring is highly sensitive to the reaction environment. Here are the primary factors to investigate:

  • Inadequate Acid Concentration: The reduction of the indole C2-C3 double bond with hydrides like NaBH₃CN requires an acidic medium. The acid protonates the indole ring, forming a more electrophilic indoleninium ion, which is the species that is actually reduced. If the acetic acid concentration is too low, the equilibrium will not favor the formation of this reactive intermediate, leading to a sluggish or stalled reaction.[1]

    • Solution: Ensure that acetic acid is used as the solvent or in a sufficiently high concentration. A typical protocol involves dissolving the methyl indole-3-carboxylate in glacial acetic acid before the portion-wise addition of the reducing agent.

  • Inactive Reducing Agent: Sodium cyanoborohydride can degrade upon improper storage, especially in the presence of moisture.

    • Solution: Use a freshly opened bottle of NaBH₃CN or a sample that has been stored in a desiccator. To test the activity of a questionable batch, a small-scale reaction with a known, reliable substrate can be performed.

  • Low Reaction Temperature: While the reaction is typically run at room temperature, gentle heating can sometimes be necessary to overcome the activation energy barrier, especially if the indole substrate is sterically hindered or electronically deactivated.

    • Solution: If the reaction is sluggish at room temperature, try warming the mixture to 40-50 °C and monitor the progress by Thin Layer Chromatography (TLC).

Experimental Protocol: Reduction of Methyl Indole-3-carboxylate

  • In a round-bottom flask, dissolve methyl indole-3-carboxylate (1 equivalent) in glacial acetic acid (approximately 0.1-0.2 M concentration).

  • Cool the solution in an ice bath.

  • Slowly add sodium cyanoborohydride (2-3 equivalents) in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.[2] Be cautious, as CO₂ evolution will occur.[2]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]

Formation of N-Acetylated Impurity

Question: After my reduction reaction using NaBH₃CN in acetic acid, I've isolated my product but my NMR spectrum shows an additional N-acetylated indoline species. How can I prevent this side reaction?

Answer:

The formation of an N-acetylated byproduct is a known complication when using acetic acid in reactions involving amines, including the newly formed indoline. The indoline nitrogen can act as a nucleophile and attack the carbonyl group of acetic acid, especially at elevated temperatures, leading to acetylation.

  • Control of Temperature: This side reaction is more prevalent at higher temperatures.

    • Solution: Maintain the reaction temperature at or below room temperature. If heating is necessary to drive the reduction, use the lowest effective temperature and shorten the reaction time as much as possible.

  • Alternative Acid Catalysts: If N-acetylation remains a significant issue, consider using a non-acylating acid catalyst.

    • Solution: Trifluoroacetic acid (TFA) can be a suitable alternative to acetic acid. It is a stronger acid, which can facilitate the reduction, but its conjugate base is a poorer nucleophile, reducing the likelihood of N-acylation. Use TFA in catalytic amounts in a non-acidic solvent like dichloromethane (DCM).

Difficulty in Product Purification

Question: My crude product is an oil that is difficult to purify by recrystallization. What are the recommended methods for purifying this compound?

Answer:

Purification can indeed be challenging, especially if side products are present.

  • Column Chromatography: This is the most reliable method for purifying this compound.

    • Recommended Conditions: Use silica gel as the stationary phase. A gradient elution system starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) is typically effective for separating the desired product from less polar starting material and more polar byproducts.[3]

  • Recrystallization: If the crude product is a solid or can be induced to solidify, recrystallization can be an effective purification method.[2]

    • Suitable Solvent Systems: A mixture of methanol/water or ethyl acetate/hexanes is often used.[2] The crude product should be dissolved in a minimum amount of the more soluble solvent (methanol or ethyl acetate) at an elevated temperature, followed by the slow addition of the less soluble solvent (water or hexanes) until turbidity is observed. Cooling the mixture slowly should induce crystallization of the pure product.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

1. What are the alternative methods for reducing methyl indole-3-carboxylate?

While NaBH₃CN in acetic acid is a common method, other reducing agents can be employed:

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium on carbon, Platinum oxide) under a hydrogen atmosphere. It is a clean and effective method but may require specialized equipment like a hydrogenation apparatus.

  • Zinc in Hydrochloric Acid (Zn/HCl): This is a classic method for indole reduction.[4] However, it uses a strong acid and can sometimes lead to the formation of byproducts.

2. Can I synthesize this compound directly from indole-3-carboxylic acid?

Yes, this is a two-step process. First, the indole-3-carboxylic acid needs to be esterified to methyl indole-3-carboxylate, which is then reduced.

  • Esterification: A common method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).[2]

  • Reduction: The resulting methyl indole-3-carboxylate can then be reduced to this compound using one of the methods described above.

3. What are the key safety precautions to take during this synthesis?

  • Handling of Reagents:

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this can release toxic hydrogen cyanide gas.

    • Glacial Acetic Acid and Sulfuric Acid: These are corrosive acids. Handle them with care in a fume hood and wear appropriate PPE.

  • Reaction Quenching: The quenching of the reduction reaction with water and subsequent neutralization with sodium bicarbonate should be done slowly and carefully, as it is an exothermic process that releases gas (CO₂).[2]

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagram outlines the key stages in the synthesis and purification of this compound.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Methyl Indole-3-carboxylate in Acetic Acid add_nabh3cn Add NaBH3CN start->add_nabh3cn reaction Stir at Room Temp add_nabh3cn->reaction quench Quench with Ice Water reaction->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the reduction of methyl indole-3-carboxylate.

ParameterRecommended ValueNotes
Substrate Concentration 0.1 - 0.2 MIn glacial acetic acid
Reducing Agent 2-3 equivalentsSodium cyanoborohydride
Reaction Temperature 0 °C to Room TemperatureCan be gently warmed if necessary
Reaction Time 2-24 hoursMonitor by TLC
Typical Yield 70-90%Dependent on purity of starting materials and reaction conditions

References

"stability and degradation of methyl indoline-3-carboxylate under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with methyl indoline-3-carboxylate. This guide is designed to provide in-depth, practical insights into the stability and degradation of this compound, specifically under acidic conditions. Our goal is to equip you with the foundational knowledge and actionable troubleshooting strategies necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction: The Chemical Nuances of this compound

This compound is a valuable synthetic intermediate, featuring a saturated heterocyclic indoline core fused to a benzene ring, with a methyl ester at the 3-position. While the indoline structure offers unique conformational properties compared to its aromatic indole counterpart, both the ester functional group and the heterocyclic ring system possess vulnerabilities, particularly in acidic environments.

Under acidic conditions, the primary and most anticipated degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid.[1][2][3] This reaction is a classic example of acid-catalyzed nucleophilic acyl substitution.[2] However, the stability of the indoline ring itself must also be considered, as harsh acidic conditions can potentially lead to ring-opening or other secondary degradation pathways. This guide will focus on providing a clear understanding of these processes and how to manage them in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in acidic media?

A1: The primary degradation product is indoline-3-carboxylic acid , formed via the hydrolysis of the methyl ester group.[1][4] The reaction proceeds by the protonation of the ester's carbonyl oxygen, which increases its electrophilicity, followed by the nucleophilic attack of a water molecule. The subsequent loss of methanol yields the carboxylic acid. This is the expected and most common degradation pathway under typical laboratory conditions (e.g., exposure to dilute HCl or trifluoroacetic acid).

Q2: My HPLC analysis shows the parent peak decreasing and a new, more polar peak appearing after exposure to acid. Is this the expected carboxylic acid?

A2: Yes, this is the most likely scenario. Carboxylic acids are significantly more polar than their corresponding methyl esters. Consequently, when using reverse-phase HPLC, the indoline-3-carboxylic acid peak will have a shorter retention time (elute earlier) than the parent this compound. To confirm its identity, you can co-inject an authentic sample of indoline-3-carboxylic acid or utilize LC-MS to verify the expected mass of the degradation product.

Q3: Can the indoline ring itself degrade under acidic conditions?

A3: While the indoline ring is generally more stable than some other heterocyclic systems, it is not completely inert. Under forcing conditions, such as concentrated strong acids or prolonged heating, there is a possibility of secondary degradation. Indole derivatives, in general, can be susceptible to polymerization under acidic conditions.[5] Although less prone than indoles, highly forcing conditions could potentially lead to undesired side reactions involving the indoline ring. However, for typical applications such as deprotection steps or formulation studies in mildly acidic buffers, ester hydrolysis remains the predominant concern.

Q4: I've noticed a slight yellowing of my sample in an acidic solution over time. What could be the cause?

A4: A color change often indicates the formation of chromophoric impurities. This could be due to a minor oxidative degradation pathway where the indoline is oxidized to the corresponding indole (methyl indole-3-carboxylate), which is more susceptible to forming colored byproducts.[6] This is more likely to occur if the solution is not deoxygenated or if it is exposed to light, which can catalyze oxidative processes. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials can help minimize this issue.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation:

  • Temperature Control: Perform reactions and handle solutions at the lowest practical temperature, as hydrolysis rates increase with temperature.

  • pH Management: If possible, maintain the pH as close to neutral as the experimental protocol allows. If acidic conditions are required, use the mildest acid and the shortest exposure time necessary.

  • Inert Atmosphere: To prevent potential oxidative side reactions, especially during prolonged heating, handle solutions under an inert atmosphere.[5]

  • Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment to avoid analyzing pre-degraded material.

Troubleshooting Guide

This section addresses specific problems you may encounter during your work.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results in biological assays. Degradation of the compound in acidic assay buffer.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and make final dilutions into the assay buffer immediately before use. Perform a preliminary stability check of the compound in the assay buffer over the time course of the experiment.
Multiple unexpected peaks in HPLC after acidic workup. 1. Formation of secondary degradation products due to overly harsh conditions (high acid concentration, high temperature, or long exposure).2. Presence of impurities in the starting material that are also acid-labile.1. Reduce the severity of the acidic conditions. Use a lower concentration of acid, decrease the temperature, or shorten the reaction/exposure time.2. Analyze the starting material by HPLC before subjecting it to acidic conditions to confirm its initial purity.
Precipitation of material from solution upon acidification. The degradation product, indoline-3-carboxylic acid, may have lower solubility in the chosen solvent system compared to the parent ester.If precipitation occurs, consider using a co-solvent to increase the solubility of all components. Alternatively, analyze both the supernatant and the precipitate (after re-dissolving in a suitable solvent) to perform a mass balance calculation.
Reaction appears incomplete or slow. Insufficient acid catalysis or low temperature.While minimizing degradation is key, the reaction must proceed. If hydrolysis is desired, ensure the acid catalyst concentration is adequate (e.g., 0.1 M to 1 M HCl).[7] Gentle heating (e.g., 40-60°C) can be employed to accelerate the reaction, but should be carefully monitored to avoid secondary degradation.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a standard procedure for investigating the stability of this compound under acidic stress, as recommended by ICH guidelines.[7]

Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Treatment: Transfer 5 mL of the stock solution to a 25 mL volumetric flask. Add 5 mL of 1.0 M HCl. Dilute to volume with a 50:50 mixture of acetonitrile and water. This creates a final acid concentration of approximately 0.2 M.

  • Stress Conditions: Incubate the solution in a water bath at 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize each aliquot by adding an equimolar amount of NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis: Analyze the neutralized and diluted samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Data Presentation: Expected Degradation Profile

The following table illustrates hypothetical results from a forced degradation study, which can be used as a template for presenting your own data.

Time (hours)Parent Compound (%)Degradation Product 1 (%)(Indoline-3-carboxylic acid)
0100.00.0
291.58.5
483.216.8
868.931.1
2435.164.9

Visualizing the Degradation Pathway and Workflow

A clear understanding of the chemical transformation and the logical steps for troubleshooting are essential for efficient problem-solving.

Primary Acidic Degradation Pathway cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products A This compound D Protonated Ester A->D Protonation B H₂O (Water) B->D Protonation C H⁺ (Acid Catalyst) C->D Protonation E Tetrahedral Intermediate D->E Nucleophilic Attack by H₂O F Indoline-3-carboxylic Acid E->F Elimination of Methanol G Methanol (CH₃OH) E->G Elimination of Methanol H H⁺ (Catalyst Regenerated) E->H Elimination of Methanol

Caption: Primary acid-catalyzed hydrolysis pathway.

Troubleshooting Workflow for Stability Issues Start Unexpected Result Observed (e.g., low yield, extra peaks) CheckPurity Verify Purity of Starting Material Start->CheckPurity ReviewConditions Review Experimental Conditions (Temp, Time, [Acid]) CheckPurity->ReviewConditions Purity OK Solution Problem Resolved CheckPurity->Solution Impure Start ForcedDeg Perform Controlled Forced Degradation Study ReviewConditions->ForcedDeg Conditions Seem Harsh Optimize Optimize Conditions: - Milder Acid - Lower Temperature - Shorter Time ReviewConditions->Optimize Conditions OK IdentifyPeaks Identify Degradation Products (LC-MS, Co-injection) ForcedDeg->IdentifyPeaks IdentifyPeaks->Optimize Optimize->Solution

Caption: Logical workflow for troubleshooting stability.

References

Technical Support Center: Scale-Up Synthesis of Methyl Indoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of methyl indoline-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot or industrial production. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.

The synthesis of this compound is typically a two-stage process: first, the preparation of the aromatic precursor, methyl indole-3-carboxylate, followed by the reduction of the indole ring to the desired indoline. Each stage presents unique challenges that are often magnified during scale-up.

Part 1: Synthesis of the Precursor, Methyl Indole-3-Carboxylate

The most common and direct route to methyl indole-3-carboxylate is the Fischer-Speier esterification of indole-3-carboxylic acid. This method, while straightforward in principle, requires careful control to maintain high yield and purity at scale.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for preparing methyl indole-3-carboxylate at scale? A1: The Fischer-Speier esterification, which involves reacting indole-3-carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a robust and cost-effective method.[1] The use of excess methanol is crucial as it serves as both a reactant and a solvent, driving the reaction equilibrium towards the product side, in accordance with Le Chatelier's Principle.[1]

Q2: My esterification yield is lower than expected on a larger scale. What are the likely causes? A2: Low yields in Fischer-Speier esterification are typically due to an incomplete reaction, which can be traced back to equilibrium limitations. The reaction produces water as a byproduct; on a larger scale, inefficient removal of this water can shift the equilibrium back towards the starting materials. Ensure your methanol is anhydrous and that the reaction is conducted under conditions that prevent the ingress of atmospheric moisture. Additionally, verify that the catalytic amount of acid is sufficient for the larger batch size and that it has not been neutralized by any basic impurities in the starting material.

Troubleshooting Guide: Precursor Synthesis

Issue 1: Significant Tar or Polymer Formation

  • Observation: The reaction mixture darkens considerably, and a thick, tar-like substance forms, complicating work-up and reducing yield.

  • Causality: This is a common issue in acid-catalyzed reactions involving indoles, which are susceptible to polymerization under harsh acidic conditions and high temperatures.[2] On a large scale, localized "hot spots" can form due to inefficient heat dissipation, accelerating these side reactions.

  • Solutions:

    • Optimize Acid Catalyst: While H₂SO₄ is common, consider alternative catalysts. Lewis acids like ZnCl₂ or solid acid catalysts such as Amberlite IR-120H can offer milder conditions and reduce side reactions.[2]

    • Strict Temperature Control: Employ a jacketed reactor with an efficient heat-transfer fluid to maintain a consistent and controlled temperature. Avoid aggressive heating, as temperature spikes are a primary driver of polymerization.[2]

    • Continuous Flow Synthesis: For industrial-scale production, transitioning from batch to continuous flow processing offers superior heat and mass transfer. The small internal volume of a flow reactor minimizes reaction time at high temperatures and drastically reduces the formation of degradation products.[2]

Issue 2: Incomplete Conversion After Extended Reaction Time

  • Observation: TLC or HPLC analysis shows a significant amount of unreacted indole-3-carboxylic acid even after the standard reaction time.

  • Causality: The starting indole-3-carboxylic acid may have poor solubility in methanol at lower temperatures, limiting its availability for the reaction. On a large scale, inefficient stirring can lead to poor mixing, leaving some starting material unexposed to the catalyst and heat.

  • Solutions:

    • Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the vessel size to maintain a homogeneous slurry or solution.

    • Controlled Heating Profile: Gradually ramp up the temperature to allow the starting material to dissolve more completely before reaching reflux.

    • Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to track the reaction's progress before deciding on the endpoint. Do not rely solely on a fixed time from a lab-scale protocol.[1]

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted for a 100g scale synthesis.

  • Reaction Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add indole-3-carboxylic acid (100 g).

  • Reagent Addition: Under stirring, add anhydrous methanol (1 L). Slowly and carefully, add concentrated sulfuric acid (20 mL) while monitoring the temperature. The addition is exothermic.[1]

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction via TLC.[1]

  • Work-up: Cool the reactor to room temperature. In a separate vessel, prepare 3L of ice-cold water. Slowly transfer the reaction mixture into the cold water with vigorous stirring to precipitate the product.

  • Neutralization & Extraction: Carefully neutralize the aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Caution: Significant CO₂ evolution will occur.[1] Extract the product into ethyl acetate (3 x 1 L).

  • Purification: Combine the organic layers, wash with brine (1 x 1 L), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a methanol/water or ethyl acetate/hexane mixture to yield pure methyl indole-3-carboxylate.[1]

Visualization: Esterification Workflow

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Indole-3-Carboxylic Acid + Anhydrous Methanol B Add H₂SO₄ Catalyst (Exothermic) A->B C Reflux (65-70°C, 4-6h) B->C D Monitor by TLC/HPLC C->D E Quench in Ice Water D->E F Neutralize (NaHCO₃) E->F G Extract (Ethyl Acetate) F->G H Recrystallize G->H I Pure Methyl Indole-3-Carboxylate H->I Indole Methyl Indole-3-carboxylate Catalyst H₂, Pt/C Catalyst Indole->Catalyst Indoline Desired Product: This compound Catalyst->Indoline Selective Reduction OverReduced Side Product: Over-reduction Catalyst->OverReduced Harsh Conditions Poisoning Catalyst Poisoning (Reaction Stalls) Indoline->Poisoning Product Inhibits Catalyst Poisoning->Catalyst

References

Validation & Comparative

A Researcher's Comparative Guide to Purity Determination of Methyl Indoline-3-Carboxylate: HPLC vs. UHPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Methyl indoline-3-carboxylate, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception.[1][2] This guide offers an in-depth, comparative analysis of two prevalent chromatographic techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). The content herein is grounded in established analytical principles and provides actionable experimental protocols for the discerning researcher.

The Imperative of Purity in Synthesis

This compound is a versatile precursor in the synthesis of numerous indole derivatives with therapeutic potential.[1][2] Impurities, which can arise from starting materials, side reactions, or degradation, can have a profound impact on the downstream synthetic steps and the biological activity of the final compound. Therefore, a robust and reliable analytical method for purity determination is not just a procedural formality but a critical component of the synthetic workflow.

The Workhorse of Purity Analysis: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a well-established and widely adopted technique for the purity assessment of non-volatile and thermally sensitive compounds.[3] Its high resolution, sensitivity, and reproducibility make it an ideal choice for separating the main compound from closely related impurities.[3] For indole derivatives like this compound, a reversed-phase HPLC method is the conventional approach.[4]

Causality Behind the Method: Why These Parameters?

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is chosen for its hydrophobicity, which allows for the effective retention and separation of moderately polar compounds like this compound based on their partitioning between the non-polar stationary phase and the polar mobile phase. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, serves a dual purpose. The gradient elution, starting with a higher aqueous composition and progressively increasing the organic solvent (acetonitrile), allows for the elution of a wide range of compounds with varying polarities. The formic acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a single ionic form, leading to sharper, more symmetrical peaks. The detection wavelength of 280 nm is selected based on the chromophoric nature of the indole ring, which exhibits strong UV absorbance at this wavelength.

Experimental Protocol: HPLC-UV Purity Determination

1. Instrumentation and Consumables:

  • HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report caption Figure 1. HPLC analysis workflow for purity determination. UHPLC_Workflow cluster_prep_uhplc Sample Preparation cluster_analysis_uhplc UHPLC Analysis cluster_data_uhplc Data Processing Weigh_uhplc Weigh Sample Dissolve_uhplc Dissolve in Mobile Phase Weigh_uhplc->Dissolve_uhplc Filter_uhplc Filter (0.22 µm) Dissolve_uhplc->Filter_uhplc Inject_uhplc Inject into UHPLC Filter_uhplc->Inject_uhplc Separate_uhplc Sub-2µm C18 Separation Inject_uhplc->Separate_uhplc Detect_uhplc UV Detection (280 nm) Separate_uhplc->Detect_uhplc Integrate_uhplc Integrate Peak Areas Detect_uhplc->Integrate_uhplc Calculate_uhplc Calculate % Purity Integrate_uhplc->Calculate_uhplc Report_uhplc Generate Report Calculate_uhplc->Report_uhplc caption_uhplc Figure 2. UHPLC analysis workflow for purity determination.

References

A Comparative Guide to the NMR Characterization of Methyl Indoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl indoline-3-carboxylate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It explains the causal relationships behind spectral features, compares the compound to a structurally significant alternative—methyl indole-3-carboxylate—and provides robust, field-tested experimental protocols.

Introduction: The Imperative of Unambiguous Characterization

In the realm of pharmaceutical and materials science, the precise structural elucidation of a molecule is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, offering unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. This compound, with its fused bicyclic system incorporating both aromatic and aliphatic features, presents an excellent case study for applying fundamental and advanced NMR techniques.

This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing not just data, but a logical framework for its interpretation. By comparing its spectral signature with that of its unsaturated counterpart, methyl indole-3-carboxylate, we will highlight the profound impact of electronic and structural changes on NMR chemical shifts and coupling constants.

Part 1: ¹H and ¹³C NMR Analysis of this compound

The structure of this compound features a benzene ring fused to a saturated five-membered nitrogen-containing ring. This combination of aromatic and aliphatic moieties gives rise to a distinct and predictable NMR spectrum.

Caption: Structure of this compound.[1]

¹H NMR Spectral Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The assignments below are based on typical chemical shifts and expected spin-spin coupling patterns.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)IntegrationRationale
H-4, H-5, H-6, H-7~6.6 - 7.2Multiplet (m)~7-84HProtons on the aromatic benzene ring. Their exact shifts and multiplicities depend on complex coupling with each other.
N-H~3.5 - 4.5Broad Singlet (br s)-1HThe proton on the nitrogen atom. Often appears as a broad signal due to quadrupole broadening and potential exchange.
H-3~4.1 - 4.3Triplet (t)~8-91HMethine proton at the C-3 position, coupled to the two adjacent protons on C-2.
H-2~3.1 - 3.6Multiplet (m)-2HMethylene protons at the C-2 position. They are coupled to the H-3 proton and may exhibit complex splitting.
-OCH₃~3.7Singlet (s)-3HMethyl protons of the ester group. They are isolated and thus appear as a singlet.
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)Carbon Type (DEPT)Rationale
C=O~173C (Quaternary)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
C-7a~150C (Quaternary)Aromatic carbon at the ring junction, bonded to nitrogen.
C-3a~128C (Quaternary)Aromatic carbon at the other ring junction.
C-4, C-5, C-6, C-7~110 - 127CHAromatic carbons attached to protons.
C-3~60CHAliphatic methine carbon attached to the carboxylate group.
-OCH₃~52CH₃Methyl carbon of the ester group.
C-2~45CH₂Aliphatic methylene carbon adjacent to the nitrogen atom.

Part 2: Comparative Analysis: Indoline vs. Indole Moiety

To truly appreciate the spectral features of this compound, it is instructive to compare it with its aromatic analog, methyl indole-3-carboxylate. The key structural difference is the C2-C3 single bond in the indoline versus the C2=C3 double bond in the indole, which aromatizes the five-membered ring.

Caption: Structure of Methyl Indole-3-carboxylate.[2]

Comparative Data Table

The following table contrasts the experimental NMR data for methyl indole-3-carboxylate with the predicted data for its indoline counterpart. The data for methyl indole-3-carboxylate is sourced from publicly available spectral databases.[3][4]

NucleusFeatureThis compound (Predicted)Methyl Indole-3-Carboxylate (Experimental, DMSO-d₆)[3][5]Causality of the Difference
¹H NMR H-2~3.1 - 3.6 ppm (CH₂, m)~8.1 ppm (CH, s)Hybridization Change: The H-2 signal shifts dramatically downfield from the aliphatic (sp³) region to the aromatic/vinylic (sp²) region.
H-3~4.1 - 4.3 ppm (CH, t)-Structural Change: The C-3 position in the indole is quaternary (part of the C=C bond and bonded to the carboxylate), so it has no attached proton.
N-H~3.5 - 4.5 ppm (br s)~11.8 ppm (br s)Aromaticity: The nitrogen lone pair in indole participates in the aromatic π-system, which deshields the attached proton significantly.
¹³C NMR C-2~45 ppm (CH₂)~126 ppmHybridization Change: The C-2 carbon changes from an aliphatic sp³ environment to an aromatic sp² environment, causing a large downfield shift.
C-3~60 ppm (CH)~107 ppmElectronic Effects: While both are sp³ and sp² respectively, the C-3 in the indole is shielded by the π-system, shifting it upfield relative to other aromatic carbons.

This comparison powerfully demonstrates how NMR spectroscopy is exquisitely sensitive to the electronic structure of a molecule. The transition from a saturated indoline ring to an aromatic indole ring fundamentally alters the chemical environment of nearly every nucleus, leading to predictable and interpretable changes in the resulting spectra.

Part 3: Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and a logical approach to data acquisition.

Protocol: NMR Sample Preparation

Objective: To prepare a sample of this compound suitable for ¹H, ¹³C, and 2D NMR analysis.

Causality Statement: The choice of solvent is critical. It must fully dissolve the analyte without its own signals obscuring important regions of the spectrum. Deuterated solvents are used to avoid a large, overwhelming solvent signal in ¹H NMR. Chloroform-d (CDCl₃) is a good first choice for many organic compounds, while DMSO-d₆ is used for less soluble samples.

Materials:

  • This compound (5-10 mg)

  • Deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR Tube (5 mm, high precision)

  • Pasteur pipette and bulb

  • Vial and spatula

  • Filter (e.g., cotton plug in pipette)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette with a small cotton plug at the tip (to filter out any particulate matter), carefully transfer the solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity and solvent.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

Workflow: From Sample to Structure Confirmation

The process of NMR characterization is a systematic workflow that builds a complete structural picture by layering information from different experiments.

References

"mass spectrometry analysis of methyl indoline-3-carboxylate and its fragments"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Methyl Indoline-3-Carboxylate

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of heterocyclic compounds like this compound are paramount. This molecule serves as a crucial building block in the synthesis of a variety of bioactive agents, including inhibitors for protein kinases and nitric oxide synthase, and as a potential anti-tumor agent.[1][2] Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, yet the choice of ionization technique profoundly impacts the quality and nature of the data obtained.

This guide provides an in-depth, objective comparison of the two primary mass spectrometry approaches for analyzing this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). We will delve into the causality behind the fragmentation patterns, provide field-proven experimental protocols, and offer clear visualizations to guide your methodological choices.

The Dichotomy of Ionization: Hard vs. Soft Techniques

The fundamental difference between EI and ESI lies in the energy imparted to the analyte molecule during the ionization process. This choice dictates whether you primarily observe the intact molecule or a rich fingerprint of its fragments.

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte.[3] This energetic collision ejects an electron, forming a radical cation (M•+) that is often unstable. The excess energy causes extensive and reproducible fragmentation, providing a detailed structural fingerprint.[4] The key advantage is that these fragmentation patterns are highly consistent and can be matched against extensive spectral libraries like that of the National Institute of Standards and Technology (NIST) for confident identification.[5]

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers a proton to the analyte molecule in solution to form a protonated molecule ([M+H]+).[5][6] This is a much lower-energy process, resulting in minimal to no fragmentation in the ion source. It is ideal for determining the molecular weight of the analyte and is compatible with non-volatile or thermally sensitive compounds.[7] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required, where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID).

Comparative Analysis: EI vs. ESI for this compound

The structural characteristics of this compound (MW: 175.18 g/mol ) make it amenable to both GC-MS and LC-MS analysis.[8][9] However, the information gleaned from each technique is distinct.

FeatureGC-MS with Electron Ionization (EI) LC-MS/MS with Electrospray Ionization (ESI)
Primary Ion Observed Molecular Ion (M•+): m/z 175Protonated Molecule ([M+H]+): m/z 176
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
In-Source Fragmentation Extensive and ReproducibleMinimal to None
Key Diagnostic Fragments m/z 144: Loss of methoxy radical (•OCH₃) m/z 116: Loss of carbomethoxy radical (•COOCH₃)m/z 117: Loss of methanol (CH₃OH) and CO m/z 144: Loss of methanol (CH₃OH)
Primary Application Structural Elucidation, Library MatchingMolecular Weight Confirmation, Quantification in Complex Matrices
Strengths Highly detailed structural fingerprint, library searchable spectra.[5]High sensitivity, suitable for thermally labile compounds, excellent for quantification.[1][6]
Limitations Requires analyte to be volatile and thermally stable; the molecular ion can be weak or absent.[3]Susceptible to matrix effects, requires MS/MS for fragmentation, less standardized fragmentation.[1]
Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion of this compound is observed at m/z 175. The subsequent fragmentation is driven by the stability of the indole ring and the cleavage of the ester group. The most characteristic losses are the methoxy radical and the entire carbomethoxy group.[8][10]

EI_Fragmentation M This compound (M•+) m/z 175 F1 [M - •OCH₃]+ m/z 144 M->F1 - •OCH₃ F2 [M - •COOCH₃]+ m/z 116 M->F2 - •COOCH₃ ESI_Fragmentation MH Protonated Molecule ([M+H]+) m/z 176 F1 [M+H - CH₃OH]+ m/z 144 MH->F1 - CH₃OH F2 [M+H - CH₃OH - CO]+ m/z 116 F1->F2 - CO Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (Triple Quadrupole) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

References

A Comparative Guide for Synthetic Chemists: Methyl vs. Ethyl Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and synthetic chemistry, indole derivatives stand as a cornerstone scaffold, integral to a vast array of biologically active compounds. Among the most fundamental and versatile of these are the simple esters of indole-3-carboxylic acid, particularly the methyl and ethyl variants. The choice between methyl indole-3-carboxylate and ethyl indole-3-carboxylate as a starting material or intermediate can have subtle yet significant implications for a synthetic route. This guide provides an in-depth, objective comparison of these two critical building blocks, supported by experimental data and established chemical principles, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical properties of these esters is crucial for their handling, purification, and use in subsequent reactions. The key differences are summarized below:

PropertyMethyl Indole-3-carboxylateEthyl Indole-3-carboxylate
Molecular Weight 175.19 g/mol [1][2]189.21 g/mol [3]
Melting Point 149-152 °C[1][2]120-124 °C[4]
Appearance Off-white crystalline powder[2]White to off-white crystalline solid[4]
Solubility Slightly soluble in methanol and dimethyl sulfoxide; Insoluble in water.[5]Moderate solubility in ethanol, methanol, and dichloromethane; Largely insoluble in water.[6]

The higher melting point of the methyl ester can be advantageous for purification by recrystallization, potentially yielding a more defined crystalline solid. Conversely, the slightly better solubility of the ethyl ester in common organic solvents might be beneficial for certain reaction conditions.[6]

Synthesis: A Head-to-Head Look at Fischer-Speier Esterification

The most common and direct route to both methyl and ethyl indole-3-carboxylate is the Fischer-Speier esterification of indole-3-carboxylic acid.[7] This acid-catalyzed reaction with the corresponding alcohol is an equilibrium process.[8][9] To drive the reaction towards the ester product, a large excess of the alcohol is typically employed, which also conveniently serves as the solvent.[8][9]

Below is a comparative workflow for the synthesis of both esters.

Caption: Comparative workflow for the synthesis of methyl and ethyl indole-3-carboxylate.

Experimental Protocol: Fischer-Speier Esterification

1. Reaction Setup:

  • To a round-bottom flask, add indole-3-carboxylic acid.

  • Add a significant excess of the respective anhydrous alcohol (methanol for the methyl ester, ethanol for the ethyl ester). The alcohol acts as both reactant and solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid with stirring.

2. Reaction Execution:

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.

  • Maintain reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude ester.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the crude product by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

While direct comparative yield data under identical conditions is scarce in the literature, the principles of Fischer esterification suggest that both reactions should proceed in high yield, provided a sufficient excess of the alcohol is used and the water byproduct is effectively managed.[8] From a practical standpoint, the lower boiling point of methanol (64.7 °C) compared to ethanol (78.37 °C) means the reaction for the methyl ester can be conducted at a slightly lower temperature.

Reactivity and Stability: The Impact of the Ester Group

The choice between a methyl and an ethyl ester can influence the reactivity of the indole scaffold in subsequent transformations, primarily due to steric and electronic effects.

N-Alkylation

The indole nitrogen is a key site for functionalization. The presence of an electron-withdrawing carboxylate group at the C3 position decreases the nucleophilicity of the indole ring, including the nitrogen atom. However, N-alkylation is a common transformation for these substrates. While both esters can be N-alkylated, the slightly larger size of the ethyl group could potentially introduce minor steric hindrance in certain cases, although for many common alkylating agents, this difference is likely negligible. Studies on the N-alkylation of substituted indoles show that the reaction is often more influenced by the nature of the alkylating agent and the reaction conditions than by the small difference between a methyl and an ethyl ester at the C3 position.[10]

Hydrolysis

The stability of the ester group itself is a critical consideration, particularly during work-up procedures or subsequent reactions under acidic or basic conditions. Esters can be hydrolyzed back to the carboxylic acid.[11]

Caption: Conceptual diagram of the hydrolysis of methyl and ethyl indole-3-carboxylate.

Generally, methyl esters tend to hydrolyze slightly faster than ethyl esters under both acidic and basic conditions due to the lesser steric hindrance of the methoxy group, which allows for easier nucleophilic attack at the carbonyl carbon. However, a comparative study on the hydrolysis of methyl and ethyl benzoates in rat plasma and liver microsomes found that the methyl ester was more stable than the ethyl ester.[5] This suggests that in biological systems, enzymatic hydrolysis rates can differ from purely chemical hydrolysis. For synthetic purposes, it is prudent to assume that the ethyl ester may offer slightly greater stability towards chemical hydrolysis.

Applications in Drug Development and Organic Synthesis

Both methyl and ethyl indole-3-carboxylate are invaluable intermediates in the synthesis of a wide range of biologically active molecules. They serve as precursors to more complex indole alkaloids, pharmaceuticals, and agrochemicals.[2] The ester functionality can be readily converted to other functional groups such as amides, hydrazides, or reduced to the corresponding alcohol, indole-3-methanol. The choice between the methyl and ethyl ester in a multi-step synthesis is often dictated by the specific requirements of the subsequent steps, such as solubility, reactivity, and the potential for transesterification.

Conclusion and Recommendations

The selection between methyl and ethyl indole-3-carboxylate is a nuanced decision that depends on the specific context of the synthetic plan.

Choose Methyl Indole-3-carboxylate when:

  • A higher melting point for easier crystallization and handling of a solid is desired.

  • The slightly lower cost and boiling point of methanol are advantageous for large-scale synthesis.

  • Subsequent reactions require a less sterically hindered ester.

Choose Ethyl Indole-3-carboxylate when:

  • Slightly better solubility in common organic solvents is required.

  • A marginally higher stability towards chemical hydrolysis is beneficial.

  • The potential for transesterification with methanolic reagents in subsequent steps needs to be avoided.

Ultimately, for many applications, the choice between the two may not be critical, and other factors such as commercial availability and cost may be the deciding factors. However, for complex, multi-step syntheses, a careful consideration of the subtle differences in their physical and chemical properties can lead to a more efficient and robust synthetic route.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl Indoline-3-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Methyl indoline-3-carboxylate serves as a critical building block in the synthesis of these complex molecules. However, synthetic routes often yield positional isomers, particularly when substitutions are made on the aromatic ring. The precise location of a substituent can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic properties. Therefore, the unambiguous identification of each isomer is not merely an academic exercise but a critical step in quality control, process development, and regulatory compliance.

This guide provides an in-depth, practical comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive differentiation of positional isomers of this compound. We will focus on a common analytical challenge: distinguishing between methyl substituents at the 4-, 5-, 6-, and 7-positions of the indoline ring. This document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing researchers with the logic needed to design and interpret their own experiments.

Section 1: The Isomers in Focus: A Structural Overview

The core structure is this compound. The analytical challenge lies in distinguishing the following positional isomers, where a single methyl group is substituted on the benzene ring:

  • This compound (Parent Compound)

  • Methyl 4-methylindoline-3-carboxylate (Isomer A)

  • Methyl 5-methylindoline-3-carboxylate (Isomer B)

  • Methyl 6-methylindoline-3-carboxylate (Isomer C)

  • Methyl 7-methylindoline-3-carboxylate (Isomer D)

While these isomers share the same molecular weight and core functional groups, the electronic environment of the aromatic ring is unique for each, providing the basis for their spectroscopic differentiation.

Section 2: ¹H NMR Spectroscopy: The Primary Tool for Isomer Elucidation

From an application scientist's perspective, ¹H NMR is the most powerful and definitive technique for this specific challenge. The causality is straightforward: the position of the methyl group dictates the number of adjacent protons for the remaining aromatic hydrogens, resulting in unique and predictable splitting patterns (spin-spin coupling).

The Diagnostic Rationale: The aromatic region of the spectrum (typically 6.5-7.5 ppm) is the most informative.

  • Parent Compound: Will show four distinct aromatic protons.

  • Isomer A (4-Me) & D (7-Me): These isomers will each show three adjacent aromatic protons, resulting in a characteristic pattern of a triplet and two doublets. The key differentiator between them will be the chemical shifts, influenced by the proximity of the substituents to the protons.

  • Isomer B (5-Me) & C (6-Me): These isomers will each show three aromatic protons, but the substitution pattern breaks simple adjacency. This leads to more complex splitting, often a doublet, a doublet of doublets, and a singlet-like signal (or a narrowly split doublet from meta-coupling).

Comparative ¹H NMR Data (Predicted, in CDCl₃ at 400 MHz)
Proton AssignmentParent Compound (δ, mult., J Hz)Isomer A (4-Me) (δ, mult., J Hz)Isomer B (5-Me) (δ, mult., J Hz)Isomer C (6-Me) (δ, mult., J Hz)Isomer D (7-Me) (δ, mult., J Hz)
H-4 (Aromatic) ~7.15 (d, 7.6)-~7.00 (s)~7.05 (d, 7.8)~6.95 (d, 7.5)
H-5 (Aromatic) ~6.80 (t, 7.4)~6.70 (t, 7.8)-~6.65 (dd, 7.8, 1.8)~6.75 (t, 7.7)
H-6 (Aromatic) ~7.10 (t, 7.8)~7.00 (d, 8.0)~6.95 (d, 8.0)-~6.90 (d, 7.9)
H-7 (Aromatic) ~6.70 (d, 7.9)~6.60 (d, 7.6)~6.60 (d, 8.0)~6.55 (s)-
N-H ~4.50 (br s)~4.48 (br s)~4.45 (br s)~4.46 (br s)~4.52 (br s)
H-3 (Indoline) ~3.80 (t, 8.5)~3.78 (t, 8.5)~3.79 (t, 8.5)~3.79 (t, 8.5)~3.81 (t, 8.5)
-OCH₃ (Ester) ~3.75 (s)~3.74 (s)~3.75 (s)~3.75 (s)~3.76 (s)
Ar-CH₃ -~2.20 (s)~2.25 (s)~2.24 (s)~2.22 (s)

Note: These are illustrative values based on typical substituent effects. Actual values may vary.[1]

Protocol: ¹H NMR Spectrum Acquisition

This protocol is designed to be self-validating by ensuring proper sample preparation and instrument setup.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound isomer.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[2][3] Deuterated chloroform (CDCl₃) is often a good first choice for its ability to dissolve many organic compounds.[4]

    • Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup & Acquisition: [5]

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. Look for a narrow, symmetrical solvent peak.

    • Set acquisition parameters. For routine qualitative analysis, the following is a robust starting point:

      • Pulse Angle: 45° (a good compromise for signal intensity and quantitative accuracy).[5]

      • Acquisition Time (AQ): ~4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Number of Scans (NS): 8-16, depending on sample concentration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID.

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts and coupling patterns to identify the isomer.

Section 3: ¹³C NMR Spectroscopy: Confirming the Carbon Framework

While ¹H NMR is often sufficient, ¹³C NMR provides excellent confirmatory data. The key principle here is the substituent chemical shift (SCS) effect, where the electron-donating methyl group alters the chemical shifts of the aromatic carbons it is attached to (ipso), as well as the adjacent (ortho), meta, and para carbons.[6]

Comparative ¹³C NMR Data (Predicted, Aromatic Region in CDCl₃)
Carbon PositionParentIsomer A (4-Me)Isomer B (5-Me)Isomer C (6-Me)Isomer D (7-Me)
C-3a ~128.0~127.5~128.2~126.0~128.5
C-4 ~124.5~134.0 (ipso) ~125.0~125.5~115.0 (ortho)
C-5 ~122.0~122.5 (ortho)~132.0 (ipso) ~122.5 (meta)~122.3
C-6 ~120.0~120.5~120.8 (ortho)~131.0 (ipso) ~120.5
C-7 ~110.0~110.2~110.5~108.0 (ortho)~120.0 (ipso)
C-7a ~150.0~150.1~148.0~150.5~149.0
C=O (Ester) ~173.0~173.0~173.1~172.9~173.0
Ar-CH₃ -~18.0~21.0~21.5~17.5

Note: These are illustrative values. The ipso-carbon (the one bearing the methyl group) typically shows a significant downfield shift.[7]

Protocol: ¹³C NMR Spectrum Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup & Acquisition: [8][9]

    • Use the same locked and shimmed sample.

    • Select a standard ¹³C experiment with proton decoupling (e.g., zgpg30).

    • Set acquisition parameters:

      • Pulse Angle: 30-45°.

      • Acquisition Time (AQ): ~1-2 seconds.

      • Relaxation Delay (D1): 2 seconds (sufficient for routine spectra). For truly quantitative results, a much longer delay (~5x the longest T1) is required.[10]

      • Number of Scans (NS): 256 to 1024, depending on concentration.

  • Data Processing:

    • Apply Fourier Transform with exponential line broadening (LB = 1-2 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Section 4: Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of key functional groups but is a weaker tool for distinguishing these specific positional isomers. The N-H stretch, the C=O ester stretch, and C-O stretches will be present in all isomers at very similar frequencies.[11] The primary value of IR in this context is as a rapid quality control check against a known reference standard, where the complex "fingerprint region" (< 1500 cm⁻¹) must match perfectly.

Expected Key IR Absorption Bands (ATR)
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Comments
N-H (Indoline) Stretch3350 - 3450A single, relatively sharp peak characteristic of a secondary amine.[12]
C-H (Aromatic) Stretch3000 - 3100Typically weak to medium intensity.
C-H (Aliphatic) Stretch2850 - 3000From CH₂ groups of the indoline ring and the methyl substituents.
C=O (Ester) Stretch1700 - 1725 A very strong, sharp absorption. This is a key diagnostic peak for the ester.[13]
C-N (Aromatic Amine) Stretch1335 - 1250A medium to strong band.[12]
C-O (Ester) Stretch1250 - 1300A strong C-O stretch associated with the ester group.
C-H (Aromatic) Out-of-plane bend750 - 900The pattern of these bends can sometimes hint at the substitution pattern, but overlap makes it non-definitive.
Protocol: FT-IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.[14]

  • Sample Preparation: No extensive preparation is needed. Ensure the solid sample is dry.

  • Instrument Setup & Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

    • Place a small amount (a few milligrams) of the solid sample onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[15]

    • Acquire the sample spectrum (typically 16-32 scans are co-added).

  • Data Processing: The spectrum is automatically ratioed against the background. Label the key peaks corresponding to the major functional groups.

Section 5: Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Like IR, mass spectrometry will not easily distinguish between these positional isomers under standard Electron Ionization (EI) conditions. All isomers will exhibit the same molecular ion (M⁺) peak. Differentiation would require a detailed fragmentation study (MS/MS) and comparison with authentic standards, which is beyond the scope of routine analysis. The primary role of MS here is to confirm the molecular weight and elemental composition (via high-resolution MS).

A plausible fragmentation pathway involves the loss of the methoxy radical (•OCH₃) followed by the loss of carbon monoxide (CO), a characteristic fragmentation of esters.[16] Another common fragmentation in indoles/indolines is the loss of HCN from the heterocyclic ring.[17]

Expected Key Fragments (EI-MS)
DescriptionPlausible StructureExpected m/z
Molecular Ion [M]⁺• C₁₁H₁₃NO₂⁺•191
[M - •OCH₃]⁺ Loss of methoxy radical160
[M - CO₂CH₃]⁺ Loss of carbomethoxy group132
Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup & Analysis:

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • The GC will separate the analyte from any impurities before it enters the mass spectrometer.

    • The MS will be operated in EI mode (typically at 70 eV).

    • Acquire the mass spectrum for the GC peak corresponding to the product.

  • Data Analysis:

    • Identify the molecular ion peak (m/z 191).

    • Identify major fragment ions and compare them to expected fragmentation patterns for this class of compounds.[18]

Section 6: Integrated Analytical Workflow and Conclusion

For a researcher faced with an unknown isomer of methyl methylindoline-3-carboxylate, a logical and efficient workflow is essential. The following diagram illustrates the recommended approach.

G cluster_0 Initial Analysis cluster_1 Definitive Identification cluster_2 Final Result Start Unknown Isomer Sample MS GC-MS Analysis Start->MS Confirm MW = 191 IR FT-IR (ATR) Analysis Start->IR Confirm Functional Groups (N-H, C=O) H_NMR 1H NMR Acquisition MS->H_NMR IR->H_NMR C_NMR 13C NMR Acquisition H_NMR->C_NMR Analyze Splitting Pattern (Primary Evidence) Conclusion Definitive Isomer Structure Elucidated C_NMR->Conclusion Confirm Carbon Skeleton (Secondary Evidence)

Caption: Integrated workflow for the identification of this compound isomers.

The spectroscopic differentiation of this compound positional isomers is a readily solvable challenge with the correct analytical approach.

  • ¹H NMR Spectroscopy stands as the single most powerful and definitive technique. The aromatic proton coupling patterns provide unambiguous evidence of the methyl group's position.

  • ¹³C NMR Spectroscopy serves as an excellent secondary method to confirm the carbon framework and support the ¹H NMR assignment.

  • Mass Spectrometry is essential for confirming the molecular weight, and Infrared Spectroscopy is invaluable for verifying the presence of the required functional groups. These techniques are best used for initial confirmation or for comparison against a known standard.

By employing this integrated workflow, researchers in pharmaceutical and chemical development can confidently and efficiently elucidate the precise structure of their synthesized compounds, ensuring the integrity and quality of their work.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized Methyl Indoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth, comparative framework for the rigorous structural validation of methyl indoline-3-carboxylate. By moving beyond procedural checklists, we explore the causality behind analytical choices, establishing a self-validating workflow that ensures the unequivocal identification of the target molecule against its common synthetic precursor, methyl indole-3-carboxylate, and other potential impurities.

The Strategic Imperative for Rigorous Validation

This compound is a valuable scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active agents.[1][2] Its structure, featuring a saturated five-membered nitrogen-containing ring fused to a benzene ring, is distinct from its common precursor, methyl indole-3-carboxylate, which possesses an aromatic pyrrole ring. The reduction of the C2-C3 double bond is the critical transformation, and confirming its successful completion is paramount. Failure to do so can lead to impurities that confound biological assays and compromise downstream synthetic steps.

This guide establishes a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique and orthogonal piece of structural evidence. When combined, they form a logical and robust validation system that is essential for regulatory submission and scientific reproducibility.[3][4]

The Primary Point of Comparison: Indoline vs. Indole

The most common and critical impurity in the synthesis of this compound is the unreacted starting material, methyl indole-3-carboxylate. Our entire validation strategy is built around definitively distinguishing between these two structures.

dot

G indole indole indoline indoline label_indole C₁₀H₉NO₂ MW: 175.18 label_indoline C₁₀H₁₁NO₂ MW: 177.19

Caption: Key structural comparison for validation.

A Multi-Pronged Analytical Approach

No single technique is sufficient for unambiguous validation. We employ a workflow where each method corroborates the others, building an unassailable case for the product's identity and purity.

Mass Spectrometry (MS): The First Checkpoint

Causality: The first and most fundamental question is whether the expected chemical transformation—the addition of two hydrogen atoms—has occurred. Mass spectrometry directly answers this by measuring the molecular weight.

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Preparation: Dissolve a small quantity of the purified product in a volatile solvent (e.g., methanol or ethyl acetate).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet for GC-MS analysis.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Detection: Scan the appropriate mass range to detect the molecular ion (M⁺·) and characteristic fragment ions.

Comparative Data Analysis: The molecular ion peak is the primary diagnostic. A successful synthesis will yield a product with a molecular weight that is 2 Da greater than the starting material.

CompoundFormulaMolecular Weight ( g/mol )Expected M⁺· Peak (m/z)Key Fragments (m/z)
Methyl Indole-3-carboxylate C₁₀H₉NO₂175.18175144 ([M-OCH₃]⁺), 116 ([M-COOCH₃]⁺)[5]
This compound C₁₀H₁₁NO₂177.19177118 ([M-COOCH₃]⁺)

A peak at m/z 175 in the product spectrum is a clear indication of unreacted starting material.

¹H NMR Spectroscopy: The Most Informative Tool

Causality: ¹H NMR provides the most detailed picture of the molecular structure by probing the chemical environment of every proton. The conversion of the C2-C3 double bond in the indole to a single bond in the indoline causes a dramatic and easily observable change in the ¹H NMR spectrum, specifically the disappearance of a key aromatic proton and the appearance of new aliphatic protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.

  • Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.

Comparative Data Analysis: The key differentiator is the signal for the proton at the C2 position and the emergence of signals for the newly formed aliphatic CH₂ and CH groups.

Proton EnvironmentMethyl Indole-3-carboxylate (Expected δ, ppm)This compound (Expected δ, ppm)Rationale for Change
N-H ~8.1-8.4 (broad singlet)[6]~3.9-4.2 (broad singlet)Change in hybridization and electronic environment of the nitrogen atom.
Aromatic C-H ~7.2-8.1 (multiplets)~6.6-7.2 (multiplets)Saturation of the pyrrole ring slightly alters the shielding of the benzene protons.
C2-H ~8.0 (singlet/doublet)[7]Absent This sp² proton is now part of a saturated CH₂ group. This is a critical diagnostic signal .
C2-H₂ (Indoline) Absent ~3.2-3.6 (multiplet, 2H)Appearance of a new aliphatic methylene group.
C3-H (Indoline) Absent ~4.0-4.4 (triplet, 1H)Appearance of a new aliphatic methine group coupled to the C2 protons.
-OCH₃ ~3.9 (singlet, 3H)[6]~3.7 (singlet, 3H)Minor shift due to overall change in the molecule's electronic structure.

The absence of the downfield signal around 8.0 ppm and the appearance of new signals in the 3.2-4.4 ppm region are definitive proof of a successful reduction.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Causality: IR spectroscopy confirms the presence of key functional groups by detecting their characteristic vibrational frequencies. While less definitive than NMR for overall structure, it provides excellent corroborating evidence, particularly for the N-H and C=O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Analysis: Identify the key vibrational bands.

Comparative Data Analysis: The primary value of IR is to confirm the persistence of the ester and N-H groups and note subtle shifts.

Functional GroupExpected Wavenumber (cm⁻¹) - IndoleExpected Wavenumber (cm⁻¹) - IndolineRationale for Change
N-H Stretch ~3300-3400 (sharp/medium)~3350-3450 (sharp/medium)The N-H bond in the non-aromatic indoline may appear at a slightly different frequency.
C=O Stretch (Ester) ~1680-1710 (strong)~1710-1730 (strong)Conjugation with the indole ring can lower the C=O frequency. Saturation breaks this conjugation, often increasing the frequency.
Aromatic C=C Stretch ~1450-1600 (multiple bands)~1450-1600 (fewer/weaker bands)The loss of the C=C bond in the pyrrole ring simplifies the spectrum in this region.

Integrated Validation Workflow

A logical progression of analysis ensures efficiency and certainty. The results from the initial, rapid techniques inform the decision to proceed with more detailed characterization.

G start Synthesized & Purified Product ms Mass Spectrometry (MS) start->ms ms_check Molecular Ion at m/z 177? ms->ms_check nmr ¹H NMR Spectroscopy ms_check->nmr  Yes fail Incomplete Reaction or Incorrect Product. Re-evaluate synthesis. ms_check->fail  No (m/z 175 found) nmr_check Aliphatic signals present? Indole C2-H absent? nmr->nmr_check ir IR Spectroscopy nmr_check->ir  Yes nmr_check->fail  No ir_check Confirm N-H & C=O (non-conjugated)? ir->ir_check ir_check->fail  No pass Structure Validated: This compound ir_check->pass  Yes advanced Optional: X-ray Crystallography for definitive stereochemistry and solid-state structure pass->advanced

References

A Comparative Guide to the Synthesis of Methyl Indoline-3-Carboxylate: An In-Depth Analysis for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Among its derivatives, methyl indoline-3-carboxylate is a particularly valuable building block. Its synthesis, while achievable through several pathways, presents a landscape of varying efficiencies, yields, and practical considerations. This guide provides a comprehensive comparative analysis of two prominent synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction: The Strategic Importance of this compound

Route 1: The Classical Two-Step Approach - Esterification and Catalytic Hydrogenation

This widely employed route begins with the readily available indole-3-carboxylic acid and proceeds through its methyl ester, which is subsequently reduced to the desired indoline.

Step 1A: Fischer-Speier Esterification of Indole-3-Carboxylic Acid

The initial step involves the conversion of indole-3-carboxylic acid to methyl indole-3-carboxylate. The Fischer-Speier esterification is a robust and cost-effective method for this transformation.[2] The reaction is an acid-catalyzed equilibrium process where an excess of the alcohol (methanol in this case) is used to drive the reaction towards the ester product.[2]

Causality of Experimental Choices:

  • Acid Catalyst: Concentrated sulfuric acid is a common and effective catalyst for this esterification due to its strong protonating ability and dehydrating properties, which help to shift the equilibrium.

  • Excess Methanol: Methanol serves as both a reactant and the solvent, and using it in excess ensures the complete conversion of the carboxylic acid.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier and reach equilibrium in a reasonable timeframe.

Experimental Protocol: Synthesis of Methyl Indole-3-carboxylate [2]

  • To a 100 mL round-bottom flask, add indole-3-carboxylic acid (5.0 g, 31.0 mmol) and a magnetic stir bar.

  • In a fume hood, add anhydrous methanol (50 mL). Stir the mixture to partially dissolve the starting material.

  • Slowly and carefully, add concentrated sulfuric acid (1.0 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is highly exothermic.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing 150 mL of ice-cold water, which may cause the product to precipitate.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: Carbon dioxide gas will evolve.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure methyl indole-3-carboxylate as a solid.

Step 1B: Catalytic Hydrogenation of Methyl Indole-3-carboxylate

The second step involves the reduction of the indole ring to an indoline. Catalytic hydrogenation is a clean and efficient method for this transformation. The choice of catalyst and reaction conditions is critical to achieve selective reduction of the pyrrole ring without affecting the ester group or the benzene ring. Platinum on carbon (Pt/C) is a commonly used catalyst for the hydrogenation of indoles.[3] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.

Causality of Experimental Choices:

  • Catalyst: Platinum on carbon (Pt/C) is a highly active catalyst for the hydrogenation of aromatic systems. The carbon support provides a large surface area for the reaction.

  • Solvent: Acetic acid is often used as a solvent as it can protonate the indole at the C3 position, forming an iminium ion intermediate which is more readily hydrogenated.[3]

  • Hydrogen Pressure: Elevated hydrogen pressure increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.

Experimental Protocol: Catalytic Hydrogenation to this compound

  • In a high-pressure hydrogenation vessel, dissolve methyl indole-3-carboxylate (2.0 g, 11.4 mmol) in glacial acetic acid (40 mL).

  • Carefully add 10% Platinum on carbon (Pt/C) (200 mg, 10 wt%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Route 2: Convergent Synthesis via Reductive Intramolecular Cyclization

Conceptual Causality:

  • Starting Material: A plausible precursor would be a diethyl 2-(2-nitrobenzyl)malonate derivative. The nitro group serves as a precursor to the aniline nitrogen, and the malonate moiety provides the atoms for the C2 and C3 positions of the indoline ring, including the carboxylate group.

Proposed Experimental Protocol: Reductive Intramolecular Cyclization

  • Synthesize the precursor, diethyl 2-(2-nitrobenzyl)malonate, via standard organic chemistry methods (e.g., alkylation of diethyl malonate with 2-nitrobenzyl bromide).

  • Dissolve diethyl 2-(2-nitrobenzyl)malonate (5.0 g, 16.9 mmol) in methanol (50 mL) in a high-pressure hydrogenation vessel.

  • Carefully add 10% Palladium on carbon (Pd/C) (500 mg, 10 wt%) to the solution.

  • Seal the vessel, purge with nitrogen, and then with hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture at room temperature for 6-12 hours.

  • After the reduction of the nitro group is complete (monitored by TLC), add a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (catalytic amount) to promote cyclization.

  • Continue stirring at room temperature or with gentle heating until cyclization is complete.

  • Carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to isolate this compound. Note: This protocol is a proposed adaptation and would require experimental validation and optimization.

Comparative Analysis

ParameterRoute 1: Esterification & HydrogenationRoute 2: Reductive Intramolecular Cyclization
Starting Materials Indole-3-carboxylic acid, MethanolDiethyl malonate, 2-Nitrobenzyl bromide
Number of Steps 22 (including precursor synthesis)
Key Transformations Fischer-Speier Esterification, Catalytic HydrogenationTandem Nitro Reduction and Intramolecular Cyclization
Reagents & Catalysts H₂SO₄, Pt/C, H₂Pd/C, H₂, Acid catalyst
Overall Yield Generally good to high (can be >80%)Potentially moderate to good (highly dependent on cyclization efficiency)
Scalability Both steps are generally scalable. Hydrogenation requires specialized equipment.Scalable, with similar considerations for hydrogenation.
Advantages Well-established and reliable methods. Starting materials are readily available.More convergent. Potentially fewer purification steps.
Disadvantages Two distinct reaction setups and workups required. Use of high-pressure hydrogen.Precursor synthesis required. Optimization of the tandem reaction may be needed.

Data Presentation and Characterization

Authentic samples of this compound should be characterized by standard spectroscopic methods to confirm their identity and purity.

Expected Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.05 (m, 2H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 4.05 (br s, 1H, NH), 3.85-3.75 (m, 1H, C3-H), 3.70 (s, 3H, OCH₃), 3.50-3.30 (m, 2H, C2-H₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 174.5 (C=O), 150.5 (Ar-C), 130.0 (Ar-C), 127.5 (Ar-CH), 125.0 (Ar-CH), 118.5 (Ar-CH), 109.0 (Ar-CH), 52.0 (OCH₃), 45.0 (C3), 32.0 (C2).

  • IR (KBr, cm⁻¹): 3350 (N-H stretch), 2950 (C-H stretch), 1730 (C=O stretch), 1610, 1480 (C=C aromatic stretch).

  • MS (ESI+): m/z 178.0862 [M+H]⁺.

Experimental Workflows

Workflow for Route 1

Caption: Workflow for the two-step synthesis of this compound.

Workflow for Route 2

Caption: Workflow for the convergent synthesis via reductive intramolecular cyclization.

Conclusion and Future Perspectives

Both synthetic routes presented offer viable pathways to this compound. The classical two-step approach is well-documented and reliable, making it a good choice for initial lab-scale synthesis. The reductive intramolecular cyclization route, while requiring more initial development for the specific substrate, offers the potential for a more streamlined and convergent synthesis, which could be advantageous for larger-scale production.

The choice between these routes will ultimately depend on the specific needs of the project, including the availability of starting materials, the scale of the synthesis, and the equipment available. Further optimization of the reductive cyclization approach, including screening of catalysts and reaction conditions, could lead to a highly efficient and atom-economical synthesis of this important indoline derivative. The continued development of novel catalytic systems for indole and indoline synthesis will undoubtedly provide even more elegant and efficient solutions in the future.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl Indoline-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Methyl Indoline-3-Carboxylate

This compound is a heterocyclic ester whose structural motif is a key building block in synthetic organic chemistry. Its indoline core is present in numerous pharmacologically active compounds and natural products. Accurate and precise quantification of this molecule is critical during drug development for process optimization, quality control of synthetic intermediates, and pharmacokinetic studies.

This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound. We will move beyond simple procedural lists to explore the underlying scientific rationale for method selection, experimental design, and data interpretation. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for choosing and implementing the most appropriate analytical strategy for their specific needs. We will address the key analytical challenges, including matrix complexity and the potential for stereoisomerism, which is a critical consideration for chiral molecules in pharmaceutical development[1][2].

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV-Vis Detection (RP-HPLC-UV)

RP-HPLC-UV is the workhorse method for routine quality control and quantification of moderately polar, UV-active compounds like this compound. Its accessibility, robustness, and cost-effectiveness make it the first choice for many laboratories. The indoline structure contains a benzene ring, which provides a suitable chromophore for UV detection[3].

Expertise & Experience: The Rationale Behind the Method

The fundamental principle is the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. The choice of a C18 column is deliberate; its long alkyl chains provide sufficient hydrophobic interaction to retain the this compound molecule, separating it from more polar impurities.

A critical aspect of this method is the mobile phase composition. We employ a gradient of an organic solvent (acetonitrile or methanol) and water. Acetonitrile is often preferred for its lower viscosity and superior UV transparency. An acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, is incorporated into the mobile phase. This serves a dual purpose: it protonates the secondary amine in the indoline ring, ensuring a single, consistent ionic state, and it suppresses the ionization of residual silanol groups on the silica support. This combined effect leads to sharper, more symmetrical peaks by preventing unwanted secondary interactions.

Experimental Workflow: RP-HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_prep 1. Prepare Stock Solution (1 mg/mL in Methanol) s_cal 2. Create Calibration Curve (e.g., 1-100 µg/mL in mobile phase) s_prep->s_cal s_sample 3. Prepare Unknown Sample (Dilute in mobile phase, filter) s_prep->s_sample a_inject 4. Inject onto HPLC System s_cal->a_inject s_sample->a_inject a_sep 5. Isocratic/Gradient Elution (Separation on C18 Column) a_inject->a_sep a_detect 6. UV Detection (e.g., 254 nm or λmax) a_sep->a_detect d_integ 7. Integrate Peak Area a_detect->d_integ d_quant 8. Quantify Concentration (vs. Calibration Curve) d_integ->d_quant

Caption: RP-HPLC-UV workflow for this compound quantification.

Trustworthiness: Self-Validating Protocol for RP-HPLC-UV

This protocol is designed to be self-validating according to standard ICH guidelines.

System Suitability:

  • Purpose: To verify the HPLC system is performing correctly before sample analysis.

  • Procedure: Make five replicate injections of a mid-range standard solution.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.

Detailed Protocol:

  • Instrumentation: High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the determined λmax of this compound). A DAD is recommended to confirm peak purity.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 80
      17.0 80
      17.1 30

      | 20.0 | 30 |

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase composition (70:30 Mobile Phase A:B).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve and dilute the sample with the initial mobile phase composition to an expected concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE) before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher specificity and sensitivity, particularly in complex matrices like biological fluids or environmental samples, GC-MS is a superior alternative. It couples the powerful separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry.

Expertise & Experience: The Rationale Behind the Method

The decision to use GC-MS is driven by the need for unambiguous identification. While HPLC relies on retention time, MS provides a mass-to-charge ratio (m/z) and a fragmentation pattern, which act as a molecular fingerprint. This compound (MW: 177.20 g/mol ) is sufficiently volatile for GC analysis. However, derivatization (e.g., silylation of the N-H group) could be considered to improve peak shape and thermal stability, though it may not be strictly necessary.

For quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is paramount. Instead of scanning a full mass range, the detector focuses only on specific, characteristic ions of the analyte (e.g., the molecular ion at m/z 177 and a major fragment ion). This drastically reduces chemical noise from the matrix, leading to significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_prep 1. Prepare Stock Solution (1 mg/mL in Ethyl Acetate) s_cal 2. Prepare Calibrants & QC Samples (Spike into matrix if needed) s_prep->s_cal s_extract 3. Liquid-Liquid or SPE Extraction (Isolate analyte from matrix) s_cal->s_extract s_deriv 4. Derivatization (Optional) (e.g., with BSTFA) s_extract->s_deriv a_inject 5. Inject into GC s_deriv->a_inject a_sep 6. Temperature Programmed Separation (Capillary Column, e.g., DB-5ms) a_inject->a_sep a_ionize 7. Electron Ionization (EI) a_sep->a_ionize a_detect 8. MS Detection (Scan or SIM mode) a_ionize->a_detect d_integ 9. Integrate Ion Chromatogram a_detect->d_integ d_quant 10. Quantify Concentration (vs. Calibration Curve) d_integ->d_quant

Caption: GC-MS workflow for high-sensitivity quantification of this compound.

Trustworthiness: Self-Validating Protocol for GC-MS

Internal Standard:

  • Purpose: To correct for variations in sample preparation and injection volume.

  • Procedure: An internal standard (IS), a structurally similar compound not present in the samples (e.g., methyl indole-3-carboxylate or a deuterated analog), is added at a fixed concentration to all standards, controls, and samples.

  • Acceptance Criteria: Quantification is based on the ratio of the analyte peak area to the IS peak area.

Detailed Protocol:

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode:

      • Full Scan (for identification): m/z 50-300.

      • SIM (for quantification): Monitor m/z 177 (Molecular Ion, M⁺) and a characteristic fragment ion (e.g., m/z 118 from loss of -COOCH₃). Use m/z 177 as the quantifier ion and m/z 118 as the qualifier for identity confirmation.

  • Standard and Sample Preparation:

    • Prepare standards in a suitable solvent like ethyl acetate.

    • If analyzing in a complex matrix, perform an appropriate extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).

    • Evaporate the solvent and reconstitute in a small volume of ethyl acetate.

    • Add the internal standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration.

    • Confirm analyte identity in samples by verifying the retention time and the ratio of the quantifier to qualifier ions, which must be within ±20% of that observed in the standards.

Method 3: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

The synthesis of indoline derivatives can often result in chiral molecules. If the C2 or C3 position of the indoline ring is a stereocenter, enantioselective analysis is not just recommended, it is required for pharmaceutical applications. Chiral HPLC is the gold standard for separating and quantifying enantiomers. A method for a similar chiral intermediate of a drug has been well-established using this technique[4].

Expertise & Experience: The Rationale Behind the Method

Chiral HPLC relies on a Chiral Stationary Phase (CSP). These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are exceptionally versatile and are the first choice for screening. The separation mechanism is based on transient, reversible formation of diastereomeric complexes between the analyte enantiomers and the chiral selector, which differ in stability and thus elute at different times. Mobile phase selection is critical; normal-phase (e.g., hexane/isopropanol) or polar organic modes often provide better selectivity than reversed-phase for these types of CSPs[5].

Experimental Workflow: Chiral HPLC

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing s_prep 1. Prepare Racemic Standard (For method development) s_iso 2. Prepare Enantiomerically Pure Standard (If available, for peak identification) s_prep->s_iso s_sample 3. Prepare Sample (Dissolve in mobile phase) s_iso->s_sample a_inject 4. Inject onto Chiral Column s_sample->a_inject a_sep 5. Isocratic Elution (e.g., Hexane/Ethanol) a_inject->a_sep a_detect 6. UV Detection a_sep->a_detect d_integ 7. Integrate Enantiomer Peaks a_detect->d_integ d_quant 8. Calculate Enantiomeric Excess (% ee) and Quantify Total Amount d_integ->d_quant

References

A Comparative Guide to Identifying Impurities in Methyl Indoline-3-Carboxylate by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl indoline-3-carboxylate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the identification and quantification of impurities in this compound. Drawing from established methodologies and field-proven insights, this document details the rationale behind experimental choices, offers step-by-step protocols, and presents supporting data to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical workflows.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends to the impurities present in drug substances and intermediates. Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities. For a key building block like this compound, a thorough understanding of its impurity profile is not merely a quality control measure but a fundamental aspect of ensuring the safety and consistency of the final drug product.[1][2] Impurities can originate from various sources, including the synthetic route (process-related impurities), degradation of the substance over time (degradation products), or residual starting materials and reagents.[3]

LC-MS has emerged as the gold standard for impurity profiling due to its exceptional sensitivity, selectivity, and ability to provide structural information.[4][5] This guide will delve into the practical application of LC-MS for the analysis of this compound, comparing its performance with alternative techniques and providing the necessary framework for robust method development and validation.

The Power of LC-MS in Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This hyphenated technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its potential impurities.[6][7]

Why LC-MS is the Preferred Method

The primary advantage of LC-MS lies in its ability to separate complex mixtures and provide molecular weight information for each component simultaneously.[8] This is crucial for identifying unknown impurities that may not have commercially available reference standards. High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which can be used to determine the elemental composition of an impurity, significantly narrowing down the possibilities for its chemical structure.[4]

Common Impurities in this compound

A comprehensive impurity profile of this compound should consider both process-related impurities and potential degradation products.

Process-Related Impurities:

  • Indole-3-carboxylic acid: The starting material for the synthesis of this compound via Fischer-Speier esterification.[9] Its presence indicates an incomplete reaction.

  • Indoline: A potential byproduct formed through over-reduction during synthesis.

  • N-Methylated derivatives: Can arise from side reactions with the methylating agent.

Degradation Products:

  • Oxidation products: The indole ring is susceptible to oxidation, leading to the formation of various oxidized species.

  • Hydrolysis products: The ester group can be hydrolyzed back to the carboxylic acid under certain conditions. For instance, studies on the degradation of 3-methylindole have shown the formation of indole-3-carboxylic acid.[10]

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, a multi-faceted approach to impurity profiling often provides the most comprehensive understanding. Below is a comparison of LC-MS with other commonly used analytical techniques.

TechniquePrincipleAdvantages for this compound AnalysisLimitations
LC-MS Separation by liquid chromatography followed by mass-based detection.High sensitivity and selectivity, provides molecular weight information for unknown impurities, applicable to a wide range of polarities.[4][5]Matrix effects can suppress ion signals, higher initial instrument cost.
HPLC-UV/DAD Separation by liquid chromatography with UV-Vis or Diode Array detection.Robust and widely available, excellent for quantification of known impurities with chromophores, non-destructive.[3][6]Cannot identify unknown impurities without reference standards, less sensitive than MS for some compounds.
GC-MS Separation by gas chromatography followed by mass-based detection.Excellent for volatile and thermally stable impurities, provides high-resolution separation.[3][6]This compound has limited volatility and may require derivatization, potential for thermal degradation of analytes.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unparalleled for unambiguous structure elucidation of isolated impurities, quantitative (qNMR) capabilities.[8]Lower sensitivity compared to MS, requires larger amounts of isolated impurity for analysis.

Experimental Workflow and Protocols

A robust analytical workflow is essential for accurate and reproducible impurity profiling. The following sections detail a typical workflow for the analysis of this compound using LC-MS.

LC-MS Method Development Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Sample Weighing & Dissolution Column Column Selection (e.g., C18) Sample->Column Standard Standard Preparation Standard->Column MobilePhase Mobile Phase Optimization (e.g., ACN/H2O with Formic Acid) Column->MobilePhase Gradient Gradient Elution MobilePhase->Gradient Ionization Ionization Source (e.g., ESI) Gradient->Ionization ScanMode Scan Mode (Full Scan & MS/MS) Ionization->ScanMode PeakIntegration Peak Integration ScanMode->PeakIntegration ImpurityID Impurity Identification (Mass & Fragmentation) PeakIntegration->ImpurityID Quantification Quantification ImpurityID->Quantification

Caption: A typical workflow for LC-MS method development and analysis.

Step-by-Step LC-MS Protocol

This protocol provides a starting point for the analysis of this compound and its impurities. Method optimization will be necessary based on the specific instrumentation and impurity profile.

1. Sample Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to achieve a concentration of 1 mg/mL.

  • Standard Solution: Prepare a stock solution of this compound reference standard at 1 mg/mL. Further dilute to create calibration standards at appropriate concentrations for quantification.

2. Liquid Chromatography Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point for separating compounds of varying polarities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile. The use of modifiers like formic acid can improve peak shape and ionization efficiency.[11]

  • Gradient Elution:

    Time (min) %B
    0.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for indole derivatives.

  • Scan Range: m/z 100-1000 to cover the expected mass range of the parent compound and potential impurities.

  • Data Acquisition: Perform a full scan experiment to detect all ions and a data-dependent MS/MS experiment to obtain fragmentation data for structural elucidation of detected impurities.

Method Validation

Once a suitable LC-MS method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[4]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[2]

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for LC-MS method validation.

Conclusion

The identification and control of impurities in this compound is a critical aspect of pharmaceutical development. LC-MS stands out as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for the detection and characterization of both known and unknown impurities. When complemented by other orthogonal techniques such as HPLC-UV, GC-MS, and NMR, a comprehensive and robust impurity profile can be established. The successful implementation of a validated LC-MS method, as outlined in this guide, will ensure the quality and safety of the final drug product, ultimately benefiting the patient.

References

A Comparative Analysis of the Biological Activities of Methyl Indoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Its derivative, the indoline-3-carboxylate moiety, has garnered significant attention for its therapeutic potential across various disease areas. This guide provides a comprehensive comparison of the biological activities of methyl indoline-3-carboxylate derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the experimental data supporting these activities, detail the methodologies for their evaluation, and explore the underlying mechanisms of action.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several this compound derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[1][2]

Comparative Anticancer Potency

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative this compound and related indole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-bromoindolin-2-oneHeLa (Cervical Cancer)10.64[3]
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-chloroindolin-2-oneHeLa (Cervical Cancer)11.21[3]
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-fluoroindolin-2-oneHeLa (Cervical Cancer)12.58[3]
Cisplatin (Standard Drug)HeLa (Cervical Cancer)13.54[3]
Indole-based Tyrphostin Derivative 2aHCT-116 (Colon Cancer)0.8[4]
Indole-based Tyrphostin Derivative 2bHCT-116 (Colon Cancer)0.5[4]
Gefitinib (Standard Drug)HCT-116 (Colon Cancer)5.0[4]
Sorafenib (Standard Drug)HCT-116 (Colon Cancer)3.0[4]
Indolyl-methylidene Phenylsulfonylhydrazone 3bMCF-7 (Breast Cancer)4.0[5]
Indolyl-methylidene Phenylsulfonylhydrazone 3fMDA-MB-231 (Breast Cancer)4.7[5]

Expert Analysis: The data clearly indicates that substitutions on the indoline ring significantly influence the anticancer activity. For instance, halogen substitutions at the C5 position of the indolin-2-one ring result in potent activity against HeLa cells, with potency comparable to the standard anticancer drug, Cisplatin.[3] Furthermore, the indole-based tyrphostin derivatives 2a and 2b exhibit sub-micromolar IC50 values against HCT-116 colon cancer cells, surpassing the efficacy of established kinase inhibitors like gefitinib and sorafenib.[4] The selective cytotoxicity of certain derivatives against specific cancer cell lines, such as the phenylsulfonylhydrazones against breast cancer cells, highlights the potential for developing targeted therapies.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours (Formazan Formation) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I Apoptosis_Pathway Indole Indole Derivative Stress Cellular Stress Indole->Stress Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Stress->Bcl2 inhibits Bax Pro-apoptotic Proteins (e.g., Bax) Stress->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Broth_Microdilution_Workflow cluster_preparation Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Compound in Broth C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate for 16-20 hours C->D E Visually Assess for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F MurB_Inhibition Indole Indole Derivative MurB E. coli MurB Enzyme Indole->MurB inhibits UDP_NAM UDP-N-acetylmuramic acid MurB->UDP_NAM catalyzes conversion UDP_NAG UDP-N-acetylglucosamine UDP_NAG->MurB Peptidoglycan Peptidoglycan Synthesis UDP_NAM->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis maintains COX_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare COX Enzyme and Test Compound Solutions B Pre-incubate Enzyme with Compound A->B C Add Arachidonic Acid to Initiate Reaction B->C D Incubate C->D E Terminate Reaction D->E F Quantify Prostaglandin Production (ELISA/LC-MS) E->F G Calculate IC50 Value F->G

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl indoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides essential, field-proven safety and handling protocols for Methyl indoline-3-carboxylate (CAS No. 942-24-5), moving beyond mere compliance to foster a culture of proactive safety and experimental integrity. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the material's properties and potential hazards.

Part 1: Hazard Identification and Risk Assessment

Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1][2][3] The primary risks are associated with direct contact and inhalation.

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2][4][5]
Eye Irritation2AH319: Causes serious eye irritation[1][2][4][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2][4][5]

It is important to note that comprehensive toxicological data for this specific compound is limited, and no official Occupational Exposure Limits (OELs) have been established by bodies such as OSHA or ACGIH.[4][6] Therefore, it must be treated as a potentially hazardous substance, and all exposure routes—inhalation, skin contact, and ingestion—must be minimized.

Part 2: The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard, not the first line of defense. A robust safety protocol prioritizes the hierarchy of controls, which systematically minimizes risk.

  • Elimination/Substitution : While not always possible in research, consider if a less hazardous analogue could achieve the same experimental outcome.

  • Engineering Controls : These are the most critical physical installations for safety. All work with this compound, especially handling the solid powder, must be performed in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or aerosols.[4][5][7] A readily accessible safety shower and eyewash station are mandatory.[5]

  • Administrative Controls : Implement standard operating procedures (SOPs), provide thorough training, and ensure the work area is clean and organized to prevent accidental spills.[8]

  • Personal Protective Equipment (PPE) : Used in conjunction with the controls above, PPE provides the essential final layer of protection.

Part 3: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed.[9]

Summary of Recommended PPE

Protection TypeEquipment SpecificationRationale
Eye and Face Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[8]Protects eyes from dust particles and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[8][9]
Hand Chemically resistant gloves (e.g., nitrile).[4][8]Prevents direct skin contact. Gloves must be inspected before use, and proper removal techniques are crucial to avoid contamination.[8] Double-gloving is recommended for extended procedures.[9]
Skin and Body Flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes.[8][9]Protects skin from accidental spills and contact.
Respiratory A NIOSH-approved N95 dust mask (or equivalent) should be used when handling the powder, even within a fume hood, to minimize inhalation risk.[10] For large spills or insufficient ventilation, a full-face respirator with appropriate cartridges may be required.[11]Prevents respiratory tract irritation from fine dust particles.[8]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection cluster_prep Preparation & Assessment cluster_ppe PPE Selection start Start: Plan to handle This compound risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment engineering Work inside a certified Chemical Fume Hood? risk_assessment->engineering body_protection Mandatory Body Protection: - Lab Coat - Long Pants - Closed-toe Shoes engineering->body_protection Yes hand_protection Mandatory Hand Protection: - Nitrile Gloves (Consider double-gloving) body_protection->hand_protection eye_protection Mand-tory Eye Protection: - Chemical Splash Goggles hand_protection->eye_protection splash_risk Is there a significant splash risk? eye_protection->splash_risk face_shield Add Face Shield over Goggles splash_risk->face_shield Yes respiratory_check Is ventilation insufficient or are you cleaning a large spill? splash_risk->respiratory_check No face_shield->respiratory_check respirator Use NIOSH-approved Respirator respiratory_check->respirator Yes n95 Standard Procedure: Use N95 Dust Mask for solids respiratory_check->n95 No proceed Proceed with Experiment respirator->proceed n95->proceed

Caption: PPE selection workflow for this compound.

Part 4: Operational Plan: Step-by-Step Handling Protocol

This protocol details the essential steps for safely weighing and preparing a solution of this compound.

Objective : To accurately weigh the solid compound and dissolve it in a suitable solvent while minimizing exposure.

Materials :

  • This compound

  • Appropriate solvent (e.g., DMSO, Methanol)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Beaker for secondary containment

  • Appropriate PPE (as defined in Part 3)

Procedure :

  • Pre-Operation Safety Check :

    • Ensure the chemical fume hood is on and functioning correctly.

    • Confirm the safety shower and eyewash station are unobstructed.

    • Don all required PPE: lab coat, nitrile gloves, and chemical splash goggles. Wear an N95 dust mask.

    • Place all necessary equipment inside the fume hood before introducing the chemical.

  • Weighing (inside the fume hood) :

    • Place a weighing boat on the analytical balance and tare.

    • Carefully open the container of this compound, avoiding any disturbance that could create dust.

    • Using a clean spatula, slowly transfer the desired amount of powder to the weighing boat. Avoid scooping aggressively.

    • Securely close the primary container immediately after dispensing.

  • Solution Preparation (inside the fume hood) :

    • Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used to prevent loss of material.

    • Add a small amount of the chosen solvent to the flask to wet the solid.

    • Gently swirl the flask to dissolve the compound. If necessary, cap the flask and sonicate or stir until fully dissolved.

    • Once dissolved, dilute to the final volume with the solvent.

    • Stopper the flask and invert several times to ensure a homogenous solution.

  • Post-Handling and Cleanup :

    • Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

    • Properly remove and dispose of gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[4][11]

Part 5: Spill, Storage, and Disposal Logistics

Spill Procedures :

  • Small Spills (in a fume hood) : Absorb the spill with an inert material like vermiculite or sand.[8] Carefully sweep the material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills : Evacuate the area and prevent entry. Alert your institution's Environmental Health and Safety (EHS) department immediately. If you are trained and have the appropriate respiratory protection, proceed with cleanup as per your institution's SOPs.

Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][11] Keep it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[7][12]

Disposal Plan : All waste, including the chemical itself, empty containers, and contaminated materials (gloves, weighing paper, absorbent), must be disposed of as hazardous waste.[4]

  • Collect all waste in a clearly labeled, sealed hazardous waste container.

  • Never dispose of this compound down the drain or in regular trash.[1][3]

  • Follow all local, state, and federal regulations for chemical waste disposal.[3][4]

Safe Handling & Disposal Workflow

This diagram illustrates the complete lifecycle for safely working with the compound.

Safe_Handling_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution (in Fume Hood) cluster_conclusion Phase 3: Post-Procedure & Disposal plan Review SDS & SOPs gather Gather Materials & PPE plan->gather ppe Don Appropriate PPE (Goggles, Gloves, Coat, N95) gather->ppe weigh Weigh Solid Compound ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash store Store Waste for Pickup wash->store

Caption: Logical workflow for the safe handling and disposal of this compound.

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.